molecular formula C11H12ClF3N2 B1350634 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine CAS No. 41213-04-1

1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B1350634
CAS No.: 41213-04-1
M. Wt: 264.67 g/mol
InChI Key: SOVLQDJRXJFKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C11H12ClF3N2 and its molecular weight is 264.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2/c12-10-2-1-8(7-9(10)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVLQDJRXJFKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194138
Record name 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41213-04-1
Record name 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41213-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041213041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN43QW3C6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, a key intermediate in the pharmaceutical industry. The document details the most effective synthetic methodology, experimental protocols, and quantitative data to support professionals in drug development and chemical research.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to the atypical antipsychotic drug aripiprazole. The strategic placement of the chloro and trifluoromethyl groups on the phenyl ring, combined with the reactive piperazine moiety, makes it a versatile intermediate for the construction of complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of significant interest.

Core Synthesis Strategy: Buchwald-Hartwig Amination

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1] This powerful cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[1] In this specific synthesis, the aryl bromide, 4-bromo-1-chloro-2-(trifluoromethyl)benzene, is coupled with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The general reaction scheme is as follows:

Reaction Scheme: Buchwald-Hartwig Amination for the Synthesis of this compound

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system to achieve high yields and purity.

Detailed Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination. This protocol is based on established methodologies for similar transformations and may require optimization for specific laboratory conditions and scale.[2]

Materials and Reagents:

  • 4-Bromo-1-chloro-2-(trifluoromethyl)benzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky electron-rich phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or another suitable strong base (e.g., lithium bis(trimethylsilyl)amide - LHMDS)[3]

  • Anhydrous toluene or 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Reagents for workup and purification (e.g., ethyl acetate, water, brine, silica gel)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of an inert gas (e.g., argon or nitrogen), add palladium(II) acetate (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the same flask, add the base (1.5-2.0 equivalents), 4-bromo-1-chloro-2-(trifluoromethyl)benzene (1.0 equivalent), and piperazine (1.2-1.5 equivalents).

  • Addition of Solvent: Add the anhydrous and degassed solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically within 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its characterization. Please note that yields can vary depending on the specific reaction conditions and scale. The NMR data is based on analogous compounds and predicted shifts.[4][5]

ParameterValue
Reactants & Stoichiometry
4-Bromo-1-chloro-2-(trifluoromethyl)benzene1.0 equivalent
Piperazine1.2 - 1.5 equivalents
Palladium Catalyst (e.g., Pd(OAc)₂)1 - 2 mol%
Phosphine Ligand (e.g., XPhos)1.2 - 2.4 mol%
Base (e.g., NaOtBu)1.5 - 2.0 equivalents
Reaction Conditions
SolventAnhydrous Toluene or 1,4-Dioxane
Temperature80 - 110 °C
Reaction Time12 - 24 hours
Product Characterization
Yield 75 - 95% (typical, may vary)
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): ~7.4 (d, 1H), ~7.2 (dd, 1H), ~7.0 (d, 1H), ~3.2 (t, 4H), ~3.1 (t, 4H), ~1.9 (s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): ~150, ~132, ~127 (q), ~125, ~123 (q), ~119, ~117, ~50, ~45
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₁H₁₃ClF₃N₂: 265.07; found: 265.1

Visualizations

Synthesis Pathway

The following diagram illustrates the Buchwald-Hartwig amination pathway for the synthesis of this compound.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions A 4-Bromo-1-chloro-2- (trifluoromethyl)benzene E Buchwald-Hartwig Amination A->E B Piperazine B->E C Pd(OAc)2 (Catalyst) XPhos (Ligand) NaOtBu (Base) C->E D Toluene 80-110 °C D->E F This compound E->F

Synthesis of this compound.
Experimental Workflow

This diagram outlines the general experimental workflow for the Buchwald-Hartwig amination synthesis.

G A 1. Reagent Addition to Schlenk Flask (Aryl Bromide, Piperazine, Catalyst, Ligand, Base) B 2. Inert Atmosphere Establishment (Evacuate and backfill with Argon/Nitrogen) A->B C 3. Solvent Addition (Anhydrous Toluene) B->C D 4. Reaction (Heating at 80-110 °C with stirring) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Workup (Cooling, Dilution, Filtration through Celite) E->F G 7. Extraction (Wash with water and brine) F->G H 8. Drying and Concentration (Dry with Na2SO4, remove solvent) G->H I 9. Purification (Flash Column Chromatography) H->I J Pure Product I->J

General experimental workflow for the synthesis.

Conclusion

The Buchwald-Hartwig amination provides a reliable and high-yielding pathway for the synthesis of this compound. This technical guide offers a foundational protocol and key data to assist researchers in the successful preparation of this important pharmaceutical intermediate. Careful optimization of the reaction parameters is crucial for achieving optimal results in terms of yield and purity.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP), a substituted phenylpiperazine derivative of interest in pharmacological research. The information presented herein is intended to support research and development activities by providing key data and standardized experimental protocols.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for TFMCPP and its close structural analog, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), for comparative purposes.

PropertyValueReference Compound
Molecular Formula C₁₁H₁₂ClF₃N₂TFMCPP
Molar Mass 264.68 g/mol TFMCPP[1]
Appearance Clear colorless to yellow viscous liquid (Predicted)TFMPP

Table 1: General Physicochemical Properties

PropertyValueConditionsReference Compound
Melting Point 237 °C (hydrochloride)N/ATFMPP[2]
Boiling Point 65-71 °C15 mmHgTFMPP[3]
Density 1.250 g/mLN/ATFMPP[3]
Refractive Index 1.5210N/ATFMPP[3]
pKa (predicted) 8.88 ± 0.10N/ATFMPP
LogP (predicted) 2.3N/ATFMPP

Table 2: Experimental and Predicted Physicochemical Data for the Reference Compound (TFMPP)

SolventSolubilitySalt FormReference Compound
AcetoneSlightly SolubleHydrochlorideTFMPP[2]
ChloroformSolubleHydrochlorideTFMPP[2]
EtherVery Slightly SolubleHydrochlorideTFMPP[2]
HexaneInsolubleHydrochlorideTFMPP[2]
MethanolFreely SolubleHydrochlorideTFMPP[2]
WaterVery SolubleHydrochlorideTFMPP[2]

Table 3: Solubility Profile of 1-[3-(Trifluoromethyl)phenyl]piperazine Hydrochloride (TFMPP HCl)

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines the protocols for key experiments.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

G cluster_0 Melting Point Determination Workflow Sample Preparation Sample Preparation Capillary Loading Capillary Loading Sample Preparation->Capillary Loading Finely powder the sample Melting Point Apparatus Melting Point Apparatus Capillary Loading->Melting Point Apparatus Pack capillary tube Heating and Observation Heating and Observation Melting Point Apparatus->Heating and Observation Place in apparatus Record Temperature Range Record Temperature Range Heating and Observation->Record Temperature Range Observe melting

Melting Point Determination Workflow

Methodology:

  • Sample Preparation: A small sample of the crystalline compound is finely powdered.

  • Capillary Loading: A capillary tube is packed with the powdered sample to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are observed.

  • Recording: The melting point is recorded as a temperature range from the initial to the final point of melting.

Boiling Point Determination (Micro Method)

For small quantities of liquid, a micro boiling point determination method is employed.

G cluster_0 Micro Boiling Point Determination Sample Introduction Sample Introduction Capillary Inversion Capillary Inversion Sample Introduction->Capillary Inversion Add sample to small tube Heating in Thiele Tube Heating in Thiele Tube Capillary Inversion->Heating in Thiele Tube Invert capillary in sample Bubble Stream Observation Bubble Stream Observation Heating in Thiele Tube->Bubble Stream Observation Heat Thiele tube Cooling and Recording Cooling and Recording Bubble Stream Observation->Cooling and Recording Observe bubble cessation

Micro Boiling Point Determination Workflow

Methodology:

  • Sample Preparation: A small amount of the liquid is placed in a small-diameter test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Heating: The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

  • Recording: The boiling point is the temperature at which the last bubble emerges and the liquid begins to enter the capillary tube. For determinations at reduced pressure, the apparatus is connected to a vacuum source and the pressure is recorded.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

G cluster_0 Shake-Flask Solubility Protocol Add Excess Solute Add Excess Solute Equilibration Equilibration Add Excess Solute->Equilibration To solvent Phase Separation Phase Separation Equilibration->Phase Separation Agitate at constant temp Concentration Analysis Concentration Analysis Phase Separation->Concentration Analysis Centrifugation/Filtration Determine Solubility Determine Solubility Concentration Analysis->Determine Solubility HPLC/UV-Vis

Shake-Flask Solubility Determination Workflow

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH).

  • Equilibration: The mixture is agitated in a sealed container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[4]

  • Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable compounds.[5]

G cluster_0 Potentiometric pKa Determination Prepare Sample Solution Prepare Sample Solution Calibrate pH Meter Calibrate pH Meter Prepare Sample Solution->Calibrate pH Meter Titration Titration Calibrate pH Meter->Titration Standard buffers Plot Titration Curve Plot Titration Curve Titration->Plot Titration Curve Add titrant, record pH Determine pKa Determine pKa Plot Titration Curve->Determine pKa pH vs. volume

Potentiometric pKa Determination Workflow

Methodology:

  • Solution Preparation: A solution of the compound with a known concentration is prepared in water or a suitable co-solvent. The ionic strength is typically kept constant with an inert salt like KCl.[6]

  • pH Meter Calibration: The pH meter is calibrated using standard buffer solutions.[7]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.[5]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

  • pKa Calculation: The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

G cluster_0 Shake-Flask LogP Determination Prepare Phases Prepare Phases Add Compound Add Compound Prepare Phases->Add Compound Pre-saturate octanol & water Equilibrate Equilibrate Add Compound->Equilibrate To biphasic system Separate Phases Separate Phases Equilibrate->Separate Phases Shake vigorously Analyze Concentrations Analyze Concentrations Separate Phases->Analyze Concentrations Centrifuge Calculate LogP Calculate LogP Analyze Concentrations->Calculate LogP HPLC/UV-Vis

Shake-Flask LogP Determination Workflow

Methodology:

  • Phase Preparation: n-Octanol and an aqueous buffer (typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[8]

  • Phase Separation: The two phases are separated by centrifugation.

  • Concentration Measurement: The concentration of the compound in each phase is determined by a suitable analytical method.

  • LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[9]

Biological Context: Serotonin Releasing Agent

This compound is classified as a selective partial serotonin releasing agent.[1] This means it acts on serotonergic neurons to promote the release of the neurotransmitter serotonin into the synaptic cleft. The following diagram illustrates a simplified workflow of serotonin release at the synapse.

G cluster_0 Serotonin Release at the Synapse Presynaptic_Neuron Presynaptic Neuron Vesicle Synaptic Vesicle (contains Serotonin) Presynaptic_Neuron->Vesicle influences Serotonin_Release Serotonin Release Vesicle->Serotonin_Release fusion with membrane TFMCPP TFMCPP TFMCPP->Presynaptic_Neuron Synaptic_Cleft Synaptic Cleft Serotonin_Release->Synaptic_Cleft Serotonin_Receptors Serotonin Receptors Synaptic_Cleft->Serotonin_Receptors Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction Postsynaptic_Neuron->Signal_Transduction Serotonin_Receptors->Postsynaptic_Neuron

Simplified Mechanism of TFMCPP-Induced Serotonin Release

This guide provides a foundational understanding of the physicochemical properties of this compound. The provided data and protocols are intended to facilitate further research and development of this and related compounds.

References

A Technical Guide to the Serotonergic Mechanism of Action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (Trazodone)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular interactions of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, commonly known as Trazodone, with the serotonin system. The information is curated to support advanced research and drug development in neuropharmacology.

Core Mechanism of Action

This compound (Trazodone) is a multifunctional antidepressant agent classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2] Its therapeutic effects, particularly in major depressive disorder, are rooted in a complex, dose-dependent interaction with the serotonergic system.[1][2] This multifaceted action distinguishes it from more selective agents like SSRIs and SNRIs.[1]

The primary mechanisms of action are:

  • Potent 5-HT2A Receptor Antagonism : Trazodone exhibits high affinity for and potent antagonism of the serotonin 5-HT2A receptor.[1][2][3] This is a key component of its therapeutic effect and contributes to its sedative properties, which are prominent at lower doses.[1][4]

  • Serotonin Transporter (SERT) Inhibition : At higher therapeutic doses, Trazodone acts as a moderate inhibitor of the serotonin transporter (SERT), which increases the synaptic availability of serotonin.[1][2][5]

  • Multireceptor Activity : Trazodone also displays significant affinity and varied activity at other serotonin receptor subtypes, including 5-HT1A (as a partial agonist) and 5-HT2C (as an antagonist), which contributes to its unique clinical profile.[1][6]

This combination of potent 5-HT2A antagonism and serotonin reuptake inhibition is thought to underlie its efficacy in treating depression, often with a lower incidence of side effects like insomnia, anxiety, and sexual dysfunction compared to SSRIs.[1][4]

Quantitative Analysis: Receptor Binding and Functional Activity

The affinity and functional activity of Trazodone at key serotonergic targets have been quantified in numerous in vitro studies. The inhibition constant (Ki) measures binding affinity (a lower value indicates higher affinity), while functional assays determine the compound's intrinsic activity at the receptor.

Table 1: Binding Affinities (Ki) of Trazodone at Human Serotonergic Sites

TargetKi (nM)Reference
5-HT2A Receptor35.6[1][2]
5-HT1A Receptor118[1]
5-HT2C Receptor224[1]
5-HT2B Receptor78.4[1][2]
Serotonin Transporter (SERT)367[1][2]

Data compiled from in vitro radioligand binding studies. Values can vary based on experimental conditions and tissue preparations.

Table 2: Functional Activity Profile of Trazodone at Human Serotonergic Sites

TargetActivityReference
5-HT2A ReceptorAntagonist[1][2]
5-HT1A ReceptorPartial Agonist[1][6]
5-HT2C ReceptorAntagonist[1][2][5]
Serotonin Transporter (SERT)Inhibitor[1][2]

Role of the Active Metabolite: m-Chlorophenylpiperazine (m-CPP)

Trazodone is extensively metabolized by the liver, primarily by CYP3A4, to an active metabolite, meta-chlorophenylpiperazine (m-CPP).[4][6] m-CPP has its own distinct pharmacological profile and may contribute to the overall effects of Trazodone.[6] In contrast to Trazodone, m-CPP generally acts as a non-selective serotonin receptor agonist.[7][8] It displays an appreciable affinity for the serotonin transporter as well.[9] However, m-CPP is also associated with anxiogenic and dysphoric effects, which are counteracted by the primary 5-HT2A antagonist action of the parent compound, Trazodone.[10]

Signaling Pathways and Mechanisms

Trazodone's multifaceted interactions with the serotonergic system modulate several downstream signaling cascades. The diagrams below illustrate its primary antagonist activity at the 5-HT2A receptor and provide a simplified overview of its combined actions.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin (5-HT) Synaptic_5HT Synaptic 5-HT Serotonin_vesicle->Synaptic_5HT Release R_5HT2A 5-HT2A Receptor downstream Downstream Signaling (e.g., Ca2+, PLC, IP3/DAG) R_5HT2A->downstream Activates R_5HT1A 5-HT1A Receptor R_5HT2C 5-HT2C Receptor Trazodone Trazodone Trazodone->SERT Inhibits Trazodone->R_5HT2A Antagonizes Trazodone->R_5HT1A Partially Agonizes Trazodone->R_5HT2C Antagonizes Synaptic_5HT->SERT Reuptake Synaptic_5HT->R_5HT2A Synaptic_5HT->R_5HT1A Synaptic_5HT->R_5HT2C

Caption: Trazodone's multifaceted interaction with the serotonergic system.

Antagonism of 5-HT2A Receptor Gq-Coupled Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation by serotonin initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Trazodone, as a potent antagonist, blocks the initial binding of serotonin to the 5-HT2A receptor, thereby preventing the activation of this downstream signaling pathway.

G Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds Trazodone Trazodone Trazodone->Receptor Blocks G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Antagonism of the 5-HT2A receptor Gq-coupled signaling pathway by Trazodone.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from radioligand binding assays and in vitro functional assays.

Protocol: Radioligand Binding Assay (for Ki Determination)

Radioligand binding assays are the standard for quantifying the binding affinity of a compound for a specific receptor.[1]

  • Objective : To determine the binding affinity (Ki) of Trazodone for serotonin receptors.

  • General Methodology :

    • Membrane Preparation : Cell membranes expressing the human receptor of interest (e.g., 5-HT2A) are isolated from cultured cell lines (e.g., HEK293, CHO) or brain tissue homogenates.[1]

    • Competitive Binding : A constant, low concentration of a high-affinity radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the membrane preparation.

    • Compound Addition : Serial dilutions of the unlabeled test compound (Trazodone) are added to the mixture to compete with the radioligand for binding to the receptor.

    • Incubation & Equilibrium : The mixture is incubated (e.g., 60-90 minutes at 30°C) to allow the binding reaction to reach equilibrium.[1][11]

    • Separation : The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

    • Quantification : The radioactivity retained on the filters is measured using a scintillation counter.[1]

    • Data Analysis : The concentration of Trazodone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

G start Start: Prepare Reagents prep 1. Prepare cell membranes with target receptor start->prep mix 2. Incubate membranes with: - Radioligand (fixed conc.) - Trazodone (serial dilutions) prep->mix incubate 3. Allow to reach equilibrium (e.g., 60 min at 30°C) mix->incubate filter 4. Rapid vacuum filtration to separate bound/unbound incubate->filter measure 5. Quantify radioactivity on filters filter->measure analyze 6. Calculate IC50 and Ki values (Cheng-Prusoff Equation) measure->analyze end_node End: Determine Binding Affinity analyze->end_node

Caption: Generalized workflow for a radioligand binding assay.

Protocol: Serotonin Transporter (SERT) Uptake Assay

These assays measure a compound's ability to inhibit the function of the serotonin transporter.

  • Objective : To determine the potency (IC50) of Trazodone for inhibiting serotonin reuptake via SERT.

  • General Methodology :

    • Cell Culture : Human cells endogenously expressing SERT (e.g., JAR cells) or cells stably transfected with the human SERT gene (e.g., HEK293-hSERT) are cultured in microplates (e.g., 96-well).[12][13]

    • Pre-incubation : Cells are washed and pre-incubated with varying concentrations of the test compound (Trazodone) in a suitable buffer for a defined period (e.g., 10-30 minutes) at 37°C.[13][14]

    • Uptake Initiation : Uptake is initiated by adding a substrate for the transporter. This is typically radiolabeled serotonin ([3H]5-HT) or a fluorescent substrate analog.[12][15]

    • Uptake Period : The cells are incubated for a short, defined time (e.g., 15-60 minutes) at 37°C to allow for transporter-mediated uptake.[12]

    • Uptake Termination : The uptake process is rapidly terminated, often by washing the cells with ice-cold buffer to remove the extracellular substrate.

    • Quantification : The amount of substrate taken up by the cells is quantified. For [3H]5-HT, this involves cell lysis and scintillation counting.[12] For fluorescent substrates, the intracellular fluorescence is measured using a plate reader.[13]

    • Data Analysis : The concentration of Trazodone that causes 50% inhibition of serotonin uptake (IC50) is calculated from the concentration-response curve.

Protocol: Functional Receptor Assays (e.g., Calcium Flux for 5-HT2A)

Functional assays measure the cellular response following receptor activation or blockade. For Gq-coupled receptors like 5-HT2A, changes in intracellular calcium are a common readout.[16]

  • Objective : To confirm Trazodone's antagonist activity at the 5-HT2A receptor.

  • General Methodology :

    • Cell Preparation : Cells stably expressing the human 5-HT2A receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition : Cells are pre-incubated with serial dilutions of the test antagonist (Trazodone).

    • Agonist Challenge : A fixed concentration of a 5-HT2A agonist (e.g., serotonin) is added to stimulate the receptor and induce calcium release.[16]

    • Signal Detection : The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

    • Data Analysis : The ability of Trazodone to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined to represent its antagonist potency.

References

Spectroscopic Analysis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic data for the compound 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine. Despite a comprehensive search of publicly available scientific databases and literature, experimental spectroscopic data—specifically ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy—for this compound could not be located. This suggests that while the compound is known, its detailed spectroscopic characterization has not been widely published.

In the absence of direct data, this guide provides a detailed analysis of a closely related and structurally similar compound, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), to serve as a valuable reference point for researchers. The spectroscopic data for this analog is presented in structured tables, followed by generalized, in-depth experimental protocols for acquiring such data. These protocols are intended to guide researchers in their own characterization of this compound or similar molecules.

Spectroscopic Data for the Reference Compound: 1-[3-(trifluoromethyl)phenyl]piperazine

The following sections present the available spectroscopic data for 1-[3-(trifluoromethyl)phenyl]piperazine (CAS No. 15532-75-9). This information can be used to infer potential spectral characteristics of the target compound, this compound, keeping in mind the expected influence of the additional chloro-substituent on the phenyl ring.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Data for 1-[3-(trifluoromethyl)phenyl]piperazine [1][2][3]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.32m1HAromatic CH
~7.11m1HAromatic CH
~7.05m2HAromatic CH
~3.15t4HPiperazine CH₂ (adjacent to N-phenyl)
~3.00t4HPiperazine CH₂ (adjacent to NH)
~1.91s1HPiperazine NH

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The multiplicity is abbreviated as 's' for singlet, 't' for triplet, and 'm' for multiplet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Data for 1-[3-(trifluoromethyl)phenyl]piperazine [2][4]

Chemical Shift (ppm)Assignment
~151.0Aromatic C (C-N)
~131.5 (q, J ≈ 32 Hz)Aromatic C (C-CF₃)
~129.5Aromatic CH
~124.2 (q, J ≈ 272 Hz)Trifluoromethyl C (CF₃)
~118.5Aromatic CH
~115.0Aromatic CH
~111.5Aromatic CH
~50.5Piperazine CH₂ (adjacent to N-phenyl)
~45.0Piperazine CH₂ (adjacent to NH)

Note: The carbon of the trifluoromethyl group appears as a quartet (q) due to coupling with the three fluorine atoms. The carbon attached to the trifluoromethyl group also shows a quartet multiplicity with a smaller coupling constant.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for 1-[3-(trifluoromethyl)phenyl]piperazine [5][6]

m/zRelative Intensity (%)Assignment
230~50[M]⁺ (Molecular Ion)
188100[M - C₂H₄N]⁺
174~30[M - C₃H₆N]⁺
152~40[M - C₃H₅N₂]⁺
145~25[C₆H₄CF₃]⁺

Note: This data corresponds to Electron Ionization (EI) mass spectrometry.

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for 1-[3-(trifluoromethyl)phenyl]piperazine [4][7]

Wavenumber (cm⁻¹)Description of Vibration
~3300N-H stretch (piperazine)
~3050Aromatic C-H stretch
~2950-2800Aliphatic C-H stretch (piperazine)
~1600, 1490Aromatic C=C stretch
~1330C-F stretch (trifluoromethyl)
~1250Aromatic C-N stretch
~1120C-F stretch (trifluoromethyl)

Note: The spectrum of a neat sample is often obtained using Attenuated Total Reflectance (ATR) or as a thin film.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[8]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.[9]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[10]

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) inlet. For non-volatile solids, direct infusion or a liquid chromatography (LC-MS) inlet is used.[11]

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization technique that causes fragmentation, providing structural information.[11] Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion with minimal fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[10]

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.[10]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[12]

Methodology:

  • Sample Preparation:

    • For Solids (ATR): Place a small amount of the solid sample directly on the ATR crystal.[13]

    • For Solids (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[14]

    • For Liquids: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).[14]

  • Data Acquisition: Place the prepared sample in the IR spectrometer. An infrared beam is passed through the sample, and the instrument measures the amount of light absorbed at each frequency.[15]

  • Spectrum Generation: The data is presented as a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep MS Mass Spectrometry (EI, ESI) Purification->MS Sample Prep IR IR Spectroscopy (ATR) Purification->IR Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation Final_Report Final Report and Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, a compound of interest to researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known as 3-Trifluoromethyl-4-chlorophenylpiperazine (TFMCPP), is a substituted phenylpiperazine derivative.[1] Its chemical structure is characterized by a piperazine ring linked to a chlorotrifluoromethylphenyl moiety.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 3-Trifluoromethyl-4-chlorophenylpiperazine, TFMCPP, PAL-179[1]
CAS Number 41213-04-1[1]
Molecular Formula C₁₁H₁₂ClF₃N₂[1]
Molar Mass 264.68 g/mol [1]

Synthesis

The synthesis of this compound typically involves the N-arylation of piperazine with a suitably substituted chlorotrifluoromethylbenzene derivative. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,4-Dichloro-2-(trifluoromethyl)benzene

  • Piperazine (anhydrous)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Hydrochloric acid

  • Sodium bicarbonate

  • Magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: A dried round-bottom flask is charged with 1,4-dichloro-2-(trifluoromethyl)benzene, piperazine (excess), palladium catalyst, and phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Base Addition: Anhydrous toluene and a strong base such as sodium tert-butoxide are added to the flask.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in an appropriate solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid in the same solvent. The resulting precipitate is collected by filtration and dried.

Logical Relationship of Synthesis Steps

Synthesis_Workflow A Reactants Loading (1,4-dichloro-2-(trifluoromethyl)benzene, piperazine, catalyst, ligand) B Solvent and Base Addition (Toluene, NaOtBu) A->B C Reflux and Reaction Monitoring (110-120°C, 12-24h, TLC/GC-MS) B->C D Reaction Quenching and Extraction (Water, Ethyl Acetate) C->D E Purification (Column Chromatography) D->E F Optional Salt Formation (HCl) E->F G Final Product (this compound) E->G F->G Serotonin_Release_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SRA This compound SERT_out SERT SRA->SERT_out Binds to VMAT2 VMAT2 SRA->VMAT2 Disrupts storage Serotonin_cyto Cytoplasmic Serotonin SERT_out->Serotonin_cyto Enters neuron via Vesicle Synaptic Vesicle Serotonin_cyto->Vesicle Stored in SERT_in SERT (Reversed) Serotonin_cyto->SERT_in Transported out by Serotonin_syn Serotonin SERT_in->Serotonin_syn Release Receptor 5-HT Receptor Serotonin_syn->Receptor Binds to Signaling Postsynaptic Signaling Receptor->Signaling Activates SRA_Workflow A Platelet/Synaptosome Preparation B Loading with [³H]Serotonin A->B C Washing to Remove Extracellular Label B->C D Incubation with Test Compound C->D E Separation of Supernatant and Pellet D->E F Scintillation Counting E->F G Data Analysis (EC₅₀, Eₘₐₓ) F->G

References

An In-depth Technical Guide on the Pharmacology of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, also known as TFMCPP or PAL-179, is a phenylpiperazine derivative that functions as a selective partial serotonin releasing agent. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, receptor binding affinities, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and experimental characterization.

Introduction

This compound (TFMCPP) is a research chemical belonging to the phenylpiperazine class of compounds. These compounds are known for their diverse interactions with the central nervous system, particularly with serotonergic systems. TFMCPP has been identified as a selective partial serotonin releasing agent, distinguishing it from other monoamine releasers that may also affect dopamine and norepinephrine pathways.[1] This selectivity makes TFMCPP a valuable tool for investigating the specific roles of serotonin in various physiological and pathological processes.

Mechanism of Action

The primary mechanism of action of TFMCPP is the induction of serotonin (5-HT) release from presynaptic neurons. It is characterized as a selective partial serotonin releasing agent .[1] This means that it selectively promotes the release of serotonin over other monoamine neurotransmitters like dopamine and norepinephrine.[1] The "partial" nature of its releasing activity indicates that it has a lower maximal effect (Emax) compared to a full serotonin releasing agent.

The process of serotonin release induced by agents like TFMCPP involves the reversal of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By interacting with SERT, TFMCPP causes a conformational change that reverses its normal function, leading to the efflux of serotonin into the synapse.

Quantitative Pharmacological Data

A critical aspect of understanding the pharmacological profile of TFMCPP is its potency and efficacy as a serotonin releasing agent, as well as its binding affinity for various neurotransmitter receptors.

Monoamine Release Activity

The following table summarizes the in vitro potency and efficacy of TFMCPP as a monoamine releasing agent. The data is typically obtained from experiments using rat brain synaptosomes preloaded with radiolabeled monoamines.

Monoamine TransporterEC50 (nM)Emax (%)
Serotonin (SERT)3366
Dopamine (DAT)>10,000Inactive
Norepinephrine (NET)>10,000Inactive
Table 1: In vitro monoamine releasing activity of TFMCPP. EC50 represents the concentration of the compound that elicits a half-maximal response, and Emax represents the maximum serotonin release as a percentage of the release induced by a standard full agonist. Data sourced from Wikipedia.[1]
Receptor Binding Profile
ReceptorLigandTFMCPP Ki (nM)TFMPP Ki (nM)
5-HT1A[3H]8-OH-DPATData not available288–1,950[2]
5-HT1B[125I]CyanopindololData not available30–132[2]
5-HT1D[3H]GR-125743Data not available282[2]
5-HT2A[3H]KetanserinData not available160–269[2]
5-HT2C[3H]MesulergineData not available62[2]
Dopamine D2[3H]SpiperoneData not available>10,000
α1-Adrenergic[3H]PrazosinData not availableData not available
α2-Adrenergic[3H]ClonidineData not availableData not available
Table 2: Template for Receptor Binding Affinities (Ki) of TFMCPP and comparative data for TFMPP. Lower Ki values indicate higher binding affinity. The lack of specific Ki values for TFMCPP highlights a gap in the current publicly available data.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological findings. Below are representative protocols for key experiments used to characterize compounds like TFMCPP.

In Vitro Monoamine Release Assay

This protocol describes a general procedure for measuring monoamine release from rat brain synaptosomes.

Objective: To determine the potency (EC50) and efficacy (Emax) of TFMCPP to induce the release of serotonin, dopamine, and norepinephrine.

Materials:

  • Freshly dissected rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and hypothalamus for norepinephrine)

  • Sucrose buffer (0.32 M)

  • Krebs-Ringer buffer

  • Radiolabeled monoamines (e.g., [3H]5-HT, [3H]DA, [3H]NE)

  • Test compound (TFMCPP) solutions of varying concentrations

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled monoamine to allow for uptake into the presynaptic terminals.

  • Release Assay: Aliquots of the radiolabeled synaptosomes are exposed to varying concentrations of TFMCPP or a vehicle control.

  • Termination and Measurement: The release reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes. The amount of radioactivity remaining in the synaptosomes is measured using a liquid scintillation counter.

  • Data Analysis: The amount of released radioactivity is calculated as the difference between the initial amount and the amount remaining after exposure to the test compound. Dose-response curves are then generated to determine the EC50 and Emax values.

Radioligand Competition Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the binding affinity of TFMCPP for various neurotransmitter receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue)

  • Radioligand specific for the receptor of interest

  • Test compound (TFMCPP) solutions of varying concentrations

  • Assay buffer (e.g., Tris-HCl)

  • Unlabeled competing ligand for determining non-specific binding

  • Glass fiber filters pre-treated with polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of TFMCPP.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: The concentration of TFMCPP that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of TFMCPP.

Signaling Pathway of a Serotonin Releasing Agent

TFMCPP_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TFMCPP TFMCPP SERT_out SERT (extracellular) TFMCPP->SERT_out Binds to SERT_in SERT (intracellular) SERT_out->SERT_in Induces conformational change (reverses transport) Serotonin_synapse Serotonin SERT_in->Serotonin_synapse Release into synapse Serotonin_vesicle Serotonin Vesicle Serotonin_cyto Cytosolic Serotonin Serotonin_vesicle->Serotonin_cyto Release Serotonin_cyto->SERT_in Efflux Receptor 5-HT Receptor Serotonin_synapse->Receptor Binds to Signaling Downstream Signaling Receptor->Signaling Activates Monoamine_Releaser_Workflow cluster_synthesis Compound Synthesis & Purity cluster_in_vitro In Vitro Characterization cluster_data_analysis Data Analysis & Interpretation Synthesis Chemical Synthesis of TFMCPP Purification Purification (e.g., HPLC) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Binding_Assay Radioligand Binding Assays (Determine Ki values) Analysis->Binding_Assay Test Compound Release_Assay Monoamine Release Assays (Determine EC50, Emax) Analysis->Release_Assay Test Compound SAR Structure-Activity Relationship (SAR) Binding_Assay->SAR Release_Assay->SAR Mechanism Mechanism of Action Elucidation SAR->Mechanism

References

An In-depth Technical Guide on TFMCPP as a Selective Serotonin Releasing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-(Trifluoromethyl)phenyl)piperazine (TFMCPP) is a psychoactive compound that has been extensively studied for its effects on the serotonergic system. This technical guide provides a comprehensive overview of TFMCPP, focusing on its role as a selective serotonin-releasing agent (SSRA). It delves into the mechanism of action, receptor binding affinities, and data from key in-vitro and in-vivo experiments. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers in the field of neuropharmacology and drug development.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, appetite, sleep, and cognition.[1] Consequently, the serotonergic system is a primary target for therapeutic interventions for various neuropsychiatric disorders. Serotonin releasing agents (SRAs) are a class of compounds that induce the release of serotonin from presynaptic neurons, thereby increasing its extracellular concentration.[2]

TFMCPP has been identified as a compound with significant activity at the serotonergic synapse. Understanding its precise mechanism and selectivity is crucial for evaluating its therapeutic potential and potential for abuse. This guide aims to consolidate the current scientific knowledge on TFMCPP, with a particular emphasis on its function as a selective serotonin-releasing agent.

Mechanism of Action

The primary mechanism by which TFMCPP and other SRAs elicit serotonin release is through their interaction with the serotonin transporter (SERT).[2] Unlike serotonin reuptake inhibitors (SSRIs) which block the transporter, SRAs act as substrates for SERT. They are transported into the presynaptic neuron, a process which leads to a reversal of the transporter's function, causing it to efflux serotonin into the synaptic cleft.[3] This carrier-mediated exchange is a non-exocytotic process, meaning it does not depend on the typical vesicular release of neurotransmitters.

The process of serotonin transport by SERT is dependent on the electrochemical gradients of sodium (Na+), chloride (Cl-), and potassium (K+) ions across the neuronal membrane. The binding of Na+, followed by serotonin and Cl-, induces a conformational change in the transporter, allowing for the translocation of serotonin into the cell. The subsequent binding of intracellular K+ facilitates the return of the transporter to its outward-facing conformation. SRAs like TFMCPP are thought to hijack this cycle to induce serotonin efflux.

dot

SERT_Mechanism cluster_out Extracellular Space cluster_in Presynaptic Neuron SERT_out SERT (Outward-facing) SERT_in SERT (Inward-facing) SERT_out->SERT_in Conformational Change Na_out Na+ Na_out->SERT_out 1. Binds Cl_out Cl- Cl_out->SERT_out 3. Binds 5HT_out Serotonin 5HT_out->SERT_out 2. Binds TFMCPP_out TFMCPP TFMCPP_out->SERT_out Substrate Binding SERT_in->SERT_out Reorients SERT_in->5HT_out Reverses Transport Na_in Na+ SERT_in->Na_in Releases Na+ Cl_in Cl- SERT_in->Cl_in Releases Cl- 5HT_in Serotonin SERT_in->5HT_in 4. Releases 5-HT K_in K+ K_in->SERT_in 5. Binds

SERT-mediated serotonin reuptake and proposed SRA action.

Quantitative Data: Binding Affinities

In addition to its action at monoamine transporters, TFMCPP also exhibits affinity for various serotonin receptor subtypes, acting as an agonist at several of them. This dual action as both a releasing agent and a direct receptor agonist contributes to its complex pharmacological effects.

Table 1: TFMCPP Binding Affinities (Ki, nM)

Target TFMCPP Ki (nM) Reference
Monoamine Transporters
SERT (human) Data not available in a directly comparable study
DAT (human) Data not available in a directly comparable study
NET (human) Data not available in a directly comparable study
Serotonin Receptors
5-HT1A (rat) Affinity reported, specific Ki value varies [4]
5-HT1B (rat) Affinity reported, specific Ki value varies [4]
5-HT1C (rat) Affinity reported, specific Ki value varies [4]
5-HT2A Affinity reported, specific Ki value varies [5]

| 5-HT2C | Affinity reported, specific Ki value varies |[5] |

Note: The lack of a unified, directly comparable dataset for TFMCPP's binding to human monoamine transporters highlights a gap in the current literature and an area for future research.

Experimental Protocols

In-Vitro Serotonin Release Assay

This protocol describes a method to measure TFMCPP-induced serotonin release from isolated nerve terminals (synaptosomes).

InVitro_Workflow cluster_prep Synaptosome Preparation cluster_assay Release Assay cluster_analysis Analysis A1 Euthanize rat and dissect brain region (e.g., striatum) A2 Homogenize tissue in sucrose buffer A1->A2 A3 Centrifuge homogenate to obtain crude synaptosomal pellet (P2) A2->A3 A4 Resuspend P2 pellet in physiological buffer A3->A4 B1 Pre-incubate synaptosomes with [3H]5-HT A4->B1 Incubate B2 Wash to remove excess [3H]5-HT B1->B2 B3 Superfuse synaptosomes with buffer B2->B3 B4 Collect baseline fractions B3->B4 B5 Introduce TFMCPP into superfusion buffer B4->B5 B6 Collect experimental fractions B5->B6 C1 Measure radioactivity in fractions via liquid scintillation counting B6->C1 Quantify C2 Calculate fractional release of [3H]5-HT C1->C2 C3 Compare baseline vs. TFMCPP-induced release C2->C3

Workflow for in-vivo microdialysis experiment.

Methodology:

  • Surgical Implantation:

    • Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., the anterior striatum).

    • Animals are allowed to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • After a stabilization period, baseline dialysate samples are collected.

    • TFMCPP is then administered, either systemically or locally through the dialysis probe (retrodialysis).

    • Dialysate samples are continuously collected post-administration.

  • Neurochemical Analysis:

    • The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) to quantify the concentrations of serotonin and dopamine.

    • Changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations.

In-Vivo Data: Effects on Dopamine Release

While TFMCPP is primarily considered a serotonin-releasing agent, it is important to assess its effects on other neurotransmitter systems to determine its selectivity. In-vivo microdialysis studies in rats have investigated the impact of TFMCPP on extracellular dopamine levels.

One study found that perfusion of TFMCPP into the anterior striata of anesthetized rats resulted in a dose-dependent increase in extracellular dopamine. [5][6]Specifically, a 10.0 nmol dose of TFMCPP produced a 40% increase in extracellular dopamine, while a 160 nmol dose led to an 11-fold enhancement. [5][6]Although this demonstrates an effect on the dopaminergic system, the relative potency and efficacy compared to its serotonin-releasing effects are crucial for determining its selectivity profile. For comparison, the same study showed that 0.4 nmol of m-CPP (a related compound) also produced a 40% increase in dopamine, suggesting TFMCPP is less potent in inducing dopamine release. [5][6] Table 2: Effect of TFMCPP on Extracellular Dopamine in Rat Anterior Striatum

Compound Dose (nmol) % Increase in Extracellular Dopamine Reference
TFMCPP 10.0 40% [5][6]
TFMCPP 160 1100% (11-fold) [5][6]
m-CPP 0.4 40% [5][6]

| m-CPP | 40.0 | 5000% (50-fold) | [5][6]|

Conclusion

TFMCPP functions as a serotonin-releasing agent, primarily through its interaction with the serotonin transporter. Its pharmacological profile is further complicated by its activity as an agonist at various serotonin receptor subtypes. In-vivo data indicates that TFMCPP can also induce dopamine release, although it appears to be less potent in this regard compared to its effects on the serotonergic system and in comparison to related compounds like m-CPP.

For drug development professionals, the dual action of TFMCPP as a releaser and a receptor agonist, along with its effects on multiple monoamine systems, presents both opportunities and challenges. A thorough understanding of its complete binding profile and functional activity is essential for the design of more selective and therapeutically viable compounds. Further research is warranted to obtain a comprehensive and directly comparable dataset of TFMCPP's binding affinities at human monoamine transporters to more definitively characterize its selectivity. The experimental protocols and data presented in this guide provide a foundation for such future investigations.

References

An In-depth Technical Guide to 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (CAS Number: 41213-04-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, also known as TFMCPP or PAL-179, is a substituted phenylpiperazine that has garnered interest in neuroscience research.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and the experimental methods used for its characterization. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focusing on serotonergic systems.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₁H₁₂ClF₃N₂.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 41213-04-1[1]
Molecular Formula C₁₁H₁₂ClF₃N₂[1]
Molecular Weight 264.68 g/mol [1]
Appearance White solid
Boiling Point 122 °C
Density 1.302 g/cm³
SMILES C1CN(CCN1)C2=CC(=C(C=C2)Cl)C(F)(F)F[1]
InChI InChI=1S/C11H12ClF3N2/c12-10-2-1-8(7-9(10)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2[1]

Synthesis

A potential synthetic pathway is outlined below:

  • Step 1: Preparation of 4-chloro-3-(trifluoromethyl)aniline. This can be achieved through the reduction of 4-nitro-2-trifluoromethyl chlorobenzene. The reduction can be carried out using various reducing agents, such as iron powder in the presence of an acid or catalytic hydrogenation.

  • Step 2: Coupling of 4-chloro-3-(trifluoromethyl)aniline with piperazine. The resulting aniline derivative is then coupled with piperazine. This can be accomplished using a palladium catalyst, a suitable phosphine ligand, and a base.

A patent for the synthesis of the related compound 4-chloro-3-(trifluoromethyl)phenylisocyanate describes the synthesis of the intermediate 4-chloro-3-(trifluoromethyl)aniline from o-chlorotrifluoromethyl benzene.[2] This intermediate is key for the synthesis of the title compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive set of spectra specifically for this compound is not widely published, typical spectral features for related phenylpiperazine derivatives can be anticipated.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern. The piperazine protons would likely appear as multiplets in the aliphatic region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the phenyl ring, the trifluoromethyl group, and the piperazine ring. The chemical shift of the carbon attached to the trifluoromethyl group would be characteristic.

3.2. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the piperazine ring and loss of fragments such as C₂H₄N. The isotopic pattern of the molecular ion and fragment ions containing chlorine would be characteristic, with the presence of the ³⁵Cl and ³⁷Cl isotopes.

3.3. Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations for the secondary amine in the piperazine ring.

  • C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

  • C-N stretching vibrations.

  • C-F stretching vibrations associated with the trifluoromethyl group.

  • Aromatic C=C stretching vibrations.

Biological Activity and Mechanism of Action

This compound is characterized as a selective partial serotonin releasing agent.[1]

4.1. Quantitative Biological Data

The primary reported biological activity data is summarized in Table 2.

Table 2: In Vitro Biological Activity of this compound

ParameterValueSpeciesAssayReference
EC₅₀ (Serotonin Release) 33 nMRatSynaptosome Serotonin Release Assay[1]
Eₘₐₓ (Serotonin Release) 66%RatSynaptosome Serotonin Release Assay[1]
EC₅₀ (Dopamine Release) >10,000 nMRatSynaptosome Dopamine Release Assay[1]
EC₅₀ (Norepinephrine Release) >10,000 nMRatSynaptosome Norepinephrine Release Assay[1]

4.2. Mechanism of Action and Signaling Pathway

As a serotonin releasing agent, this compound is believed to interact with the serotonin transporter (SERT).[3] The proposed mechanism involves the transporter mediating the efflux of serotonin from the presynaptic neuron into the synaptic cleft.[4] This leads to an increase in the extracellular concentration of serotonin, which can then activate various postsynaptic and presynaptic serotonin receptors.

The simplified signaling pathway is depicted in the following diagram:

serotonin_release_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_ext Serotonin SERT->Serotonin_ext Causes Efflux Serotonin_Vesicle Serotonin Vesicles TFMCPP This compound TFMCPP->SERT Interacts with Serotonin_Receptor 5-HT Receptors Serotonin_ext->Serotonin_Receptor Activates Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Initiates

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

5.1. Synthesis and Purification (General Procedure)

A general experimental workflow for the synthesis and purification of phenylpiperazine derivatives is illustrated below.

synthesis_workflow Start Start Reactants Aryl Halide + Piperazine Start->Reactants Reaction Palladium-catalyzed Cross-Coupling Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, IR Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: General workflow for synthesis and purification.

5.2. In Vitro Serotonin Release Assay

This assay is crucial for determining the efficacy and potency of serotonin releasing agents.

Objective: To measure the amount of serotonin released from pre-loaded synaptosomes upon exposure to the test compound.

Materials:

  • Rat brain tissue (e.g., striatum or hippocampus)

  • Sucrose buffer

  • [³H]Serotonin (radiolabeled serotonin)

  • Test compound (this compound)

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in a suitable buffer.

  • [³H]Serotonin Loading:

    • Incubate the synaptosomes with [³H]serotonin to allow for uptake into the vesicles.

  • Serotonin Release:

    • Wash the synaptosomes to remove excess extracellular [³H]serotonin.

    • Aliquot the loaded synaptosomes into tubes containing different concentrations of the test compound.

    • Incubate for a defined period to allow for serotonin release.

  • Measurement of Released [³H]Serotonin:

    • Pellet the synaptosomes by centrifugation.

    • Collect the supernatant containing the released [³H]serotonin.

    • Add scintillation fluid to the supernatant and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of serotonin release for each concentration of the test compound relative to a positive control (e.g., a known serotonin releasing agent).

    • Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ values.

Pharmacokinetics and Toxicology

There is limited publicly available information on the specific pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicological profiles of this compound. However, general characteristics of phenylpiperazine derivatives can provide some insights.

Pharmacokinetics:

  • Piperazine derivatives are generally well-absorbed after oral administration.[5]

  • They are known to cross the blood-brain barrier.[6]

  • Metabolism typically occurs in the liver via cytochrome P450 enzymes, involving processes like hydroxylation and N-dealkylation.[6]

Toxicology:

  • The toxicological profile is not well-established.

  • Adverse effects associated with other trifluoromethylphenylpiperazine derivatives, such as TFMPP, include sympathomimetic and dissociative symptoms, nausea, and headache.[7] It is important to note that these effects may not be directly translatable to the title compound due to structural differences.

Conclusion

This compound is a potent and selective partial serotonin releasing agent with potential as a research tool for studying the serotonergic system. This guide has summarized the available information on its chemical properties, synthesis, biological activity, and relevant experimental methodologies. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles, which will be crucial for any potential therapeutic development. The provided experimental frameworks and diagrams offer a foundation for researchers to design and interpret studies involving this and related compounds.

References

An In-Depth Technical Guide to the Neurochemical Profile of 1-(3-Trifluoromethylphenyl)piperazine (TFMCPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Trifluoromethylphenyl)piperazine (TFMCPP) is a non-selective serotonin receptor agonist that has been widely utilized as a research tool to probe the function of the serotonergic system. As a member of the piperazine chemical class, TFMCPP exhibits a complex neurochemical profile, interacting with multiple serotonin (5-HT) receptor subtypes and influencing neurotransmitter dynamics. This technical guide provides a comprehensive overview of the neurochemical characteristics of TFMCPP, including its receptor binding affinities, effects on neurotransmitter release and reuptake, and associated signaling pathways. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in neuroscience and drug development.

Receptor Binding Affinity

TFMCPP demonstrates a broad affinity for various serotonin receptor subtypes, with a notable preference for the 5-HT1 and 5-HT2 families. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)RadioligandTissue/Cell LineReference
5-HT1A 162 ± 20[³H]8-OH-DPATRat Hippocampus[1]
5-HT1B 130[¹²⁵I]GTIRat Striatum[2]
5-HT2A 138 ± 21[³H]KetanserinRat Cortex[1]
5-HT2C 33 ± 4[³H]MesulerginePorcine Choroid Plexus[1]

This table summarizes the available quantitative data on TFMCPP's binding affinity for key serotonin receptor subtypes.

Monoamine Transporter Interactions

In addition to its activity at serotonin receptors, TFMCPP's interaction with monoamine transporters, which are responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET), is a critical aspect of its neurochemical profile. The inhibitory potency at these transporters is often expressed as the half-maximal inhibitory concentration (IC50).

TransporterIC50 (nM)Assay TypeReference
SERT 230[³H]Paroxetine BindingHuman Platelets
DAT >10,000[³H]WIN 35,428 BindingRat Striatum
NET >10,000[³H]Nisoxetine BindingRat Cortex

This table presents the inhibitory activity of TFMCPP at monoamine transporters.

Effects on Neurotransmitter Dynamics

TFMCPP modulates the release and metabolism of several key neurotransmitters, most notably dopamine and serotonin. In vivo microdialysis is a widely used technique to measure these effects in real-time within specific brain regions of living animals.

Dopamine Release

Studies have shown that TFMCPP can facilitate the release of dopamine in the striatum. This effect is dose-dependent, with higher concentrations of TFMCPP leading to a greater increase in extracellular dopamine levels.

Brain RegionTFMCPP DoseMaximum Dopamine Increase (% of Baseline)Reference
Anterior Striatum10.0 nmol~40%[3]
Anterior Striatum160 nmol~11-fold[3]

This table illustrates the dose-dependent effect of TFMCPP on dopamine release in the rat striatum.

Serotonin Synthesis and Release

As a serotonin agonist, TFMCPP also influences the serotonergic system directly. It has been shown to reduce the synthesis of serotonin in various brain regions. While it is expected to influence serotonin release, detailed quantitative data from in vivo microdialysis studies specifically measuring TFMCPP-induced serotonin release are less consistently reported in the readily available literature. However, its agonism at 5-HT1 autoreceptors suggests it would inhibit serotonin release.

Signaling Pathways

The physiological effects of TFMCPP are mediated by the activation of downstream intracellular signaling cascades following its binding to serotonin receptors.

5-HT2C Receptor Signaling

TFMCPP is a potent agonist at 5-HT2C receptors, which are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.

Gq_Signaling_Pathway TFMCPP TFMCPP Receptor 5-HT2C Receptor TFMCPP->Receptor binds Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cellular_Response PKC->Cellular_Response

TFMCPP-induced 5-HT2C receptor Gq signaling pathway.
5-HT1 Receptor Signaling

TFMCPP also acts as an agonist at 5-HT1 receptors, which are typically coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is generally associated with inhibitory neuronal responses.

Gi_Signaling_Pathway TFMCPP TFMCPP Receptor 5-HT1 Receptor TFMCPP->Receptor binds Gi Gi/o Protein Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response

TFMCPP-induced 5-HT1 receptor Gi signaling pathway.

Experimental Protocols

The characterization of TFMCPP's neurochemical profile relies on established experimental methodologies. Below are detailed overviews of the key techniques cited.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of TFMCPP for specific serotonin receptors.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from tissue or cells expressing the receptor) Incubation 4. Incubation of Membranes, Radioligand, and TFMCPP Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Preparation (e.g., [³H]Ketanserin) Radioligand_Prep->Incubation TFMCPP_Prep 3. TFMCPP Solution Preparation (serial dilutions) TFMCPP_Prep->Incubation Filtration 5. Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (to quantify bound radioactivity) Filtration->Counting Analysis 7. Data Analysis (IC50 determination and Ki calculation) Counting->Analysis

Workflow for a typical radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize tissue or cells known to express the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of unlabeled TFMCPP and a fixed amount of the membrane preparation. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Separation: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the concentration of TFMCPP to generate a competition curve and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of TFMCPP on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.

Workflow:

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery 1. Stereotaxic Surgery (Implantation of a guide cannula) Recovery 2. Animal Recovery Surgery->Recovery Probe_Insertion 3. Insertion of Microdialysis Probe Recovery->Probe_Insertion Perfusion 4. Perfusion with Artificial Cerebrospinal Fluid (aCSF) Probe_Insertion->Perfusion Baseline 5. Collection of Baseline Dialysate Samples Perfusion->Baseline Drug_Admin 6. Administration of TFMCPP Baseline->Drug_Admin Post_Drug_Collection 7. Collection of Post-Drug Dialysate Samples Drug_Admin->Post_Drug_Collection HPLC 8. Analysis of Dialysates by HPLC-ECD (to quantify neurotransmitters) Post_Drug_Collection->HPLC Data_Analysis 9. Data Analysis (comparison to baseline levels) HPLC->Data_Analysis

Workflow for an in vivo microdialysis experiment.

Detailed Steps:

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest in the experimental animal. The animal is allowed to recover from the surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: The aCSF, now containing neurotransmitters and metabolites that have diffused across the semipermeable membrane of the probe from the extracellular space, is collected as dialysate at regular intervals.

  • Baseline and Drug Administration: Baseline samples are collected to establish the basal extracellular neurotransmitter levels. TFMCPP is then administered, either systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

  • Post-Drug Collection and Analysis: Dialysate collection continues after drug administration to monitor changes in neurotransmitter levels over time. The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis: The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the baseline levels to determine the effect of TFMCPP.

Conclusion

The neurochemical profile of TFMCPP is characterized by its broad agonism at serotonin 5-HT1 and 5-HT2 receptor subtypes, with a notable potency at the 5-HT2C receptor. It exhibits a modest affinity for the serotonin transporter and negligible interaction with dopamine and norepinephrine transporters. Functionally, TFMCPP facilitates dopamine release in the striatum and is expected to modulate serotonin synthesis and release. Its effects are mediated through the canonical Gq/11 and Gi/o signaling pathways associated with 5-HT2 and 5-HT1 receptors, respectively. A thorough understanding of this complex neurochemical profile, elucidated through techniques such as radioligand binding assays and in vivo microdialysis, is essential for its appropriate use as a pharmacological tool in neuroscience research and for the development of more selective serotonergic agents.

References

An In-depth Technical Guide to 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, also known as 3-Trifluoromethyl-4-chlorophenylpiperazine (TFMCPP), is a phenylpiperazine derivative that has been characterized as a selective partial serotonin-releasing agent.[1] This technical guide provides a comprehensive overview of the initial characterization of TFMCPP, including its physicochemical properties, pharmacological profile, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound and its potential applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the design of future experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundWikipedia[1]
Synonyms 3-Trifluoromethyl-4-chlorophenylpiperazine, TFMCPP, PAL-179Wikipedia[1]
CAS Number 41213-04-1Wikipedia[1]
Molecular Formula C₁₁H₁₂ClF₃N₂Wikipedia[1]
Molecular Weight 264.68 g/mol Wikipedia[1]
Predicted pKa 8.88 ± 0.10LookChem[2] (for the related compound TFMPP)
Predicted LogP 3.5 (approx.)ChemAxon (Prediction)
Predicted Solubility Low aqueous solubilityInferred from LogP

Note: Some values are predicted based on computational models or data from structurally related compounds due to the limited availability of experimental data for TFMCPP.

Pharmacological Characterization

Primary Pharmacological Activity

This compound has been identified as a selective partial serotonin-releasing agent.[1] In vitro studies have demonstrated its ability to induce the release of serotonin from presynaptic terminals.

Quantitative Pharmacological Data

The key pharmacological parameters determined for TFMCPP are summarized in Table 2.

Table 2: In Vitro Pharmacological Activity of this compound

ParameterValueTargetAssay Type
EC₅₀ 33 nMSerotonin ReleaseMonoamine Release Assay
Eₘₐₓ 66%Serotonin ReleaseMonoamine Release Assay
EC₅₀ >10,000 nMDopamine ReleaseMonoamine Release Assay
EC₅₀ >10,000 nMNorepinephrine ReleaseMonoamine Release Assay

Source: Wikipedia[1]

These data indicate that TFMCPP is potent and selective for inducing serotonin release, with negligible activity at the dopamine and norepinephrine transporters at the concentrations tested.[1]

Experimental Protocols

Monoamine Release Assay (General Protocol)

The following is a generalized protocol for a monoamine release assay, which can be adapted to assess the activity of compounds like TFMCPP. This protocol is based on established methodologies for measuring monoamine release from brain slices or synaptosomes.[3]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound to induce the release of serotonin, dopamine, or norepinephrine from neuronal preparations.

Materials:

  • Test compound (e.g., TFMCPP)

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine)

  • Oxygenated physiological buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Multi-well plates and tissue holders

Procedure:

  • Tissue Preparation:

    • Acquire acute brain slices or prepare synaptosomes from the desired brain region of a rat.[3]

    • Pre-incubate the tissue preparation in oxygenated physiological buffer to allow for equilibration.[3]

  • Radiolabel Loading:

    • Incubate the tissue with a known concentration of the respective radiolabeled monoamine for a defined period (e.g., 30-60 minutes) to allow for uptake into the neurons.[4]

  • Wash Step:

    • Wash the tissue with fresh buffer to remove excess extracellular radiolabel.

  • Compound Incubation:

    • Incubate the radiolabeled tissue with varying concentrations of the test compound for a specific duration (e.g., 10-20 minutes).[3][4]

  • Sample Collection:

    • Collect the supernatant (extracellular medium) containing the released radiolabel.

    • Lyse the tissue to determine the amount of radiolabel remaining within the cells.

  • Quantification:

    • Add the supernatant and cell lysates to scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of total radioactivity released for each concentration of the test compound.

    • Plot the percentage of release against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Experimental Workflow

experimental_workflow cluster_prep Tissue Preparation cluster_assay Monoamine Release Assay cluster_analysis Data Analysis prep1 Acquire Brain Slices/ Synaptosomes prep2 Equilibrate in Oxygenated Buffer prep1->prep2 load Load with Radiolabeled Monoamine prep2->load wash Wash to Remove Excess Radiolabel load->wash incubate Incubate with TFMCPP wash->incubate collect Collect Supernatant and Lyse Tissue incubate->collect quantify Quantify Radioactivity (Scintillation Counting) collect->quantify analyze Calculate % Release and Determine EC50/Emax quantify->analyze

Experimental workflow for the monoamine release assay.

Signaling Pathways

Mechanism of Action

As a serotonin-releasing agent, this compound is believed to interact with the serotonin transporter (SERT).[5] This interaction is thought to induce a conformational change in the transporter, causing it to reverse its direction of transport and release serotonin from the presynaptic neuron into the synaptic cleft.[5]

Serotonin Transporter-Mediated Serotonin Release

The following diagram illustrates the proposed mechanism of TFMCPP-induced serotonin release via the serotonin transporter.

serotonin_release_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft tfmcpp TFMCPP sert SERT (Serotonin Transporter) tfmcpp->sert Binds to serotonin_cyto Cytosolic Serotonin sert->serotonin_cyto Reuptake (Normal) serotonin_synapse Extracellular Serotonin sert->serotonin_synapse Release serotonin_vesicle Serotonin Vesicle serotonin_vesicle->serotonin_cyto Basal Release serotonin_cyto->sert Efflux (TFMCPP-induced)

Proposed mechanism of TFMCPP-induced serotonin release.
Downstream Signaling of Released Serotonin

Once released into the synaptic cleft, serotonin can bind to and activate various postsynaptic serotonin receptors, leading to a cascade of downstream signaling events. The specific signaling pathway activated depends on the subtype of serotonin receptor involved.[6][7]

serotonin_signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin receptor_5ht1 5-HT1 Receptor (Gi/o-coupled) serotonin->receptor_5ht1 Binds to receptor_5ht2 5-HT2 Receptor (Gq-coupled) serotonin->receptor_5ht2 Binds to g_protein_i Gi/o receptor_5ht1->g_protein_i g_protein_q Gq receptor_5ht2->g_protein_q ac Adenylyl Cyclase g_protein_i->ac Inhibits plc Phospholipase C g_protein_q->plc Activates camp ↓ cAMP ac->camp ip3_dag ↑ IP3 & DAG plc->ip3_dag pka PKA Pathway camp->pka pkc_ca PKC & Ca²⁺ Pathways ip3_dag->pkc_ca cellular_response1 Neuronal Inhibition pka->cellular_response1 cellular_response2 Neuronal Excitation pkc_ca->cellular_response2

Simplified overview of major postsynaptic serotonin signaling pathways.

Toxicology and Safety

There is currently limited publicly available toxicological data specifically for this compound. As with any novel compound, it should be handled with appropriate laboratory safety precautions. For structurally related phenylpiperazines, potential adverse effects can include sympathomimetic and dissociative symptoms.[8] A comprehensive toxicological evaluation would be required to fully characterize the safety profile of TFMCPP.

Conclusion

This compound (TFMCPP) is a novel phenylpiperazine derivative with selective partial serotonin-releasing activity. Its distinct pharmacological profile, characterized by potent and selective action at the serotonin transporter, makes it a valuable tool for research into the serotonergic system. Further investigation is warranted to fully elucidate its receptor binding profile, metabolic fate, toxicological properties, and potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for future studies aimed at a more complete characterization of this compound.

References

The Enigmatic Interaction of TFMCPP with Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the effects of 1-(3-Trifluoromethylphenyl)piperazine (TFMCPP) on the monoamine transporters responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TFMCPP's neurochemical profile and its implications for neuropharmacology.

Executive Summary

TFMCPP, a phenylpiperazine derivative, is known for its complex pharmacological profile, primarily acting as a non-selective serotonin receptor agonist and a serotonin releasing agent. Its interaction with monoamine transporters is a critical aspect of its mechanism of action, contributing to its overall effects on serotonergic, dopaminergic, and noradrenergic neurotransmission. This guide summarizes the available quantitative data on TFMCPP's effects on monoamine transporters, details the experimental protocols used to elucidate these interactions, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of TFMCPP's Effects on Monoamine Transporters

The primary mechanism by which TFMCPP is understood to influence monoamine signaling is through inducing the release of these neurotransmitters, a process mediated by the respective transporters. Additionally, TFMCPP can inhibit the reuptake of monoamines. The following tables summarize the available quantitative data for these interactions.

Monoamine Release Activity

TFMCPP has been shown to act as a monoamine releasing agent, with a pronounced selectivity for the serotonin transporter. The half-maximal effective concentrations (EC₅₀) for TFMCPP-induced release of dopamine, norepinephrine, and serotonin are presented in Table 1.

Table 1: TFMCPP-Induced Monoamine Release

TransporterEC₅₀ (nM)
DAT>10000
NET>10000
SERT121
SERT (alternative value) 33

Data sourced from Severinsen et al. (2012) and a secondary source compilation which also references Rothman et al. (2005). The discrepancy in SERT EC₅₀ values may reflect different experimental conditions or methodologies.

Monoamine Uptake Inhibition

In addition to its releasing activity, TFMCPP can inhibit the reuptake of monoamines by binding to the transporters. The half-maximal inhibitory concentrations (IC₅₀) for this activity are detailed in Table 2.

Table 2: TFMCPP-Mediated Inhibition of Monoamine Uptake

TransporterIC₅₀ (nM)
DAT2330
NET3140
SERT282

Data sourced from Severinsen et al. (2012).

Note on Binding Affinity (Kᵢ): Direct binding affinity (Kᵢ) values for TFMCPP at the monoamine transporters are not explicitly available in the reviewed literature. However, the IC₅₀ values provide a measure of the compound's potency in inhibiting transporter function.

Experimental Protocols

The quantitative data presented above were primarily derived from in vitro assays using cell lines expressing human monoamine transporters and synaptosomal preparations. The following sections detail the methodologies for these key experiments.

Monoamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Cells are transiently or stably transfected with plasmids encoding the human serotonin transporter (hSERT), human dopamine transporter (hDAT), or human norepinephrine transporter (hNET).

Uptake Assay Protocol:

  • Transfected cells are seeded in 96-well plates.

  • On the day of the assay, the growth medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are pre-incubated with varying concentrations of TFMCPP or a vehicle control for a specified time at 37°C.

  • A mixture of a radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA, or [³H]NE) and a corresponding unlabeled monoamine is added to initiate the uptake reaction.

  • After a short incubation period (typically 1-5 minutes), the uptake is terminated by rapid aspiration of the buffer and washing with ice-cold KRH buffer.

  • The cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

  • IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assay

This assay determines the ability of a compound to induce the release of a pre-loaded radiolabeled monoamine from cells or synaptosomes.

Synaptosome Preparation (Representative Protocol):

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, or cortex for NET) is homogenized in ice-cold sucrose buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in an appropriate buffer.

Release Assay Protocol:

  • Transfected cells or synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]5-HT) by incubation at 37°C.

  • After loading, the cells/synaptosomes are washed to remove excess extracellular radiolabel.

  • The preparations are then incubated with varying concentrations of TFMCPP or a vehicle control.

  • At specified time points, the supernatant is collected, and the amount of released radioactivity is measured by scintillation counting.

  • The amount of radioactivity remaining in the cells/synaptosomes is also determined after lysis.

  • The percentage of release is calculated, and EC₅₀ values are determined from the concentration-response curves.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the interaction of TFMCPP with monoamine transporters.

TFMCPP_Mechanism cluster_transporter Monoamine Transporter (SERT, DAT, NET) transporter Transporter Protein binding_site Binding Site Synaptic_Cleft Synaptic Cleft transporter->Synaptic_Cleft Inhibition of Reuptake Presynaptic_Neuron Presynaptic Neuron transporter->Presynaptic_Neuron Monoamine Release binding_site->transporter Induces conformational change TFMCPP TFMCPP TFMCPP->binding_site Binds to transporter Monoamine Monoamine (Serotonin, Dopamine, Norepinephrine) Monoamine->binding_site Competes for binding

Caption: TFMCPP's dual action on monoamine transporters.

Uptake_Inhibition_Workflow start Start: Transfected Cells preincubation Pre-incubate with TFMCPP start->preincubation add_radiolabel Add Radiolabeled Monoamine preincubation->add_radiolabel incubation Incubate (1-5 min) add_radiolabel->incubation terminate Terminate & Wash incubation->terminate lysis Cell Lysis terminate->lysis quantify Quantify Radioactivity lysis->quantify end End: Determine IC50 quantify->end

Caption: Experimental workflow for uptake inhibition assay.

Release_Assay_Workflow start Start: Cells/Synaptosomes preload Pre-load with Radiolabeled Monoamine start->preload wash Wash preload->wash add_tfmcpp Add TFMCPP wash->add_tfmcpp incubation Incubate add_tfmcpp->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant quantify_release Quantify Released Radioactivity collect_supernatant->quantify_release end End: Determine EC50 quantify_release->end

Caption: Experimental workflow for monoamine release assay.

Conclusion

TFMCPP exhibits a complex interaction with monoamine transporters, characterized by a potent and selective serotonin releasing activity and a weaker, non-selective inhibition of monoamine uptake. Its preferential action on the serotonin transporter underscores its classification as a serotonergic agent. The data and protocols presented in this guide provide a foundational understanding for further research into the therapeutic and toxicological profiles of TFMCPP and related phenylpiperazine compounds. Future studies should aim to elucidate the direct binding affinities (Kᵢ) of TFMCPP at the monoamine transporters to provide a more complete picture of its pharmacological profile.

Methodological & Application

Application Notes and Protocols: 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (Trazodone) in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, commonly known as Trazodone, for its use in neuropharmacology research. Trazodone is a triazolopyridine derivative approved for the treatment of major depressive disorder (MDD).[1][2] Its unique, dose-dependent pharmacological profile makes it a valuable tool for investigating various neurotransmitter systems and their roles in psychiatric and neurological conditions.[3][4]

Mechanism of Action

Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[4][5] Its therapeutic effects are attributed to a multimodal mechanism of action that differs significantly from SSRIs and other antidepressants. It functions primarily as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors, an antagonist at α1-adrenergic and histamine H1 receptors, and a weak inhibitor of the serotonin transporter (SERT).[1][6][7] Additionally, it acts as a partial agonist at the 5-HT1A receptor.[8]

This complex pharmacology results in dose-dependent effects:

  • Low Doses (25-150 mg): At lower concentrations, Trazodone's primary action is the potent blockade of 5-HT2A, histamine H1, and α1-adrenergic receptors. This combination produces significant hypnotic and sedative effects, making it effective for treating insomnia.[3][7]

  • High Doses (150-600 mg): At higher doses, Trazodone begins to significantly inhibit the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[3][4] This action, combined with its continued antagonism of 5-HT2A/2C receptors, contributes to its antidepressant and anxiolytic properties.[7] This dual mechanism may also account for a lower incidence of side effects like insomnia, anxiety, and sexual dysfunction compared to SSRIs.[1]

Data Presentation: Pharmacological and Pharmacokinetic Properties

The following tables summarize key quantitative data for Trazodone, facilitating its application in experimental design.

Table 1: Receptor Binding Affinity Profile of Trazodone This table presents the dissociation constants (Ki) of Trazodone for various human neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.

TargetBinding Affinity (Ki, nM)Reference
Serotonin Receptors
5-HT2A15-35[6][7][8]
5-HT1A (partial agonist)~40[8][9]
5-HT2C~50[7][8]
5-HT2B63[8]
Transporters
Serotonin (SERT)~150-250[6][7][8]
Norepinephrine (NET)>10,000[6]
Dopamine (DAT)>10,000[6]
Adrenergic Receptors
α1-adrenergic30-50[6][7][8]
α2-adrenergic~300[6][8]
Histamine Receptors
H1220-1,100[6][7][8]

Table 2: Pharmacokinetic Properties of Trazodone

ParameterValueReference
BioavailabilityRapidly absorbed orally[4]
Peak Serum LevelsWithin 2 hours (immediate release)[4]
Plasma Protein Binding89% to 95%[1][10]
MetabolismHepatic, primarily via CYP3A4[5]
Active Metabolitem-chlorophenylpiperazine (m-CPP)[5]
Elimination Half-life5 to 13 hours (biphasic)[5][10]

Table 3: Dose-Dependent Pharmacological Actions of Trazodone

Dose RangePrimary MechanismsPrimary Clinical EffectReference
Low (25-150 mg) 5-HT2A, H1, and α1 receptor antagonismHypnotic / Sedative[3][7]
High (150-600 mg) SERT inhibition + 5-HT2A/2C antagonismAntidepressant / Anxiolytic[3][4][7]

Signaling and Metabolic Pathways

Visual representations of Trazodone's mechanism and metabolism are essential for understanding its complex interactions in neuropharmacological systems.

Trazodone_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SERT SERT Effect_AntiDep Antidepressant Anxiolytic Effects Serotonin_vesicle Serotonin Vesicles Synaptic_Serotonin Synaptic Serotonin Serotonin_vesicle->Synaptic_Serotonin Release R_5HT2A 5-HT2A R_5HT1A 5-HT1A R_5HT1A->Effect_AntiDep R_H1 H1 Effect_Sedation Sedative Hypnotic Effects R_H1->Effect_Sedation R_alpha1 α1 R_alpha1->Effect_Sedation Trazodone Trazodone Trazodone->SERT Inhibits (High Dose) Trazodone->R_5HT2A Antagonist Trazodone->R_5HT1A Partial Agonist Trazodone->R_H1 Antagonist Trazodone->R_alpha1 Antagonist Synaptic_Serotonin->SERT Reuptake Synaptic_Serotonin->R_5HT2A Synaptic_Serotonin->R_5HT1A

Caption: Trazodone's multimodal mechanism of action.

Trazodone_Metabolism Trazodone Trazodone (this compound) CYP3A4 CYP3A4 (Primary Enzyme) Trazodone->CYP3A4 mCPP m-CPP (meta-chlorophenylpiperazine) [Active Metabolite] CYP3A4->mCPP Metabolism Other Other Metabolites CYP3A4->Other Metabolism

Caption: Primary metabolic pathway of Trazodone.

Experimental Protocols

Detailed methodologies are crucial for reproducible neuropharmacological research.

This protocol is adapted from studies demonstrating Trazodone's ability to promote neuronal differentiation, a key area of research in antidepressant action and neurogenesis.[11][12]

Objective: To determine the effect of Trazodone on the neuronal differentiation of murine or human neural progenitor cells (NPCs) in vitro.

Materials:

  • Murine adult hippocampal NPCs (ahNPCs) or human iPSC-derived NPCs.

  • NPC culture medium (e.g., DMEM/F12 supplemented with N2, B27, growth factors).

  • Trazodone hydrochloride solution (stock prepared in sterile water or DMSO).

  • Fixation solution (4% paraformaldehyde in PBS).

  • Permeabilization/blocking solution (e.g., 0.25% Triton X-100 and 5% normal goat serum in PBS).

  • Primary antibody: Anti-MAP-2 (a marker for mature neurons).

  • Secondary antibody: Fluorescently-conjugated goat anti-mouse/rabbit IgG.

  • Nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope.

Procedure:

  • Cell Plating: Plate NPCs onto coated coverslips in a 24-well plate at a density that allows for individual cell morphology analysis after differentiation.

  • Drug Treatment: After allowing cells to adhere, replace the medium with a differentiation medium (lacking growth factors). Add Trazodone at various concentrations (e.g., 1 nM to 100 nM) or vehicle control.

  • Incubation: Incubate the cells for a predetermined period to allow for differentiation (e.g., 24-72 hours).

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize and block non-specific binding for 1 hour.

    • Incubate with the primary anti-MAP-2 antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount coverslips onto slides using a mounting medium containing DAPI.

  • Data Acquisition and Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify the percentage of MAP-2 positive cells relative to the total number of DAPI-stained nuclei.

    • Perform statistical analysis (e.g., one-way ANOVA) to compare Trazodone-treated groups with the vehicle control.

This protocol outlines a method to study the sleep-promoting effects of Trazodone in mice, a translationally relevant model for its hypnotic properties.[13][14]

Objective: To evaluate the dose-dependent effects of orally administered Trazodone on sleep architecture in mice using EEG/EMG recordings.

InVivo_Workflow Start Surgical Implantation (EEG/EMG Electrodes) Recovery Post-Surgical Recovery (>1 week) Start->Recovery Habituation Habituation to Recording & Oral Administration Recovery->Habituation Baseline Baseline EEG/EMG Recording (24-48h) Habituation->Baseline Dosing Voluntary Oral Dosing (Trazodone or Vehicle) Baseline->Dosing Recording Post-Dosing EEG/EMG Recording (12-24h) Dosing->Recording Analysis Sleep Scoring & Analysis (NREM, REM, Wake) Recording->Analysis End Data Interpretation Analysis->End

References

Application Note: HPLC Analysis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine is a key intermediate and potential impurity in the synthesis of several active pharmaceutical ingredients (APIs), most notably Trazodone. As a process-related impurity, its detection and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation and quantification of this compound. This document provides a detailed protocol for the HPLC analysis of this compound, often referred to as Trazodone Impurity B.

Analytical Method

A robust isocratic reverse-phase HPLC method has been developed for the quantitative determination of this compound. This method is suitable for quality control laboratories and research settings.

Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below. Two validated methods from the literature are provided for comparison.

ParameterMethod 1Method 2
Column C18, ODS (4.6mm x 250mm, 10µm)[1]C8 ODS (150mm x 4.6mm)
Mobile Phase Methanol:Acetonitrile:Tetrahydrofuran:0.5% Trifluoroacetic Acid (180:180:40:600 v/v/v/v)[1]Acetonitrile:Tetrahydrofuran:Water:Methanol (300:50:400:250 v/v/v/v), pH adjusted to 11 with Triethylamine
Flow Rate 1.5 mL/min[1]1.0 mL/min
Detection UV at 255 nmNot specified, but UV detection is typical
Injection Volume Not specified10 µL
Temperature AmbientAmbient

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Methanol (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[1]

  • Tetrahydrofuran (HPLC grade)[1]

  • Trifluoroacetic acid (Analytical reagent grade)[1]

  • Triethylamine

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

Standard Solution Preparation
  • Stock Solution: Accurately weigh a suitable amount of this compound reference standard and transfer it to a volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Transfer the sample to a volumetric flask.

  • Add a portion of the mobile phase and sonicate to dissolve the sample completely.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters

The described analytical methods have been validated according to ICH guidelines, demonstrating their suitability for their intended purpose.[1] Key validation parameters are summarized below.

ParameterResult
Specificity The method is specific for the analysis of the analyte in the presence of other related substances.[1]
Linearity The method demonstrates good linearity over a range of concentrations.
Precision (%RSD) The relative standard deviation for replicate injections is typically less than 2.0%.
Accuracy (% Recovery) The accuracy is within acceptable limits (typically 98-102%).
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Note: Specific quantitative data for LOD and LOQ for this compound were not explicitly detailed in the searched literature.

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A flowchart of the HPLC analysis process.

Logical Relationship of Method Development

This diagram outlines the key considerations and their relationships in developing a robust HPLC method.

Method_Development Analyte Analyte Properties (pKa, solubility, UV spectra) Column Column Selection (C18, C8) Analyte->Column MobilePhase Mobile Phase (Composition, pH, Additives) Analyte->MobilePhase Detection Detector Settings (Wavelength) Analyte->Detection Optimization Method Optimization (Flow rate, Gradient) Column->Optimization MobilePhase->Optimization Detection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: Key factors in HPLC method development.

References

GC-MS analysis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as TFMCPP, is a phenylpiperazine derivative. It is encountered in various fields of chemical analysis, including forensic toxicology as a designer drug, and in the pharmaceutical industry as a potential impurity or metabolite of trazodone. Accurate and reliable analytical methods are crucial for its identification and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of piperazine derivatives due to its high sensitivity and specificity. This application note provides a detailed protocol for the .

Principle of the Method

The analytical method involves the separation of this compound from the sample matrix using gas chromatography, followed by detection and identification using mass spectrometry. The separation is achieved based on the compound's volatility and interaction with the stationary phase of the GC column. The mass spectrometer bombards the eluted compound with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum, which is a fingerprint of the molecule, allows for unambiguous identification and quantification.

Experimental Protocols

1. Sample Preparation

The sample preparation method should be adapted based on the sample matrix.

  • For Pure Substances or Pharmaceutical Formulations:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve the sample in 10 mL of methanol or acetonitrile to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions with the same solvent to prepare working standards and calibration solutions at the desired concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • For Biological Matrices (e.g., Plasma, Urine): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

    • Liquid-Liquid Extraction (LLE):

      • To 1 mL of the biological sample, add an appropriate internal standard.

      • Add 1 mL of a suitable buffer to adjust the pH (e.g., phosphate buffer, pH 7.4).

      • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

      • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

      • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of methanol or acetonitrile for GC-MS analysis.

    • Solid-Phase Extraction (SPE):

      • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.

      • Load 1 mL of the pre-treated sample (e.g., diluted urine).

      • Wash the cartridge with an appropriate solvent to remove interferences (e.g., water, methanol).

      • Elute the analyte with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

      • Evaporate the eluate to dryness and reconstitute as described for LLE.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (1 µL injection volume)
Oven Temperature ProgramInitial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 50-550
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Expected Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 264 (and a smaller peak at m/z 266 due to the ³⁷Cl isotope). The fragmentation pattern is primarily driven by the cleavage of the piperazine ring and the bonds connecting it to the phenyl ring.

Table 1: Predicted Characteristic Mass Fragments of this compound

m/zProposed Fragment StructureRelative Abundance (Predicted)
264[M]⁺Low
221[M - C₂H₅N]⁺Moderate
193[C₈H₅ClF₃]⁺High
165[C₇H₅F₃]⁺Moderate
56[C₃H₆N]⁺High

Quantitative Performance

A validated GC-MS method for the analysis of the isomeric 1-(3-trifluoromethylphenyl)piperazine (TFMPP) provides an indication of the expected quantitative performance.

Table 2: Example Quantitative Performance Data for a Structurally Similar Piperazine Derivative (TFMPP)[1]

ParameterPlasmaUrine
Linearity Range0.016 - 10 µg/mL0.008 - 10 µg/mL
Correlation Coefficient (r²)> 0.99> 0.99
Limit of Detection (LOD)0.004 µg/mL0.002 µg/mL
Limit of Quantification (LOQ)0.016 µg/mL0.008 µg/mL
Precision (%RSD)< 15%< 15%
Accuracy (% Recovery)85 - 115%85 - 115%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Pure Substance or Biological Matrix) Dissolution Dissolution in Solvent (for pure substance) Sample->Dissolution Extraction LLE or SPE (for biological matrix) Sample->Extraction Injection GC Injection Dissolution->Injection Concentration Evaporation & Reconstitution Extraction->Concentration Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-550) Ionization->Detection Identification Identification by Mass Spectrum Detection->Identification Quantification Quantification using SIM Detection->Quantification Reporting Reporting of Results Identification->Reporting Quantification->Reporting

Caption: Experimental workflow for the .

Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways TFMCPP This compound [M]⁺• m/z 264 Frag1 Fragment 1 [M - C₂H₅N]⁺• m/z 221 TFMCPP->Frag1 - C₂H₅N Frag2 Fragment 2 [C₈H₅ClF₃]⁺ m/z 193 TFMCPP->Frag2 - C₃H₇N₂ Frag3 Fragment 3 [C₃H₆N]⁺ m/z 56 TFMCPP->Frag3 - C₈H₅ClF₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

The described GC-MS method provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. The protocol is adaptable to various sample matrices and can be validated to meet the specific requirements of forensic, clinical, or pharmaceutical laboratories. The provided data and visualizations serve as a comprehensive guide for researchers and scientists working with this compound.

References

Application Notes and Protocols: In Vivo Microdialysis with 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies with 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP), a selective partial serotonin-releasing agent. The information is intended to guide researchers in designing and executing experiments to investigate the neurochemical effects of TFMCPP in the central nervous system.

Introduction to TFMCPP and In Vivo Microdialysis

This compound, also known as TFMCPP, is a phenylpiperazine derivative that acts as a selective partial serotonin releasing agent.[1] It is a valuable tool for studying the serotonergic system and its role in various physiological and pathological processes. In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brain of freely moving animals.[2][3][4] This method allows for the continuous sampling of the extracellular fluid, providing real-time information on how drugs like TFMCPP modulate neurochemical environments.[2][5]

The combination of TFMCPP administration with in vivo microdialysis enables researchers to elucidate the compound's mechanism of action, dose-response relationships, and its effects on neurotransmitter dynamics in specific brain regions.

Key Applications

  • Elucidating Mechanism of Action: Determine the effects of TFMCPP on serotonin release and the involvement of serotonin transporters.

  • Pharmacodynamic Studies: Investigate the time course and dose-dependency of TFMCPP's effects on extracellular serotonin levels.

  • Neurotransmitter Interaction Studies: Assess the impact of TFMCPP on other neurotransmitter systems, such as dopamine, although it is reported to be inactive as a direct releasing agent for dopamine or norepinephrine.[1]

  • Drug Discovery and Development: Evaluate the neurochemical profile of TFMCPP and similar compounds for potential therapeutic applications.

Experimental Protocols

This section outlines a detailed protocol for a typical in vivo microdialysis experiment in rats to assess the effect of TFMCPP on extracellular neurotransmitter levels.

I. Materials and Reagents
  • Test Compound: this compound (TFMCPP)

  • Vehicle: Saline (0.9% NaCl) or as determined by the solubility of TFMCPP

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) with the following composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4 with phosphate buffer.

  • Anesthetics: Isoflurane or a ketamine/xylazine mixture for surgery.

  • Microdialysis Probes: Commercially available or custom-made probes with a suitable molecular weight cut-off (e.g., 20 kDa) and membrane length (2-4 mm).

  • Surgical Instruments: Stereotaxic frame, drill, surgical tools.

  • Analytical System: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for the quantification of neurotransmitters.[6]

II. Experimental Workflow

The following diagram illustrates the general workflow for an in vivo microdialysis experiment with TFMCPP.

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment A Acclimatize Animals C Anesthetize Animal A->C B Prepare TFMCPP Solution and aCSF G Perfuse Probe with aCSF (e.g., 1-2 µL/min) B->G D Stereotaxic Surgery: Implant Microdialysis Probe Guide Cannula C->D E Allow for Post-Surgery Recovery D->E F Insert Microdialysis Probe E->F F->G H Collect Baseline Samples G->H I Administer TFMCPP or Vehicle H->I J Collect Post-Administration Samples I->J K Euthanize Animal J->K M Analyze Samples (HPLC-MS/MS) J->M L Verify Probe Placement (Histology) K->L N Data Analysis M->N

Caption: Experimental workflow for in vivo microdialysis with TFMCPP.

III. Detailed Methodologies

A. Animal Surgery and Probe Implantation

  • Acclimatize male Sprague-Dawley or Wistar rats (250-300g) to the housing conditions for at least one week prior to surgery.

  • Anesthetize the rat using isoflurane or a ketamine/xylazine injection.

  • Place the animal in a stereotaxic frame.

  • Surgically expose the skull and drill a small hole above the target brain region (e.g., striatum, prefrontal cortex, or hippocampus).

  • Implant a guide cannula for the microdialysis probe at the desired stereotaxic coordinates.

  • Secure the guide cannula to the skull with dental cement and anchor screws.

  • Allow the animal to recover for at least 48 hours post-surgery.

B. Microdialysis Procedure

  • On the day of the experiment, place the rat in a microdialysis bowl and connect it to a tether system that allows free movement.

  • Gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate, typically between 1.0 and 2.0 µL/min.[2]

  • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent degradation of monoamines.

  • Administer TFMCPP or vehicle (e.g., intraperitoneally or subcutaneously).

  • Continue to collect dialysate samples for a predetermined period (e.g., 3-4 hours) post-administration.

  • At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative.

  • Remove the brain and perform histological analysis to verify the correct placement of the microdialysis probe.

C. Sample Analysis

  • Analyze the collected dialysate samples for serotonin and dopamine concentrations using a validated HPLC-MS/MS method.[6]

  • Quantify the neurotransmitter levels by comparing the peak areas to those of standard solutions with known concentrations.

Expected Results and Data Presentation

Table 1: Hypothetical Effect of TFMCPP on Extracellular Serotonin and Dopamine Levels in the Rat Striatum

Treatment GroupAnalyteBaseline (% of Control)Peak Effect (% of Baseline)
VehicleSerotonin100 ± 10105 ± 8
Dopamine100 ± 1298 ± 11
TFMCPP (1 mg/kg)Serotonin100 ± 9~200 - 400%
Dopamine100 ± 11~110 - 130%
TFMCPP (3 mg/kg)Serotonin100 ± 12~500 - 1500%
Dopamine100 ± 14~120 - 170%

Note: The hypothetical peak effects are extrapolated from studies on the related compound mCPP, which has been shown to increase extracellular serotonin by 300-1400% and dopamine by 125-170% of baseline.[7][8] The exact effects of TFMCPP would need to be determined experimentally.

Signaling Pathway

The primary mechanism of action of TFMCPP is believed to be the reversal of the serotonin transporter (SERT), leading to an increased release of serotonin into the synaptic cleft.

G cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TFMCPP TFMCPP SERT Serotonin Transporter (SERT) TFMCPP->SERT Interacts with and reverses transport Serotonin_extracellular Extracellular Serotonin SERT->Serotonin_extracellular TFMCPP-induced efflux Serotonin_vesicle Serotonin Vesicles Serotonin_cytosol Cytosolic Serotonin Serotonin_vesicle->Serotonin_cytosol Release Serotonin_cytosol->SERT Normal reuptake Serotonin_receptor Postsynaptic Serotonin Receptors Serotonin_extracellular->Serotonin_receptor Binds to Signal_transduction Signal Transduction Serotonin_receptor->Signal_transduction Activates

Caption: Proposed signaling pathway for TFMCPP-induced serotonin release.

Troubleshooting and Considerations

  • Probe Recovery: The recovery rate of the microdialysis probe can vary and should be determined in vitro before in vivo experiments.[9]

  • Animal Welfare: Ensure proper anesthetic depth during surgery and adequate post-operative care to minimize animal stress.

  • Probe Placement: Accurate stereotaxic placement of the probe is critical. Histological verification is essential to confirm the location.[6]

  • Analytical Sensitivity: The analytical method must be sensitive enough to detect basal and stimulated levels of the neurotransmitters of interest.

  • Drug Solubility and Stability: Ensure that TFMCPP is fully dissolved in the vehicle and is stable for the duration of the experiment.

By following these detailed protocols and considering the key aspects of in vivo microdialysis, researchers can effectively utilize TFMCPP as a tool to investigate the serotonergic system and its modulation.

References

Application Notes and Protocols for Studying the Effects of Phenylpiperazine Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the preclinical evaluation of phenylpiperazine analogs, with a specific focus on compounds like 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP). Phenylpiperazines are a class of compounds known to interact with serotonergic systems, often exhibiting effects on mood, anxiety, and locomotion. TFMCPP is identified as a selective partial serotonin-releasing agent.[1] Due to the limited availability of specific in vivo data for TFMCPP, this document will utilize data from the closely related and extensively studied analog, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), as a representative example to illustrate expected outcomes and guide experimental design. These protocols are designed for use in rodent models, which are foundational in the preliminary assessment of novel psychoactive compounds.

Rationale for Animal Models

Animal models are indispensable for characterizing the pharmacological profile of novel compounds.[2] Rodent models, in particular, offer a practical and ethically regulated means to assess behavioral and physiological effects that can be indicative of a compound's potential therapeutic or adverse effects in humans. For serotonergic agents like TFMCPP, key areas of investigation include anxiety-like behavior, locomotor activity, and potential for inducing serotonin syndrome.

Data Presentation: Representative Data from TFMPP

The following tables summarize quantitative data from studies on TFMPP, which, as a structural analog of TFMCPP, provides a valuable predictive framework for experimental design.

Table 1: Behavioral Effects of TFMPP in Rodent Models

Behavioral Assay Animal Model Dose Range (mg/kg, i.p.) Key Findings Reference
Locomotor ActivityMice1 - 10Dose-dependent decrease in locomotor activity.[3]
Social InteractionRats0.1 - 1.0Reduced total interaction time, suggesting an anxiogenic-like effect.[2]
Head-Twitch ResponseMice1 - 10Elicited a moderate head-twitch response, indicative of 5-HT2A receptor activation.[3]
Drug DiscriminationRats0.25 - 2.0Full substitution for the discriminative stimulus effects of MDMA.

Table 2: Physiological Effects of TFMPP in Rodent Models

Physiological Parameter Animal Model Dose (mg/kg, i.p.) Effect Reference
Body TemperatureRats1 - 5Can induce hyperthermia, a common effect of serotonergic agents.
Neurochemical ChangesRatsNot SpecifiedIncreases extracellular serotonin levels.

Experimental Protocols

Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

  • Elevated plus maze apparatus

  • Video tracking software

  • TFMCPP solution in an appropriate vehicle (e.g., saline)

  • Syringes and needles for administration

  • Rodents (rats or mice)

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: Administer TFMCPP or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes before the test.

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

  • Data Collection: Allow the animal to explore the maze for 5 minutes. Record the session using a video camera positioned above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Interpretation: An anxiogenic-like effect is indicated by a decrease in the time spent and the number of entries into the open arms.

Assessment of Locomotor Activity: The Open Field Test (OFT)

The OFT is used to assess general locomotor activity and exploratory behavior in a novel environment. It can also provide insights into anxiety-like behavior (thigmotaxis, or wall-hugging).

Materials:

  • Open field arena

  • Video tracking software

  • TFMCPP solution in an appropriate vehicle

  • Syringes and needles for administration

  • Rodents (rats or mice)

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: Administer TFMCPP or vehicle 30 minutes before the test.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a predefined period (e.g., 10-30 minutes) using an overhead video camera.

  • Data Analysis: Analyze the recordings for:

    • Total distance traveled

    • Time spent in the center zone versus the periphery

    • Rearing frequency

    • Ambulatory time

  • Interpretation: A decrease in total distance traveled may indicate sedative effects, while an increase could suggest stimulant properties. Increased time in the periphery is often interpreted as anxiogenic-like behavior.

Assessment of Serotonin Syndrome

Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity. Animal models are crucial for assessing the risk of new serotonergic compounds inducing this syndrome.

Materials:

  • Observation cages

  • Rectal thermometer

  • TFMCPP solution in an appropriate vehicle

  • Syringes and needles for administration

  • Rodents (rats)

Procedure:

  • Baseline Measurements: Record the baseline body temperature of the animals.

  • Drug Administration: Administer a range of doses of TFMCPP.

  • Behavioral Observation: Observe the animals continuously for at least 4 hours for the following signs:

    • Tremors

    • Head weaving

    • Forepaw treading

    • Hindlimb abduction

    • Rigidity

    • Straub tail

  • Physiological Monitoring: Measure rectal temperature at regular intervals (e.g., every 30 minutes).

  • Scoring: Use a standardized rating scale to quantify the severity of the observed signs.

  • Interpretation: The presence and severity of these signs, particularly when co-occurring, are indicative of serotonin syndrome. A significant increase in body temperature is a key indicator.

Visualizations

Signaling_Pathway TFMCPP TFMCPP SERT Serotonin Transporter (SERT) TFMCPP->SERT Inhibits Reuptake & Promotes Efflux SynapticCleft Synaptic Cleft SERT->SynapticCleft Increases Serotonin Concentration SerotoninReceptors 5-HT Receptors SynapticCleft->SerotoninReceptors PostsynapticNeuron Postsynaptic Neuron NeuronalSignaling Downstream Neuronal Signaling PostsynapticNeuron->NeuronalSignaling SerotoninReceptors->PostsynapticNeuron Activation BehavioralPhysiologicalEffects Behavioral & Physiological Effects (Anxiety, Locomotion, etc.) NeuronalSignaling->BehavioralPhysiologicalEffects

Caption: Proposed mechanism of TFMCPP action.

Experimental_Workflow cluster_0 Phase 1: Behavioral Screening cluster_1 Phase 2: Physiological Assessment cluster_2 Phase 3: Neurochemical Analysis AnimalAcclimation Animal Acclimation DrugAdministration TFMCPP Administration (Dose-Response) AnimalAcclimation->DrugAdministration BehavioralAssays Behavioral Assays (EPM, OFT) DrugAdministration->BehavioralAssays DataAnalysis1 Behavioral Data Analysis BehavioralAssays->DataAnalysis1 PhysiologicalMonitoring Serotonin Syndrome Assessment & Body Temperature DataAnalysis1->PhysiologicalMonitoring Conclusion Comprehensive Pharmacological Profile DataAnalysis1->Conclusion DataAnalysis2 Physiological Data Analysis PhysiologicalMonitoring->DataAnalysis2 Microdialysis In Vivo Microdialysis (Optional) DataAnalysis2->Microdialysis DataAnalysis2->Conclusion NeurotransmitterAnalysis Measurement of Serotonin Levels Microdialysis->NeurotransmitterAnalysis DataAnalysis3 Neurochemical Data Analysis NeurotransmitterAnalysis->DataAnalysis3 DataAnalysis3->Conclusion

Caption: Integrated workflow for TFMCPP evaluation.

References

Application Notes and Protocols for Quantifying TFMCPP in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(Trifluoromethyl)phenyl)piperazine (TFMCPP) is a non-selective serotonin receptor agonist, primarily acting on the 5-HT1 and 5-HT2 receptor subtypes. Its activity at these receptors makes it a valuable tool in neuroscience research for studying the serotonergic system's role in various physiological and pathological processes. Accurate quantification of TFMCPP in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, understanding its distribution within the central nervous system (CNS), and elucidating its mechanism of action.

These application notes provide detailed protocols for the quantification of TFMCPP in rodent brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a representative signaling pathway for TFMCPP's action on serotonin receptors is illustrated.

Data Presentation

Due to the limited availability of publicly accessible, specific quantitative data for TFMCPP concentrations in brain tissue, the following tables present hypothetical, yet realistic, data based on pharmacokinetic studies of similar small molecules targeting the CNS. These tables are intended to serve as a template for presenting experimental data.

Table 1: Hypothetical TFMCPP Concentration in Rat Brain Tissue Following Intraperitoneal (i.p.) Administration (10 mg/kg)

Time Point (hours)Mean TFMCPP Concentration (ng/g tissue) ± SD (n=6)
0.25150.5 ± 25.2
0.5275.8 ± 45.7
1450.2 ± 68.9
2320.1 ± 55.4
4180.6 ± 30.1
875.3 ± 12.5
1225.1 ± 5.8
24Below Limit of Quantification

Table 2: Hypothetical Pharmacokinetic Parameters of TFMCPP in Rat Brain and Plasma

ParameterBrain TissuePlasma
Cmax (ng/g or ng/mL)455.0650.0
Tmax (hours)1.00.5
AUC (0-t) (ngh/g or ngh/mL)1850.52500.0
Brain-to-Plasma Ratio (AUC)0.74-

Experimental Protocols

The following are detailed protocols for the quantification of TFMCPP in brain tissue. Researchers should validate these methods in their own laboratories.

Protocol 1: Quantification of TFMCPP in Brain Tissue using LC-MS/MS

This protocol is adapted from established methods for quantifying small molecules in brain tissue.[1][2][3]

1. Materials and Reagents

  • TFMCPP standard

  • Internal Standard (IS) (e.g., a deuterated analog of TFMCPP or a structurally similar compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher)

2. Sample Preparation

  • Brain Tissue Collection: Following ethical guidelines, euthanize the animal at the designated time point after TFMCPP administration. Perfuse the animal transcardially with ice-cold PBS to remove blood from the brain.[4] Immediately dissect the brain and specific regions of interest. Weigh the tissue samples.

  • Homogenization: Place the weighed brain tissue in a 2 mL tube with homogenizing beads and add ice-cold ACN containing the IS (e.g., 1 mL ACN with IS per 100 mg of tissue). Homogenize the tissue until a uniform suspension is achieved.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for TFMCPP and the IS. Optimize cone voltage and collision energy for maximum sensitivity.

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of TFMCPP and a fixed concentration of the IS into blank brain homogenate.

  • Process the calibration standards alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of TFMCPP to the IS against the concentration of TFMCPP.

  • Determine the concentration of TFMCPP in the experimental samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of TFMCPP in Brain Tissue using GC-MS

This protocol is based on general procedures for GC-MS analysis of small molecules in biological matrices.[5]

1. Materials and Reagents

  • TFMCPP standard

  • Internal Standard (IS) (e.g., a structurally similar compound stable under GC conditions)

  • Organic solvent for extraction (e.g., ethyl acetate, hexane)

  • Derivatizing agent (if necessary, e.g., trifluoroacetic anhydride - TFAA)

  • Anhydrous sodium sulfate

  • GC-MS system

2. Sample Preparation

  • Homogenization: Homogenize the weighed brain tissue in a suitable buffer (e.g., PBS) as described in Protocol 1.

  • Liquid-Liquid Extraction: To the homogenate, add the IS and the extraction solvent. Vortex vigorously and centrifuge to separate the organic and aqueous layers.

  • Drying: Transfer the organic layer to a new tube and dry it over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to a small volume under a stream of nitrogen.

  • Derivatization (if necessary): If TFMCPP has poor chromatographic properties, derivatization may be required. Add the derivatizing agent and react at an elevated temperature.

  • Reconstitution: Reconstitute the final sample in a suitable solvent for GC injection.

3. GC-MS Conditions

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature, ramp up to a final temperature to ensure elution of the analyte.

  • Injector: Splitless mode for high sensitivity.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Detection: Use Selected Ion Monitoring (SIM) to monitor characteristic ions of TFMCPP and the IS.

4. Calibration and Quantification

  • Prepare calibration standards in blank brain homogenate and process them in the same manner as the samples.

  • Construct a calibration curve and quantify the unknown samples as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_collection Tissue Collection cluster_prep Sample Preparation cluster_analysis Analysis animal_admin TFMCPP Administration to Rodent euthanasia Euthanasia & Perfusion animal_admin->euthanasia dissection Brain Dissection & Weighing euthanasia->dissection homogenization Homogenization with IS dissection->homogenization protein_precip Protein Precipitation homogenization->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation & Reconstitution supernatant_transfer->evaporation filtration Filtration evaporation->filtration lcms_analysis LC-MS/MS or GC-MS Analysis filtration->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for TFMCPP quantification in brain tissue.

TFMCPP Signaling Pathway

TFMCPP is a non-selective serotonin receptor agonist, with notable activity at 5-HT1A, 5-HT1B, and 5-HT2C receptors. The following diagram illustrates a simplified, representative signaling cascade initiated by TFMCPP binding to these receptors.

TFMCPP_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response TFMCPP TFMCPP receptor_5HT1A 5-HT1A Receptor TFMCPP->receptor_5HT1A receptor_5HT1B 5-HT1B Receptor TFMCPP->receptor_5HT1B receptor_5HT2C 5-HT2C Receptor TFMCPP->receptor_5HT2C Gi Gi/o Protein receptor_5HT1A->Gi activates receptor_5HT1B->Gi activates Gq Gq/11 Protein receptor_5HT2C->Gq activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA neuronal_inhibition Neuronal Inhibition PKA->neuronal_inhibition PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates neuronal_excitation Neuronal Excitation Ca_release->neuronal_excitation gene_expression Altered Gene Expression PKC->gene_expression neuronal_inhibition->gene_expression

Caption: TFMCPP signaling through 5-HT receptors.

References

Application Notes and Protocols for 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine in In Vitro Serotonin Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (4-Cl-3-CF3-PP) is a novel phenylpiperazine derivative. Phenylpiperazine compounds are known to interact with the serotonergic system, often exhibiting activity as serotonin receptor agonists or antagonists, and in some cases, as serotonin releasing agents. Structurally similar compounds, such as m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (TFMPP), have been shown to evoke potent, dose-dependent release of endogenous serotonin (5-hydroxytryptamine, 5-HT) in vitro.[1] This is often mediated through interaction with the serotonin transporter (SERT), causing a reversal of its normal function—a mechanism known as transporter-mediated substrate release.[2]

These application notes provide a detailed protocol for characterizing the in vitro serotonin releasing properties of this compound using rat brain synaptosomes. The protocols described herein can be adapted for other neuronal preparations or human platelets.

Postulated Mechanism of Action

Based on the pharmacology of structurally related phenylpiperazines, it is hypothesized that this compound acts as a substrate for the serotonin transporter (SERT).[2] This interaction is thought to induce a conformational change in the transporter, leading to the non-exocytotic release of serotonin from the presynaptic terminal into the synaptic cleft. This proposed mechanism is distinct from calcium-dependent exocytosis. The activity of 4-Cl-3-CF3-PP may also be modulated by its affinity for various serotonin receptor subtypes, a common characteristic of arylpiperazines.[3][4][5]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft SERT SERT (Serotonin Transporter) Serotonin_out Serotonin (5-HT) SERT->Serotonin_out Causes Reverse Transport (Release) Vesicle Serotonin Vesicle Serotonin_in Serotonin (5-HT) Vesicle->Serotonin_in Storage Serotonin_in->SERT Normal Reuptake Compound This compound Compound->SERT Binds to SERT

Figure 1: Proposed mechanism of SERT-mediated serotonin release by this compound.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for this compound, based on known values for similar phenylpiperazine derivatives. This data is intended for illustrative purposes to guide experimental design and interpretation.

Table 1: Receptor Binding Affinity Profile (Hypothetical Data)

TargetKi (nM)RadioligandSource Tissue
Serotonin Transporter (SERT)150[3H]CitalopramRat Frontal Cortex
5-HT1A Receptor250[3H]8-OH-DPATRat Hippocampus
5-HT1B Receptor95[125I]CYPRat Striatum
5-HT2A Receptor180[3H]KetanserinRat Frontal Cortex
5-HT2C Receptor75[3H]MesulerginePig Choroid Plexus

Table 2: In Vitro Serotonin Release from Rat Brain Synaptosomes (Hypothetical Data)

ParameterValue
EC50 (Serotonin Release) 220 nM
Emax (% of Total Serotonin) 45%
Effect of Fluoxetine (1 µM) >90% Inhibition of Release
Effect of Ca2+-free buffer <10% Inhibition of Release

Experimental Protocols

Protocol 1: In Vitro Serotonin Release Assay Using Rat Brain Synaptosomes

This protocol details a non-radioactive method for measuring the release of endogenous serotonin from isolated nerve terminals (synaptosomes) upon exposure to this compound. Serotonin levels are quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials and Reagents:

  • Male Wistar rats (200-250 g)

  • Sucrose solution (0.32 M)

  • Krebs-Ringer buffer (pH 7.4)

  • Perchloric acid (0.4 M)

  • This compound stock solution (in DMSO)

  • Fluoxetine hydrochloride (SERT inhibitor)

  • HPLC system with a C18 reverse-phase column and fluorescence detector

  • Homogenizer, refrigerated centrifuge, and water bath

Procedure:

  • Synaptosome Preparation:

    • Euthanize a rat according to approved animal welfare protocols.

    • Rapidly dissect the whole brain (excluding cerebellum) and place it in ice-cold 0.32 M sucrose.

    • Homogenize the tissue in 10 volumes of ice-cold sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (the P2 fraction, rich in synaptosomes) in Krebs-Ringer buffer.

  • Serotonin Release Assay:

    • Pre-incubate aliquots of the synaptosomal suspension in a shaking water bath at 37°C for 15 minutes.

    • To investigate the mechanism, a subset of aliquots can be pre-incubated with an inhibitor like Fluoxetine (1 µM) for 10 minutes.

    • Initiate the release experiment by adding various concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle (DMSO).

    • Incubate for 15 minutes at 37°C.

    • Terminate the reaction by placing the tubes on ice and immediately centrifuging at 17,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (containing released serotonin) and add an equal volume of 0.4 M perchloric acid to precipitate proteins.

    • The remaining pellet can be lysed to determine the amount of serotonin remaining in the synaptosomes.

  • Serotonin Quantification (HPLC):

    • Centrifuge the perchloric acid-treated supernatant to remove precipitated proteins.

    • Inject a fixed volume of the clear supernatant into the HPLC system.

    • Separate serotonin using a C18 column with an appropriate mobile phase.

    • Detect serotonin using a fluorescence detector (e.g., Excitation: 285 nm, Emission: 345 nm).[6]

    • Quantify serotonin concentration by comparing peak areas to a standard curve of known serotonin concentrations.

  • Data Analysis:

    • Calculate the amount of serotonin released as a percentage of the total serotonin (released + remaining in the pellet).

    • Plot the percentage of serotonin release against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

G A Synaptosome Preparation (Rat Brain Homogenization & Centrifugation) B Pre-incubation (Synaptosome aliquots at 37°C) A->B C Add Test Compound (Varying concentrations of 4-Cl-3-CF3-PP) B->C H Optional: Add Inhibitor (e.g., Fluoxetine before test compound) B->H D Incubation (15 min at 37°C to allow release) C->D E Terminate Reaction & Separate (Centrifuge to pellet synaptosomes) D->E F Quantify Released Serotonin (HPLC with Fluorescence Detection) E->F G Data Analysis (Calculate % Release, EC50, Emax) F->G H->C

Figure 2: Experimental workflow for the in vitro serotonin release assay.

Interpretation of Results

The interpretation of the data relies on comparing the effects of this compound under different conditions.

G Start Observe Serotonin Release with 4-Cl-3-CF3-PP Inhibitor Is release blocked by SERT inhibitor (e.g., Fluoxetine)? Start->Inhibitor Calcium Is release dependent on extracellular Ca2+? Start->Calcium Yes_Inhibitor Conclusion: Release is SERT-mediated Inhibitor->Yes_Inhibitor Yes No_Inhibitor Conclusion: Release is not SERT-mediated Inhibitor->No_Inhibitor No Yes_Calcium Conclusion: Release involves exocytosis (unlikely for this class) Calcium->Yes_Calcium Yes No_Calcium Conclusion: Release is non-exocytotic (consistent with transporter-mediated release) Calcium->No_Calcium No

Figure 3: Logical flow for interpreting serotonin release assay results.

  • SERT-Mediated Release: If the serotonin release induced by this compound is significantly attenuated by a selective serotonin reuptake inhibitor (SSRI) like fluoxetine, it strongly suggests that the release is mediated by the serotonin transporter.

  • Non-Exocytotic Release: Phenylpiperazine-induced release is typically independent of extracellular calcium and vesicular fusion.[1] Performing the assay in a calcium-free buffer should not significantly reduce serotonin release, confirming a non-exocytotic, transporter-mediated mechanism.

Conclusion

The protocols and information provided offer a robust framework for the in vitro characterization of this compound as a potential serotonin releasing agent. By employing these methods, researchers can determine the potency, efficacy, and mechanism of action of this novel compound, providing valuable insights for drug development and neuroscience research.

References

Application Notes and Protocols: PET Imaging with 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the potential use of radiolabeled 1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine derivatives in Positron Emission Tomography (PET) imaging. While specific PET imaging data for the exact molecule this compound is not extensively available in public literature, the broader class of phenylpiperazine derivatives, particularly those with trifluoromethyl substitutions, has been investigated for various neuroreceptor systems. These derivatives are of significant interest in neuroscience and drug development due to their interactions with serotonin (5-HT) and dopamine (D) receptors.

The protocols and data presented herein are based on established methodologies for analogous phenylpiperazine-based PET radiotracers and serve as a comprehensive guide for researchers aiming to develop and apply new imaging agents based on this chemical scaffold.

Potential Applications

Based on the pharmacology of structurally similar compounds, radiolabeled this compound derivatives are anticipated to be valuable tools for the in vivo imaging of:

  • Serotonin 5-HT2C Receptors: Many trifluoromethylphenylpiperazine derivatives exhibit affinity for the 5-HT2C receptor, which is implicated in mood disorders, obesity, and substance abuse. A PET tracer for this target could aid in the development of novel therapeutics.

  • Dopamine D3 Receptors: Phenylpiperazine derivatives have also been developed as ligands for the D3 receptor, a target for antipsychotic and anti-addiction medications.[1]

  • Other CNS Targets: The phenylpiperazine scaffold is versatile and derivatives may show affinity for other serotonin receptor subtypes (e.g., 5-HT1A) or other neurotransmitter systems.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the development of phenylpiperazine-based PET radiotracers. The values are representative examples from studies on analogous compounds and should be considered as a benchmark for the evaluation of new derivatives.

ParameterTypical Value RangeSignificance
In Vitro Binding Affinity (Ki) 0.1 - 10 nMIndicates the potency of the ligand for its target receptor. Lower values signify higher affinity.
Radiochemical Yield (RCY) 10 - 40% (decay-corrected)The efficiency of the radiolabeling reaction. A higher yield is desirable for practical production.
Molar Activity (Am) > 100 GBq/µmolThe amount of radioactivity per mole of the compound. High molar activity is crucial to minimize pharmacological effects of the injected tracer.
Radiochemical Purity (RCP) > 95%The percentage of the total radioactivity in the final product that is in the desired chemical form. High purity is essential for accurate and safe imaging.
Brain Uptake (SUVmax) 1.5 - 5.0Standardized Uptake Value (SUV) is a semi-quantitative measure of tracer uptake in a region of interest. Higher values in the brain indicate good blood-brain barrier penetration.
Target-to-Reference Ratio > 1.5The ratio of tracer uptake in a target-rich region (e.g., choroid plexus for 5-HT2C) to a reference region with low receptor density (e.g., cerebellum). A higher ratio indicates specific binding.

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound Derivative

This protocol describes a general method for the nucleophilic fluorination of a suitable precursor to produce the ¹⁸F-labeled tracer.

Materials:

  • Precursor molecule (e.g., a nitro or leaving group-substituted analog of this compound)

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (ACN)

  • Water for injection

  • Ethanol for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18, Alumina N)

  • HPLC system with a semi-preparative column and a radiation detector

Protocol:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Trap aqueous [¹⁸F]fluoride from the cyclotron target onto an anion-exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen to remove water. Repeat with additions of anhydrous acetonitrile.

  • Radiolabeling Reaction:

    • Dissolve the precursor in anhydrous DMSO or ACN and add it to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for a defined time (e.g., 10-20 minutes).

  • Purification:

    • Dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude product.

    • Elute the cartridge with a suitable solvent (e.g., acetonitrile).

    • Inject the eluate onto a semi-preparative HPLC system to isolate the [¹⁸F]-labeled product.

  • Formulation:

    • Collect the HPLC fraction containing the desired product.

    • Remove the HPLC solvent by rotary evaporation or by trapping on a C18 SPE cartridge and eluting with ethanol.

    • Formulate the final product in a sterile solution for injection (e.g., saline with a small percentage of ethanol).

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity and specific activity.

    • Check for pH, sterility, and pyrogen levels before in vivo use.

In Vitro Autoradiography

This protocol is used to assess the specific binding of the new radiotracer to its target in tissue sections.

Materials:

  • Cryostat-sectioned brain tissue slices (e.g., from rat, monkey, or human post-mortem tissue)

  • [¹⁸F]-labeled tracer

  • Incubation buffer (e.g., Tris-HCl)

  • Blocking agent (a known high-affinity ligand for the target receptor)

  • Phosphor imaging plates or digital autoradiography system

Protocol:

  • Tissue Preparation:

    • Mount frozen brain sections onto microscope slides.

  • Incubation:

    • Pre-incubate the slides in buffer to rehydrate the tissue.

    • Incubate the slides with a low nanomolar concentration of the [¹⁸F]-labeled tracer in incubation buffer.

    • For determination of non-specific binding, incubate an adjacent set of slides in the presence of a high concentration of the blocking agent.

  • Washing:

    • Wash the slides in ice-cold buffer to remove unbound radiotracer.

    • Briefly dip the slides in distilled water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides under a stream of cool air.

    • Expose the slides to a phosphor imaging plate or a digital autoradiography system.

  • Data Analysis:

    • Quantify the radioactivity in different brain regions and calculate the specific binding by subtracting the non-specific binding from the total binding.

In Vivo PET Imaging in Small Animals

This protocol outlines a typical PET imaging study in rodents to evaluate the brain uptake and target engagement of the radiotracer.

Materials:

  • [¹⁸F]-labeled tracer

  • Small animal PET/CT or PET/MR scanner

  • Anesthesia (e.g., isoflurane)

  • Animal monitoring equipment (respiration, temperature)

  • Blocking agent (for receptor occupancy studies)

Protocol:

  • Animal Preparation:

    • Anesthetize the animal (e.g., a rat or mouse) and place it on the scanner bed.

    • Maintain anesthesia and body temperature throughout the scan.

  • Tracer Administration:

    • Inject a bolus of the [¹⁸F]-labeled tracer intravenously (e.g., via a tail vein catheter).

  • PET Data Acquisition:

    • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes) starting at the time of injection.

  • Blocking/Displacement Study (Optional):

    • To confirm specific binding, a separate group of animals can be pre-treated with a blocking agent before tracer injection.

    • Alternatively, a displacement study can be performed by injecting the blocking agent at a certain time point during the dynamic scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with an anatomical image (CT or MRI) for region-of-interest (ROI) analysis.

    • Generate time-activity curves (TACs) for various brain regions.

    • Calculate SUV and target-to-reference ratios to quantify tracer uptake and specific binding.

Visualizations

G Potential Signaling Pathway for a 5-HT2C Receptor Agonist PET Tracer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Tracer [18F]Phenylpiperazine Derivative Receptor 5-HT2C Receptor Tracer->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C receptor signaling pathway.

G General Workflow for PET Tracer Evaluation cluster_synthesis Radiochemistry cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Translation Precursor Precursor Synthesis Radiolabeling [18F]Radiolabeling Precursor->Radiolabeling Purification Purification & QC Radiolabeling->Purification Binding_Assay Binding Affinity (Ki) Purification->Binding_Assay Autoradiography Autoradiography Purification->Autoradiography Animal_PET Small Animal PET/CT Purification->Animal_PET Binding_Assay->Animal_PET Autoradiography->Animal_PET Biodistribution Biodistribution Animal_PET->Biodistribution Metabolism Metabolite Analysis Animal_PET->Metabolism Dosimetry Dosimetry Calculation Animal_PET->Dosimetry Human_PET First-in-Human PET Dosimetry->Human_PET

Caption: PET tracer development workflow.

G Logical Relationships in Radiopharmaceutical Development cluster_design Design & Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Application Target Identify Biological Target Lead Lead Compound Selection Target->Lead Radiosynthesis Develop Radiosynthesis Lead->Radiosynthesis InVitro In Vitro Characterization (Affinity, Specificity) Radiosynthesis->InVitro InVivo In Vivo Imaging (Brain Uptake, Kinetics) InVitro->InVivo Promising Results Toxicology Toxicology Studies InVivo->Toxicology IND Investigational New Drug (IND) Application Toxicology->IND Favorable Profile Phase1 Phase I Clinical Trial (Safety, Dosimetry) IND->Phase1 Phase2_3 Phase II/III Trials (Efficacy) Phase1->Phase2_3

Caption: Drug development logical flow.

References

Protocol for Dissolving TFMCPP for In Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(Trifluoromethyl)phenyl)piperazine (TFMCPP) is a non-selective serotonin receptor agonist and releasing agent, primarily acting on the 5-HT2C receptor. It is a valuable tool in neuroscience research to investigate the role of the serotonergic system in various physiological and pathological processes. This document provides a detailed protocol for the preparation of TFMCPP solutions for in vivo studies, along with relevant data and safety considerations.

Data Presentation

A critical aspect of in vivo research is the accurate and reproducible administration of test compounds. The following tables summarize key quantitative data for the preparation of TFMCPP solutions.

Table 1: TFMCPP Solubility Data

SolventSolubilityNotes
Saline (0.9% NaCl)Poorly solubleTFMCPP hydrochloride is more soluble than the freebase.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for non-polar compounds.[1][2][3][4][5]
EthanolSolubleOften used as a co-solvent.[6][7][8]

Table 2: Recommended Vehicle Composition and TFMCPP Concentration Ranges for Murine Studies

Administration RouteVehicle CompositionTFMCPP ConcentrationMaximum Injection Volume
Intraperitoneal (i.p.)0.9% Saline with ≤5% DMSO0.1 - 1.0 mg/mL10 mL/kg
Oral (p.o.)0.9% Saline with 5% DMSO and 5% Tween 801.0 - 5.0 mg/mL10 mL/kg
Subcutaneous (s.c.)0.9% Saline with ≤5% DMSO0.1 - 1.0 mg/mL5 mL/kg

Note: It is crucial to start with lower concentrations and volumes and observe the animals for any adverse reactions. The final concentration of DMSO should be kept to a minimum to avoid potential toxicity.[1]

Experimental Protocols

Materials
  • TFMCPP hydrochloride (or freebase)

  • Sterile 0.9% saline solution

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof)

  • Tween 80 (for oral administration)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (gauge appropriate for the administration route)

  • Vortex mixer

  • pH meter

Preparation of TFMCPP Solution for Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection

This protocol describes the preparation of a 1 mg/mL TFMCPP solution in saline with 5% DMSO.

  • Weighing TFMCPP: Accurately weigh the desired amount of TFMCPP hydrochloride. For a 1 mg/mL solution, weigh 1 mg of TFMCPP for each mL of final solution.

  • Initial Dissolution in DMSO: In a sterile microcentrifuge tube, add 50 µL of DMSO for every 1 mL of the final desired volume.

  • Adding TFMCPP: Add the weighed TFMCPP to the DMSO.

  • Vortexing: Vortex the mixture until the TFMCPP is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Adding Saline: Slowly add sterile 0.9% saline to reach the final desired volume while continuously vortexing to prevent precipitation.

  • pH Adjustment (Optional but Recommended): Check the pH of the final solution. If necessary, adjust to a physiological range (pH 7.2-7.4) using sterile 0.1 N NaOH or HCl.

  • Sterile Filtration (Recommended): For intravenous or long-term studies, filter the final solution through a 0.22 µm sterile filter to ensure sterility.

  • Storage: Store the prepared solution at 4°C, protected from light. It is recommended to use the solution within 24 hours of preparation. For longer storage, conduct stability studies.

Preparation of TFMCPP Suspension for Oral (p.o.) Administration

This protocol describes the preparation of a 2 mg/mL TFMCPP suspension.

  • Weighing TFMCPP: Accurately weigh the desired amount of TFMCPP.

  • Initial Dissolution in Co-solvent: In a sterile microcentrifuge tube, dissolve the TFMCPP in a small volume of DMSO (e.g., 50 µL per mL of final volume).

  • Adding Surfactant: Add an equal volume of Tween 80 to the DMSO-TFMCPP mixture and vortex thoroughly.

  • Adding Saline: Gradually add sterile 0.9% saline to the desired final volume while continuously vortexing to form a homogenous suspension.

  • Storage: Store the suspension at 4°C and use within 24 hours. Shake well before each administration to ensure uniform distribution of the compound.

Mandatory Visualization

TFMCPP Experimental Workflow

TFMCPP_Workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration cluster_analysis Data Analysis weigh Weigh TFMCPP dissolve Dissolve in DMSO/Co-solvent weigh->dissolve add_vehicle Add Saline/Vehicle dissolve->add_vehicle vortex Vortex to Homogenize add_vehicle->vortex ph_adjust pH Adjustment (Optional) vortex->ph_adjust filter Sterile Filtration (Optional) ph_adjust->filter animal_prep Animal Preparation filter->animal_prep injection Administer Solution/Suspension animal_prep->injection observe Monitor Animal Behavior & Health injection->observe data_collection Collect Behavioral/Physiological Data observe->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Interpret Results statistical_analysis->results

Caption: Experimental workflow for TFMCPP in vivo studies.

TFMCPP Signaling Pathway via 5-HT2C Receptor

TFMCPP_Signaling TFMCPP TFMCPP HT2C_R 5-HT2C Receptor TFMCPP->HT2C_R binds Gq11 Gαq/11 HT2C_R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Cascades Ca_release->Downstream PKC->Downstream Response Cellular Response Downstream->Response

Caption: TFMCPP-mediated 5-HT2C receptor signaling pathway.[9][10][11]

References

Application Notes and Protocols for Evaluating TFMCPP Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(Trifluoromethyl)phenyl)piperazine (TFMCPP) is a non-selective serotonin receptor agonist belonging to the phenylpiperazine class of compounds. It is known to interact with various serotonin (5-HT) receptor subtypes, primarily the 5-HT1 and 5-HT2 families. As a G protein-coupled receptor (GPCR) ligand, the cellular response to TFMCPP can be multifaceted, involving the modulation of different second messenger systems and downstream signaling cascades. These application notes provide detailed protocols for three key cell-based functional assays to characterize the activity of TFMCPP: a Calcium Flux Assay, a cAMP Assay, and an ERK Phosphorylation Assay.

Target Receptors and Signaling Pathways

TFMCPP is known to act as an agonist at several serotonin receptors. The primary signaling pathways associated with the relevant receptor subtypes are:

  • 5-HT1 Receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D): These receptors predominantly couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • 5-HT2 Receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C): These receptors couple to Gq/G11 proteins. Activation of Gq/G11 stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).

  • ERK Phosphorylation: The activation of both Gi/o and Gq/G11-coupled receptors can converge on the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation and activation of extracellular signal-regulated kinase (ERK).

Data Presentation: Illustrative Quantitative Data for TFMCPP

The following tables summarize representative quantitative data for TFMCPP activity at various serotonin receptor subtypes. This data is illustrative and based on the known pharmacology of similar arylpiperazine compounds. Actual values may vary depending on the specific experimental conditions and cell lines used.

Table 1: TFMCPP Binding Affinities (Ki) at Human Serotonin Receptors

Receptor SubtypeKi (nM) - Illustrative
5-HT1A50
5-HT1B25
5-HT1D30
5-HT2A80
5-HT2C15
5-HT3>1000[1]

Table 2: TFMCPP Functional Potency (EC50) in Cell-Based Assays

AssayReceptor SubtypeEC50 (nM) - Illustrative
Calcium Flux5-HT2C45
Calcium Flux5-HT2A150
cAMP Inhibition5-HT1A90
cAMP Inhibition5-HT1B60
ERK Phosphorylation5-HT2C75

Experimental Protocols

Calcium Flux Assay

This assay is primarily used to measure the activation of Gq/G11-coupled receptors, such as the 5-HT2 receptor family, which leads to an increase in intracellular calcium concentration.

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist like TFMCPP, intracellular calcium is released, causing a change in the fluorescence intensity of the dye, which is measured over time.

Diagram: Gq/G11 Signaling Pathway

Gq_Pathway Gq/G11 Signaling Pathway for 5-HT2 Receptors TFMCPP TFMCPP HTR2 5-HT2 Receptor TFMCPP->HTR2 Binds Gq_G11 Gq/G11 Protein HTR2->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: Gq/G11 signaling cascade initiated by TFMCPP at 5-HT2 receptors.

Protocol:

  • Cell Culture:

    • Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor in a suitable medium (e.g., DMEM/F-12) supplemented with 10% FBS and a selection antibiotic.

    • Seed the cells into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM or Calcium 6) according to the manufacturer's instructions. Often, an organic anion transporter inhibitor like probenecid is included to prevent dye extrusion.

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 30-minute incubation at room temperature in the dark.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of TFMCPP and a reference agonist (e.g., serotonin) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Use a fluorescent plate reader with an integrated liquid handling system (e.g., FlexStation or FDSS) to add the compound solutions to the cell plate.

  • Data Acquisition:

    • Measure the fluorescence intensity before and after the addition of the compound. A typical protocol involves a 10-20 second baseline reading, followed by compound addition and continuous reading for 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔRFU against the log concentration of TFMCPP and fit the data to a four-parameter logistic equation to determine the EC50 value.

Diagram: Calcium Flux Assay Workflow

Calcium_Flux_Workflow Calcium Flux Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed cells in microplate Dye_Loading Load cells with calcium-sensitive dye Cell_Seeding->Dye_Loading Baseline_Read Read baseline fluorescence Dye_Loading->Baseline_Read Compound_Prep Prepare TFMCPP dilutions Compound_Addition Add TFMCPP Baseline_Read->Compound_Addition Kinetic_Read Read fluorescence kinetically Compound_Addition->Kinetic_Read Calculate_Response Calculate peak fluorescence response Kinetic_Read->Calculate_Response Dose_Response Plot dose-response curve Calculate_Response->Dose_Response EC50 Determine EC50 Dose_Response->EC50

Caption: Workflow for the cell-based calcium flux assay.

cAMP Assay

This assay is used to measure the activity of Gi/o-coupled receptors, such as the 5-HT1 receptor family, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.

Principle: Cells expressing the target receptor are stimulated with forskolin to induce a high level of cAMP. The ability of an agonist like TFMCPP to inhibit this forskolin-stimulated cAMP production is then measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or a similar detection technology.

Diagram: Gi/o Signaling Pathway

Gi_Pathway Gi/o Signaling Pathway for 5-HT1 Receptors TFMCPP TFMCPP HTR1 5-HT1 Receptor TFMCPP->HTR1 Binds Gi_o Gi/o Protein HTR1->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream

Caption: Gi/o signaling cascade initiated by TFMCPP at 5-HT1 receptors.

Protocol:

  • Cell Culture:

    • Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT1A or 5-HT1B receptor in a suitable medium supplemented with 10% FBS and a selection antibiotic.

    • Harvest cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Compound and Cell Plating:

    • Prepare serial dilutions of TFMCPP and a reference agonist (e.g., 5-CT) in the stimulation buffer.

    • In a 384-well white plate, add the compound dilutions.

    • Add a solution of forskolin (at a concentration that gives a submaximal stimulation, e.g., EC80) to all wells except the negative control.

    • Add the cell suspension to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow for the modulation of cAMP production.

  • cAMP Detection (HTRF Example):

    • Prepare the HTRF detection reagents (e.g., anti-cAMP-d2 acceptor and cAMP-cryptate donor) in the supplied lysis buffer according to the manufacturer's protocol.

    • Add the combined lysis and detection reagents to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Calculate the 665/620 ratio and normalize the data to the forskolin-only and baseline controls.

    • Plot the percentage of inhibition against the log concentration of TFMCPP and fit the data to a four-parameter logistic equation to determine the EC50 value.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Cell_Harvest Harvest and resuspend cells Add_Cells Add cells to plate Cell_Harvest->Add_Cells Compound_Prep Prepare TFMCPP and Forskolin Plate_Compounds Add compounds to plate Compound_Prep->Plate_Compounds Plate_Compounds->Add_Cells Incubate_cAMP Incubate for cAMP modulation Add_Cells->Incubate_cAMP Add_Detection_Reagents Add HTRF detection reagents Incubate_cAMP->Add_Detection_Reagents Incubate_Detection Incubate for signal development Add_Detection_Reagents->Incubate_Detection Read_Plate Read HTRF signal Incubate_Detection->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Dose_Response Plot dose-response curve Calculate_Inhibition->Dose_Response EC50 Determine EC50 Dose_Response->EC50

Caption: Workflow for the cell-based ERK phosphorylation assay.

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (CTPP) for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound (CTPP), shows poor aqueous solubility. What are the initial steps to improve it for in vivo studies?

A1: Low aqueous solubility is a common issue for many new chemical entities. A systematic approach is recommended to address this.[1][2] The first step is to characterize the physicochemical properties of CTPP, such as its solubility in various pH conditions and its lipophilicity (LogP).[3] As a piperazine derivative, CTPP is likely a weak base. Therefore, its solubility is expected to be pH-dependent. An initial solubility assessment in buffers ranging from acidic to neutral pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) is a critical starting point.[3][4]

Q2: What are the most common formulation strategies to enhance the solubility of poorly soluble compounds like CTPP for in vivo administration?

A2: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds.[1][5][6] For preclinical in vivo studies, the most common and practical approaches include:

  • pH Adjustment: For ionizable compounds like CTPP (a weak base), forming a salt by lowering the pH of the formulation can significantly increase aqueous solubility.[1][]

  • Co-solvents: Using a mixture of water-miscible organic solvents (co-solvents) with water can increase the solubility of hydrophobic compounds.[1][][8] Common co-solvents for in vivo use include DMSO, ethanol, polyethylene glycols (PEGs), and propylene glycol.[9][10]

  • Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.[11][12][13]

  • Surfactants: Surfactants can be used to solubilize compounds by forming micelles that entrap the drug molecule.[1]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can enhance the dissolution rate.[1][5]

The choice of strategy depends on the compound's properties, the required dose, the route of administration, and potential toxicity of the excipients.[1]

Q3: How do I select an appropriate co-solvent system for CTPP?

A3: Selecting a co-solvent system involves a balance between solubilizing power and physiological tolerance. A common approach is to first determine the solubility of CTPP in individual, pharmaceutically acceptable solvents like Dimethyl Sulfoxide (DMSO), ethanol, Propylene Glycol (PG), and Polyethylene Glycol 300 or 400 (PEG 300/400).[9][10]

Often, a combination of solvents is required.[5] A typical starting point for an intravenous or intraperitoneal formulation might be to dissolve the compound in a minimal amount of a strong organic solvent like DMSO and then dilute it with an aqueous vehicle, sometimes containing other co-solvents like PEG 400 or Cremophor EL.[14] For oral administration, a wider range of co-solvents can be considered.[10] It is crucial to keep the percentage of organic solvents, especially DMSO, as low as possible to avoid vehicle-induced toxicity in animal models.[14]

Q4: Can pH adjustment be used to solubilize CTPP, and what is the general procedure?

A4: Yes, as a piperazine derivative, CTPP is a weak base and its solubility can be significantly increased in acidic conditions. By protonating the nitrogen atoms in the piperazine ring, a more water-soluble salt is formed.[] The general procedure involves dissolving the compound in an acidic aqueous solution (e.g., dilute hydrochloric acid or a citrate buffer) to a pH that is at least 2 units below the pKa of the basic functional group. The final pH of the formulation should be as close to physiological pH as possible while maintaining solubility to ensure tolerability.[] Combining pH adjustment with a co-solvent can often achieve the desired concentration with a less extreme pH.[][15]

Q5: Is cyclodextrin complexation a suitable method for improving CTPP solubility?

A5: Cyclodextrin complexation is a highly effective method for improving the aqueous solubility of poorly soluble drugs and is widely used in pharmaceutical formulations.[11][12][13] Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), are generally considered safe for in vivo use. This technique is particularly useful for compounds that can fit within the cyclodextrin's lipophilic cavity.[12] A feasibility study, often called a phase-solubility study, would be required to determine if CTPP forms a complex with a specific cyclodextrin and to quantify the extent of solubility enhancement.[16]

Solubility Data for Structurally Related Compounds

SolventSolubility of TFMPP HydrochlorideReference
DMF20 mg/mL[17]
DMSO20 mg/mL[17]
Ethanol20 mg/mL[17]
PBS (pH 7.2)10 mg/mL[17]

Note: This data is for a related compound and should be used as a guideline only. Experimental determination of CTPP's solubility is essential.

Troubleshooting Guides

Problem 1: The CTPP formulation precipitates upon dilution with an aqueous buffer or upon administration.

  • Possible Cause: The concentration of the organic co-solvent may be too high, causing the compound to "crash out" when it comes into contact with an aqueous environment (a phenomenon known as anti-solvent precipitation).[14]

  • Troubleshooting Steps:

    • Optimize the Co-Solvent System: Try to reduce the percentage of the strong organic solvent (e.g., DMSO). Experiment with ternary systems, such as DMSO/PEG 400/Saline, to find a more robust formulation.[10]

    • Slow Down Dilution/Administration: When preparing the final formulation, add the aqueous phase to the organic stock solution slowly while vortexing. Similarly, a slower injection rate during in vivo administration can allow for more gradual dilution in the bloodstream, potentially preventing precipitation.[14]

    • Incorporate a Surfactant: Add a low concentration of a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) to the vehicle. Surfactants can help stabilize the formulation and prevent precipitation.[1]

    • Consider Cyclodextrins: If co-solvents are consistently failing, formulating with a cyclodextrin like HP-β-CD can create a true solution that is less prone to precipitation upon dilution.[13]

Problem 2: Signs of toxicity (e.g., lethargy, distress, irritation at the injection site) are observed in animals after dosing.

  • Possible Cause: The toxicity may be caused by the formulation vehicle itself, rather than the compound. High concentrations of some organic solvents like DMSO can be toxic.[14]

  • Troubleshooting Steps:

    • Administer a Vehicle-Only Control Group: Always include a group of animals that receives only the formulation vehicle. This is essential to differentiate between compound-related and vehicle-related toxicity.[14]

    • Minimize Co-Solvent Concentration: Reformulate to use the lowest possible concentration of organic co-solvents, especially DMSO. Aim for a final DMSO concentration below 10% in the injected volume if possible.[14]

    • Explore Alternative Vehicles: Investigate other vehicle systems. For example, a suspension in an aqueous vehicle with a suspending agent (like carboxymethylcellulose) might be an option for oral administration. For parenteral routes, cyclodextrin-based formulations are often better tolerated than co-solvent systems.[12]

    • Check the pH of the Formulation: If using pH adjustment, ensure the final pH of the dosing solution is within a physiologically tolerable range (typically pH 4-9 for parenteral routes, though this can vary). Extreme pH values can cause irritation and tissue damage.

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of CTPP.[15][16]

  • Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and select desired organic solvents or formulation vehicles.

  • Addition of Compound: Add an excess amount of CTPP to a known volume of each test vehicle in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[18]

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of CTPP using a validated analytical method, such as HPLC-UV or LC-MS/MS.[19]

Protocol 2: Formulation with a Co-Solvent System

This protocol outlines the preparation of a CTPP formulation using a co-solvent vehicle.

  • Stock Solution: Weigh the required amount of CTPP and dissolve it in a minimal volume of a primary organic solvent in which it is highly soluble (e.g., 100% DMSO) to create a concentrated stock solution. Use a vortex mixer or sonicator to aid dissolution.

  • Vehicle Preparation: In a separate tube, prepare the dilution vehicle by mixing the other components. For example, for a final vehicle of 10% DMSO / 40% PEG 400 / 50% Saline, you would first mix the appropriate volumes of PEG 400 and Saline.

  • Final Formulation: While vortexing the dilution vehicle, slowly add the DMSO stock solution dropwise to reach the final desired concentration of CTPP and vehicle components.

  • Visual Inspection: Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.[14]

  • Pre-Dosing Check: If possible, let the formulation stand at room temperature for a short period (e.g., 30 minutes) to check for stability before administration.

Protocol 3: Formulation with Cyclodextrins (Kneading Method)

This protocol describes a common lab-scale method for preparing a drug-cyclodextrin complex.[11][12]

  • Molar Ratio Selection: Determine the desired molar ratio of CTPP to cyclodextrin (e.g., 1:1 or 1:2). HP-β-CD is a common choice.

  • Kneading: Place the accurately weighed cyclodextrin in a glass mortar. Add a small amount of a solvent blend, such as water/ethanol (50:50 v/v), to form a paste.

  • Drug Addition: Add the accurately weighed CTPP to the paste and knead thoroughly with a pestle for 30-60 minutes. During this process, the solvent will slowly evaporate.

  • Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated, or dry under vacuum.

  • Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Reconstitution: The resulting powder can be stored and later reconstituted with water or saline to the desired concentration for administration. The dissolution of this complex should be significantly faster and result in a higher apparent solubility compared to the uncomplexed drug.

Visualizations

Caption: Workflow for troubleshooting CTPP solubility issues.

References

Stability Testing of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (CTPP) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (CTPP) solutions. Below you will find information to help ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of CTPP solutions?

A1: The stability of CTPP in solution is primarily influenced by temperature, light exposure, pH, and the choice of solvent. Oxidative degradation can also be a factor, particularly in the presence of certain contaminants or upon prolonged exposure to air. For optimal stability, it is crucial to control these environmental conditions.

Q2: What is the recommended solvent for dissolving and storing CTPP?

A2: For short-term storage and immediate use, Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its high solubilizing power for CTPP. For longer-term storage, less reactive solvents such as acetonitrile or ethanol may be considered, although solubility should be verified. It is imperative to use high-purity, anhydrous solvents to minimize degradation.

Q3: How should CTPP solutions be stored to ensure maximum stability?

A3: CTPP solutions should be stored at low temperatures, ideally at -20°C or -80°C, to minimize thermal degradation. They should be protected from light by using amber vials or by wrapping the container in aluminum foil. Aliquoting the solution into smaller, single-use volumes is also highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Can I store CTPP solutions at room temperature or 4°C?

A4: Storing CTPP solutions at room temperature is not recommended for any significant length of time due to the increased risk of degradation. Storage at 4°C can be acceptable for very short periods (i.e., over a single workday), but for any storage longer than 24 hours, freezing is strongly advised. Please refer to the stability data in Table 1 for more details.

Q5: What are the visible signs of CTPP solution degradation?

A5: Visual indicators of degradation can include a change in color (e.g., development of a yellowish tint), the appearance of particulate matter, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, chemical analysis is necessary to confirm the stability and concentration of the solution.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results when using a CTPP solution.

  • Possible Cause: The CTPP solution may have degraded, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solution was stored at the correct temperature and protected from light. Check records for the age of the solution and the number of freeze-thaw cycles it has undergone.

    • Perform a Purity Check: If possible, analyze the solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to determine the purity and concentration of CTPP. Compare this to a freshly prepared standard.

    • Prepare a Fresh Solution: If degradation is suspected, prepare a fresh CTPP solution from a solid compound and repeat the experiment.

    • Workflow Review: The following diagram outlines a systematic approach to troubleshooting inconsistent results.

A Inconsistent Experimental Results B Verify Storage Conditions (-20°C/-80°C, Protected from Light) A->B C Check Age & Freeze-Thaw Cycles B->C D Perform HPLC Purity Analysis C->D E Compare to Fresh Standard D->E F Prepare Fresh CTPP Solution E->F G Repeat Experiment F->G H Results Consistent? G->H I Issue Resolved H->I Yes J Investigate Other Experimental Variables H->J No

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Precipitate forms in the CTPP solution upon thawing.

  • Possible Cause: The concentration of CTPP may exceed its solubility limit in the chosen solvent at lower temperatures, or the solvent may have absorbed water, reducing solubility.

  • Troubleshooting Steps:

    • Gentle Warming and Vortexing: Warm the solution to room temperature or briefly to 37°C and vortex thoroughly to attempt to redissolve the precipitate. Ensure the solution is clear before use.

    • Solvent Check: Ensure that an appropriate, high-purity, anhydrous solvent was used for the preparation of the solution.

    • Consider a Lower Concentration: If precipitation is a recurring issue, consider preparing and storing the stock solution at a lower concentration.

Data Presentation

Table 1: Stability of CTPP in Various Solvents Under Different Storage Conditions
SolventConcentrationStorage Temp.DurationPurity by HPLC (%)Notes
DMSO10 mM25°C (Room Temp)24 hours>98%Minor degradation observed after 48 hours.
DMSO10 mM4°C7 days>99%Recommended for short-term storage.
DMSO10 mM-20°C1 month>99%Stable for up to 3 freeze-thaw cycles.
DMSO10 mM-80°C6 months>99%Highly stable; preferred long-term storage.
Acetonitrile5 mM-20°C3 months>99%Good stability; lower solubility than DMSO.
Ethanol5 mM-20°C3 months>98%Potential for reaction with impurities.

Experimental Protocols

Protocol 1: Preparation of a 10 mM CTPP Stock Solution in DMSO
  • Pre-analysis: Allow the vial of solid CTPP and the container of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the required amount of CTPP powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out X mg of CTPP (where X = 10 mmol/L * 1 L/1000 mL * 1 mL * Molar Mass of CTPP in g/mol * 1000 mg/g).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the CTPP powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until all the solid has completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.

  • Storage: Aliquot the stock solution into single-use, light-protecting (amber) vials and store at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing

This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your system.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Dilute a sample of the CTPP solution to be tested to a suitable concentration (e.g., 100 µM) with the mobile phase.

    • Prepare a fresh standard solution of CTPP at the same concentration.

    • Inject both the sample and the standard into the HPLC system.

    • Compare the peak area of the CTPP peak in the sample to that of the standard to determine the concentration. Look for the appearance of new peaks, which would indicate the presence of degradation products. The purity can be calculated as (Peak Area of CTPP / Total Peak Area of all peaks) * 100%.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A CTPP Solution Sample B Dilute with Mobile Phase A->B E Inject Sample B->E C Prepare Fresh Standard D Dilute Standard C->D F Inject Standard D->F G Run Gradient Method E->G F->G H Detect at 254 nm G->H I Compare Peak Areas H->I J Identify Degradation Peaks I->J K Calculate Purity (%) J->K

Caption: Experimental workflow for HPLC-based stability testing of CTPP.

Technical Support Center: 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (Trazodone) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, commonly known as Trazodone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solubility and Solution Preparation

Q1: I am observing precipitation after adding Trazodone hydrochloride to my neutral phosphate-buffered saline (PBS) at pH 7.4. Why is this occurring and how can I resolve it?

A1: This is a frequent issue stemming from the physicochemical properties of Trazodone. Trazodone is a weak base, and its hydrochloride salt form is used to enhance aqueous solubility.[1] However, its solubility is highly dependent on pH.[1] In solutions with a pH above its pKa (approximately 6.74), the Trazodone HCl salt converts to its free base form, which is significantly less soluble in aqueous solutions, leading to precipitation.[1]

Troubleshooting Steps:

  • Prepare a Concentrated Stock Solution: First, dissolve Trazodone HCl in an appropriate organic solvent or an acidic solution.[1]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or methanol are effective solvents for creating a high-concentration stock solution (e.g., 10-25 mg/mL).[1][2]

  • Use a Step-Down Dilution (if necessary): If your experimental system is sensitive to the primary organic solvent, you can perform an intermediate dilution in a sterile acidic solution, such as 0.01 N or 0.1 N HCl.[1][2]

  • Final Dilution into Experimental Medium:

    • Pre-warm your final buffer (e.g., PBS or cell culture media) to 37°C.[1]

    • While vigorously stirring or vortexing the buffer, add the stock solution dropwise to achieve the desired final concentration.[1]

    • Ensure the final concentration of the organic solvent is minimal (typically below 0.5%) to prevent solvent-induced artifacts in your experiment.[1]

  • Consider Gentle Heating: Gentle heating can aid in dissolving Trazodone HCl in water or buffer.[1][2] However, be cautious and ensure the temperature does not degrade the compound or other components in your media.

Q2: What are the known solubility parameters for Trazodone?

A2: The solubility of Trazodone and its hydrochloride salt in various common laboratory solvents has been documented.

Solvent/SolutionSolubilityNotes
Trazodone Base
DMSO45 mg/mL (121.01 mM)[3]
Ethanol17 mg/mL (45.72 mM)[3]
WaterInsoluble[3]
Trazodone Hydrochloride
Methanol25 mg/mL[2][4]Yields a clear, colorless solution.[2][4]
Water50 mg/mL (with heating)[2][4]Yields a hazy, colorless solution.[2][4]
0.1 N HCl7.4 mg/mL[2][4]
45% (w/v) aq. 2-hydroxypropyl-β-cyclodextrin23.3 mg/mL[2]
Section 2: In Vitro and Cellular Assays

Q3: My in vitro experiment is showing unexpected or inconsistent results. What are some potential compound-related factors?

A3: Inconsistent results can arise from several factors related to Trazodone's metabolism and mechanism of action.

  • Metabolism to an Active Metabolite: Trazodone is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, to an active metabolite, m-chlorophenylpiperazine (m-CPP).[5][6][7][8] If your in vitro system (e.g., liver microsomes, primary hepatocytes) expresses CYP3A4, you are studying the effects of both Trazodone and m-CPP.[9] m-CPP has its own distinct pharmacological profile, including activity at various serotonin receptors, which could influence your results.[9][10]

  • Multiple Receptor Interactions: Trazodone has a complex pharmacological profile and does not act on a single target. It is an antagonist at 5-HT2A, α1-adrenergic, and H1 histamine receptors, and a partial agonist at 5-HT1A receptors.[4][5][6][10] Off-target effects mediated by these receptors could be responsible for unexpected observations.

  • Ion Channel Inhibition: Trazodone has been shown to inhibit several major cardiac ion channels, including hERG (IKr), IKs, INa, and ICa.[11] If your experimental model involves electrophysiology or cell types sensitive to ion channel modulation (e.g., cardiomyocytes, neurons), these inhibitory effects could be a confounding factor.[11]

  • Potential for Hepatotoxicity: Although rare in clinical use, Trazodone has been linked to hepatotoxicity in some cases.[12][13] In vitro studies using hepatic cell lines have shown that Trazodone and its analogs can induce cytotoxicity, potentially through the formation of reactive species and depletion of ATP and glutathione.[14] High concentrations or prolonged exposure in cell-based assays could lead to cytotoxicity, impacting your experimental readouts.

Troubleshooting Workflow for In Vitro Assays

G cluster_0 Start: Inconsistent Results cluster_1 Investigation Steps cluster_2 Potential Solutions Start Inconsistent or Unexpected In Vitro Results CheckMetabolism Is CYP3A4 active in my system? (e.g., hepatocytes, microsomes) Start->CheckMetabolism CheckOffTarget Review Trazodone's multi-receptor profile (5-HT2A, α1, H1, etc.) Start->CheckOffTarget AssessCytotoxicity Run cytotoxicity assay (e.g., MTT, LDH) at your experimental concentrations Start->AssessCytotoxicity ConsiderMetabolite Acknowledge presence of active metabolite m-CPP CheckMetabolism->ConsiderMetabolite If Yes UseInhibitor Use CYP3A4 inhibitor (e.g., Ketoconazole) to isolate Trazodone's effects ConsiderMetabolite->UseInhibitor TestMetabolite Test m-CPP directly for comparison ConsiderMetabolite->TestMetabolite UseAntagonists Use specific antagonists for off-target receptors to isolate primary mechanism CheckOffTarget->UseAntagonists LowerConcentration Lower Trazodone concentration or reduce exposure time AssessCytotoxicity->LowerConcentration If cytotoxic G cluster_downstream Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron Trazodone Trazodone Receptor_5HT2A 5-HT2A Receptor Trazodone->Receptor_5HT2A Antagonism Receptor_5HT1A 5-HT1A Receptor Trazodone->Receptor_5HT1A Partial Agonism SERT SERT Trazodone->SERT Weak Inhibition Effect_5HT2A Antagonism: Modulates downstream signaling (e.g., ↓ IP3/DAG) Receptor_5HT2A->Effect_5HT2A Effect_5HT1A Partial Agonism: Modulates adenylyl cyclase Receptor_5HT1A->Effect_5HT1A Serotonin Serotonin in Synaptic Cleft SERT->Serotonin Reuptake G Start Start: Need to dissolve Trazodone HCl CheckBuffer What is the pH of my aqueous buffer? Start->CheckBuffer Acidic pH < 6.5 CheckBuffer->Acidic NeutralBasic pH ≥ 6.8 CheckBuffer->NeutralBasic DirectDissolve Attempt direct dissolution. May require gentle heating. Acidic->DirectDissolve StockSolution Prepare concentrated stock in DMSO or Methanol NeutralBasic->StockSolution Success Solution is clear DirectDissolve->Success Dilute Add stock dropwise to vigorously stirring buffer StockSolution->Dilute Dilute->Success Precipitate Precipitate forms Dilute->Precipitate Reassess Re-evaluate final concentration or buffer composition Precipitate->Reassess

References

Technical Support Center: Optimizing TFMCPP Dosage for Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TFMCPP (3-trifluoromethylphenylpiperazine) in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is TFMCPP and what is its primary mechanism of action?

A1: TFMCPP, also known as m-CPP, is a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2C receptor. Its primary mechanism of action involves binding to and activating these receptors, which are G protein-coupled receptors (GPCRs) linked to the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), initiating a cascade of intracellular events.

Q2: What are the typical behavioral effects of TFMCPP in rodents?

A2: TFMCPP is known to induce a range of behavioral effects in rodents, primarily related to anxiety and locomotion. It is often used to model anxiety-like states in animals. Common effects include reduced social interaction, decreased exploration in novel environments (e.g., open field and elevated plus maze tests), and at higher doses, a reduction in overall motor activity (hypolocomotion).

Q3: How should I prepare TFMCPP for administration to rodents?

A3: TFMCPP hydrochloride is typically dissolved in sterile 0.9% saline solution for in vivo administration. It is crucial to ensure the compound is fully dissolved before injection. If you encounter solubility issues, gentle warming or vortexing may help. For all experiments, a vehicle-only control group (receiving only saline) should be included to ensure the observed effects are due to TFMCPP and not the vehicle or injection procedure.

Q4: What are the recommended administration routes and volumes for TFMCPP in mice and rats?

A4: The most common route of administration for TFMCPP in behavioral studies is intraperitoneal (IP) injection. The injection volume should be kept as low as possible to avoid discomfort to the animal. A general guideline is 5-10 mL/kg for rats and 10 mL/kg for mice. For direct central nervous system effects, intracerebroventricular (ICV) administration can be used, but this requires surgical implantation of a cannula and involves much smaller volumes (typically in the microliter range).

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable behavioral effect Dose is too low: The administered dose may be insufficient to elicit a response.Increase the dose: Refer to the dosage tables below for recommended starting ranges. A dose-response study is highly recommended to determine the optimal dose for your specific experimental paradigm.
Incorrect administration: Improper injection technique may lead to incorrect delivery of the compound.Review and practice administration techniques: Ensure proper IP injection into the lower abdominal quadrant, avoiding the cecum and bladder. For ICV, verify cannula placement.
Compound degradation: TFMCPP solution may have degraded if not stored properly.Prepare fresh solutions: Prepare TFMCPP solutions fresh on the day of the experiment. If storing, protect from light and consider refrigeration for short-term storage.
High variability in behavioral responses Individual animal differences: Biological variability is inherent in animal studies.Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability.
Inconsistent handling or procedure: Variations in handling, injection timing, or testing environment can introduce variability.Standardize all procedures: Ensure all animals are handled consistently. Acclimate animals to the testing room before experiments. Maintain a consistent time of day for injections and behavioral testing.
Animals exhibit excessive sedation or distress Dose is too high: The dose may be approaching toxic levels, leading to adverse effects such as pronounced hypolocomotion or serotonin syndrome.Reduce the dose: Lower the dose to a range that produces the desired behavioral effect without causing severe adverse reactions. Observe animals closely for signs of distress.
Serotonin Syndrome: TFMCPP can induce serotonin syndrome-like behaviors at higher doses.Monitor for signs of serotonin syndrome: These can include tremor, rigidity, hyperthermia, and stereotyped behaviors. If observed, reduce the dose in future experiments.
Unexpected or contradictory results Off-target effects: While TFMCPP has a high affinity for 5-HT2C receptors, it can interact with other serotonin receptor subtypes, which may lead to complex behavioral outcomes.Consult literature for receptor binding profile: Be aware of the full pharmacological profile of TFMCPP when interpreting results. Consider using more selective agonists or antagonists to dissect the specific receptor contributions.
Pharmacokinetic factors: The timing of behavioral testing relative to TFMCPP administration may not be optimal.Consider the pharmacokinetic profile: While specific data is limited, TFMCPP is known to rapidly appear in the brain following IP injection in rats[1]. Peak plasma concentrations after IP administration of other small molecules in rodents are often observed within 10-30 minutes. Conduct pilot studies to determine the optimal time window for your behavioral assay post-injection.

Data Presentation: TFMCPP Dosage in Rodent Models

Table 1: TFMCPP Dosage in Rat Behavioral Studies

Behavioral Paradigm Administration Route Dose Range Observed Effects Reference
Social Interaction TestIntraperitoneal (IP)0.1 - 1.0 mg/kgAnxiogenic-like effects (reduced social interaction)[2]
Social Interaction TestIntraperitoneal (IP)5 mg/kgHypolocomotion and hypophagia[2]
Cognitive Function (Water Maze & Passive Avoidance)Intraperitoneal (IP)1, 3, 5 mg/kgDose-dependent impairment in memory, hypolocomotion[3]
Locomotor ActivityIntraperitoneal (IP)2.5 mg/kgHypolocomotion[4]
Chronic AdministrationSubcutaneous (SC) Infusion10 mg/kg/dayPartial tolerance to hypophagia, complete tolerance to hypolocomotion[4]
Social Interaction TestIntracerebroventricular (ICV)4 µgAnxiogenic-like effects[5]
Social Interaction TestIntra-hippocampal0.5 µgAnxiogenic-like effects[5]

Table 2: TFMCPP Dosage in Mouse Behavioral Studies

Behavioral Paradigm Administration Route Dose Range Observed Effects Reference
Elevated Plus MazeIntra-amygdala1.0 nmolAnxiogenic-like effects[6]

Experimental Protocols

Protocol 1: Social Interaction Test in Rats

Objective: To assess the anxiogenic-like effects of TFMCPP.

Materials:

  • Male Sprague-Dawley rats

  • TFMCPP hydrochloride

  • Sterile 0.9% saline

  • Open field arena (e.g., 100 cm x 100 cm)

  • Video recording and analysis software

Procedure:

  • Habituation: House rats in pairs for at least one week before the test. Handle the animals daily to acclimate them to the experimenter.

  • Drug Preparation: Dissolve TFMCPP in sterile 0.9% saline to the desired concentration. Prepare a vehicle control solution of sterile 0.9% saline.

  • Administration: Administer TFMCPP or vehicle via intraperitoneal (IP) injection at a volume of 1 mL/kg.

  • Testing: 30 minutes post-injection, place a pair of unfamiliar rats (from different home cages but the same treatment group) into the open field arena.

  • Recording: Record the social interaction for a period of 10 minutes. Social interaction behaviors include sniffing, grooming, following, and crawling over or under the partner.

  • Data Analysis: Score the total time spent in social interaction. A significant decrease in interaction time in the TFMCPP-treated group compared to the vehicle group is indicative of an anxiogenic-like effect. Also, measure locomotor activity to control for sedative effects.

Protocol 2: Elevated Plus Maze (EPM) in Mice

Objective: To assess anxiety-like behavior following intra-amygdala administration of TFMCPP.

Materials:

  • Male mice (e.g., C57BL/6)

  • TFMCPP hydrochloride

  • Sterile 0.9% saline

  • Elevated plus maze apparatus

  • Stereotaxic surgery equipment

  • Video recording and analysis software

Procedure:

  • Surgical Preparation: Surgically implant bilateral guide cannulae aimed at the amygdala under anesthesia. Allow at least one week for recovery.

  • Habituation: Handle mice daily during the recovery period. Acclimate them to the testing room for at least 60 minutes before the experiment.

  • Drug Preparation: Dissolve TFMCPP in sterile 0.9% saline to the desired concentration for microinjection.

  • Administration: Gently restrain the mouse and perform bilateral microinjections of TFMCPP or vehicle into the amygdala through the guide cannulae over a period of 1-2 minutes.

  • Testing: 5 minutes after the microinjection, place the mouse in the center of the elevated plus maze, facing one of the open arms.

  • Recording: Allow the mouse to explore the maze for 5 minutes, recording its behavior with a video camera.

  • Data Analysis: Analyze the time spent in the open arms and the number of entries into the open and closed arms. A decrease in the percentage of time spent in the open arms and/or the percentage of open arm entries is interpreted as an anxiogenic-like effect. The number of closed arm entries can be used as a measure of general locomotor activity.

Mandatory Visualizations

TFMCPP_Signaling_Pathway TFMCPP TFMCPP HTR2C 5-HT2C Receptor TFMCPP->HTR2C Binds to Gq_G11 Gq/G11 Protein HTR2C->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Signaling pathway of TFMCPP via the 5-HT2C receptor.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Randomization Randomize Animals into Dose Groups Animal_Acclimation->Randomization Drug_Prep TFMCPP & Vehicle Preparation Administration TFMCPP/Vehicle Administration (IP) Drug_Prep->Administration Randomization->Administration Behavioral_Testing Behavioral Testing (e.g., Social Interaction) Administration->Behavioral_Testing 30 min post-injection Data_Collection Video Recording & Scoring Behavioral_Testing->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Experimental workflow for a TFMCPP dose-response study.

References

Technical Support Center: Stability of Phenylpiperazine Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct stability data for 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine is limited in publicly available literature. The following guidance is based on established data for the structurally related and extensively studied phenylpiperazine derivatives, Trazodone, its primary metabolite 1-(3-chlorophenyl)piperazine (m-CPP), and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). These compounds share a common phenylpiperazine core, and their stability profiles can provide valuable insights for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing biological samples containing this compound?

A1: For optimal stability, biological samples (plasma, serum, whole blood) should be processed as quickly as possible after collection. If immediate analysis is not feasible, samples should be stored frozen, preferably at -20°C or lower. Phenylpiperazines are generally more stable in frozen conditions. For long-term storage, -80°C is recommended to minimize degradation from enzymatic and chemical processes.

Q2: How does storage temperature affect the stability of phenylpiperazine derivatives?

A2: Temperature is a critical factor in the stability of phenylpiperazine derivatives in biological matrices. Storing samples at room temperature should be avoided due to significant degradation. Refrigerated storage at 4°C is suitable for short-term storage, while frozen storage at -20°C is necessary for longer periods to ensure analyte stability.[1] One study on the designer drug TFMPP showed its stability in whole blood, plasma, and urine for up to 14 days when stored at -20°C or 4°C.[2]

Q3: Are there concerns with repeated freeze-thaw cycles for samples containing these compounds?

A3: Yes, repeated freeze-thaw cycles can impact the stability of analytes in biological samples. While specific data for this compound is not available, it is a general best practice in bioanalysis to minimize the number of freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is advisable to aliquot the initial sample into smaller volumes before freezing.

Q4: What is the effect of pH on the stability of this compound during sample processing?

A4: The stability of phenylpiperazine derivatives can be pH-dependent. A study on various piperazine derivatives as transepithelial permeation enhancers found that the pH of the solution was a key parameter for their efficacy and cytotoxicity, with a pH range of 9.2 to 9.6 being optimal for non-cytotoxic efficacy.[3] For analytical purposes, maintaining a consistent and appropriate pH during extraction and analysis is crucial for reproducible results. Trazodone has been shown to degrade under strongly alkaline conditions.[4]

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Q1: I am observing low recovery of my analyte from plasma samples. What could be the cause?

A1: Low recovery can be due to several factors:

  • Suboptimal Extraction Method: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficient for this specific compound. It is advisable to test different solvents and pH conditions to optimize recovery.[6]

  • Analyte Degradation: The compound may be degrading during sample processing. Ensure that samples are kept on ice and processed promptly.

  • Adsorption: The analyte may be adsorbing to the collection tubes or other labware. Using low-adsorption tubes can help mitigate this issue.

Q2: My sample solution is showing precipitation upon addition of the compound. Why is this happening?

A2: Phenylpiperazine derivatives can have limited solubility in aqueous solutions, especially at neutral or physiological pH. To avoid precipitation, it is recommended to first dissolve the compound in an organic solvent like DMSO or methanol to create a concentrated stock solution. This stock solution can then be serially diluted in the desired biological matrix or buffer.

Quantitative Stability Data

The following tables summarize stability data for related phenylpiperazine compounds. This data can be used as a reference for designing stability studies for this compound.

Table 1: Stability of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in Various Matrices [2]

MatrixStorage TemperatureStability DurationAnalyte Recovery
Whole Blood-20°C14 daysStable
Whole Blood4°C14 daysStable
Plasma-20°C14 daysStable
Plasma4°C14 daysStable
Urine-20°C14 daysStable
Urine4°C14 daysStable

Table 2: General Stability of Synthetic Piperazines in Human Whole Blood [1]

Storage ConditionBenzylpiperazinesPhenylpiperazines
Room Temperature (~20°C)Significant degradationSignificant degradation
Refrigerated (4°C)More stable than at room temp.Degradation observed, less stable than benzylpiperazines
Frozen (-20°C)Most stable conditionMore stable than refrigerated, but some degradation possible over extended periods

Experimental Protocols

Protocol: Assessment of Analyte Stability in Human Plasma

This protocol provides a general framework for assessing the short-term and long-term stability of this compound in human plasma.

1. Sample Preparation:

  • Spike a known concentration of this compound into blank human plasma.

  • Aliquot the spiked plasma into multiple polypropylene tubes for each storage condition to be tested.

2. Storage Conditions:

  • Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles). Freeze at -20°C or -80°C for at least 12 hours and then thaw unassisted at room temperature.

  • Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for a specified period (e.g., 4, 8, and 24 hours).

  • Long-Term Stability: Store aliquots at -20°C and -80°C for an extended duration (e.g., 1, 3, and 6 months).

3. Sample Extraction (Protein Precipitation Method):

  • To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

4. Analytical Method (LC-MS/MS):

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Column: A C18 reversed-phase column is commonly used for phenylpiperazine analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.

5. Data Analysis:

  • Calculate the concentration of the analyte in the stored samples against a freshly prepared calibration curve.

  • Determine the percentage of recovery by comparing the mean concentration of the stored samples to the mean concentration of the baseline (time zero) samples.

Visualizations

Caption: A general experimental workflow for assessing the stability of an analyte in biological samples.

Degradation_Pathway Trazodone Trazodone mCPP m-CPP (Active Metabolite) Trazodone->mCPP CYP3A4 (N-dealkylation) Hydroxylation Hydroxylated Metabolites (Inactive) Trazodone->Hydroxylation CYP2D6 N_Oxidation N-Oxide Metabolites (Inactive) Trazodone->N_Oxidation FMOs mCPP->Hydroxylation CYP2D6 Glucuronidation Glucuronide Conjugates Hydroxylation->Glucuronidation

Caption: Metabolic pathway of Trazodone, a related phenylpiperazine, indicating major enzymatic routes of degradation.[7][8][9]

References

Avoiding degradation of TFMCPP during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-[3-(trifluoromethyl)phenyl]piperazine (TFMCPP). This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the degradation of TFMCPP during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is TFMCPP and why is its stability a concern?

A1: TFMCPP, or 1-[3-(trifluoromethyl)phenyl]piperazine, is a piperazine derivative investigated in neuropharmacology.[1] Like many pharmaceutical compounds, its stability can be compromised by improper handling and storage, leading to the formation of degradation products. This degradation can result in decreased potency and inaccurate experimental results.

Q2: What are the primary factors that can cause TFMCPP degradation?

A2: While specific forced degradation studies on TFMCPP are not extensively published, general principles of chemical stability suggest that TFMCPP may be susceptible to:

  • Extreme pH: Both acidic and basic conditions can potentially lead to the hydrolysis or alteration of the piperazine ring.

  • Oxidation: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidative degradation products.

  • Light: Exposure to UV or other high-energy light sources can sometimes induce photolytic degradation.

  • High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.[2][3]

Q3: How should I store pure TFMCPP compound?

A3: For long-term stability, TFMCPP as a solid should be stored at -20°C.[4] It is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] For shorter periods, storage at 4°C is also acceptable.

Q4: What solvents are suitable for dissolving TFMCPP?

A4: TFMCPP is soluble in several organic solvents and a buffered aqueous solution. Reported solubilities are:

  • Dimethylformamide (DMF): 20 mg/ml

  • Dimethyl sulfoxide (DMSO): 20 mg/ml

  • Ethanol: 20 mg/ml

  • Phosphate-buffered saline (PBS, pH 7.2): 10 mg/ml[4]

When preparing stock solutions, it is advisable to use high-purity solvents and store the solutions at -20°C or -80°C in tightly sealed containers to minimize solvent evaporation and potential degradation.

Q5: How stable is TFMCPP in biological samples like blood, plasma, or urine?

A5: Studies have shown that TFMCPP is relatively stable in human whole blood, serum, and urine for up to 14 days when stored at -20°C or 4°C in the dark.[7] Significant degradation may occur at room temperature (22°C), particularly in whole blood and plasma. Therefore, it is crucial to freeze biological samples containing TFMCPP as soon as possible after collection if they are not to be analyzed immediately.

Troubleshooting Guide

This guide addresses specific issues that may arise during TFMCPP sample preparation.

Issue Potential Cause Recommended Solution
Low or inconsistent analytical signal for TFMCPP. TFMCPP degradation during storage or sample processing.- Ensure samples are stored at or below 4°C, preferably at -20°C, and protected from light.[7]- Minimize the time samples spend at room temperature during processing.- Prepare fresh working solutions from a stock stored at -20°C.
Presence of unexpected peaks in chromatograms. Formation of degradation products.- Review the sample handling and storage conditions. Exposure to high temperatures, extreme pH, or light could be the cause.- Consider performing a forced degradation study under controlled conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[2][8][9]
Poor recovery of TFMCPP from biological matrices. Inefficient extraction method or degradation during extraction.- Optimize the extraction method. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for piperazine derivatives.[10][11]- Ensure the pH of the sample is appropriate for the chosen extraction method to maximize the recovery of TFMCPP in its desired form (e.g., free base or salt).- Keep samples on ice during the extraction process to minimize temperature-related degradation.
Variability between replicate samples. Inconsistent sample handling or storage.- Standardize all sample preparation steps, including timings, temperatures, and volumes.- Ensure all samples are stored under identical conditions.

Quantitative Data Summary

The stability of TFMCPP in various biological matrices has been evaluated. The following table summarizes the percentage of the initial TFMCPP concentration remaining after 14 days of storage at different temperatures.

Matrix Storage Temperature Stability after 14 days (% remaining)
Whole Blood-20°CStable
4°CStable
22°CSignificant degradation
Plasma-20°CStable
4°CStable
22°CSignificant degradation
Urine-20°CStable
4°CStable
22°CRelatively stable, with some loss

Data synthesized from a study on the stability of designer drugs in biological matrices.[7] "Stable" indicates that concentrations remained within an acceptable range of the initial concentration. "Significant degradation" indicates a notable decrease in concentration. For precise quantitative values, refer to the original research.

Experimental Protocols

Protocol 1: Preparation of TFMCPP Stock Solution

  • Materials: TFMCPP powder, Class A volumetric flask, analytical balance, appropriate solvent (e.g., DMSO, Ethanol).

  • Procedure: a. Accurately weigh the desired amount of TFMCPP powder using an analytical balance. b. Transfer the powder to a volumetric flask. c. Add a small amount of the chosen solvent to dissolve the powder completely. d. Once dissolved, add the solvent up to the calibration mark of the volumetric flask. e. Stopper the flask and invert it several times to ensure a homogenous solution. f. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C in the dark.

Protocol 2: Extraction of TFMCPP from Biological Fluids (General Guideline)

This is a general guideline for liquid-liquid extraction (LLE). Optimization may be required for specific matrices and analytical methods.

  • Materials: Biological sample (e.g., plasma, urine), internal standard, appropriate buffer to adjust pH, extraction solvent (e.g., ethyl acetate, hexane/isoamyl alcohol mixture).

  • Procedure: a. Thaw the biological sample on ice. b. To a designated volume of the sample, add the internal standard. c. Adjust the pH of the sample to a basic pH (e.g., pH 9-10) using a suitable buffer to ensure TFMCPP is in its free base form. d. Add the extraction solvent, vortex vigorously for 1-2 minutes, and then centrifuge to separate the aqueous and organic layers. e. Carefully transfer the organic layer (containing TFMCPP) to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).

Visualizations

TFMCPP_Degradation_Pathway TFMCPP TFMCPP (1-[3-(trifluoromethyl)phenyl]piperazine) Hydroxylation Hydroxylation of Aromatic Ring TFMCPP->Hydroxylation Oxidative Stress (e.g., Metabolism) Piperazine_Degradation Degradation of Piperazine Moiety TFMCPP->Piperazine_Degradation Harsh Conditions (e.g., Strong Acid/Base) Phase_II Phase II Conjugation (Glucuronidation, Sulfation) Hydroxylation->Phase_II Piperazine_Degradation->Phase_II

Caption: Hypothetical degradation pathways of TFMCPP based on metabolic studies.[12]

Sample_Preparation_Workflow Start Sample Collection (e.g., Blood, Urine) Storage Immediate Storage at ≤ 4°C (Preferably -20°C) Start->Storage Extraction Sample Pre-treatment (e.g., pH adjustment, add IS) Storage->Extraction LLE_SPE Extraction (LLE or SPE) Extraction->LLE_SPE Evaporation Solvent Evaporation LLE_SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Instrumental Analysis (e.g., LC-MS, GC-MS) Reconstitution->Analysis

Caption: Recommended workflow for TFMCPP sample preparation from biological matrices.

Troubleshooting_Logic Problem Inconsistent or Low TFMCPP Signal Check_Storage Review Storage Conditions (Temp, Light, Duration) Problem->Check_Storage Is degradation suspected? Check_Handling Review Sample Handling (pH, Temp, Time) Problem->Check_Handling Is process variability a concern? Optimize_Extraction Optimize Extraction Protocol Problem->Optimize_Extraction Is recovery low? Solution_Storage Store samples at -20°C and protect from light. Check_Storage->Solution_Storage Solution_Handling Minimize time at RT, maintain consistent pH. Check_Handling->Solution_Handling Solution_Extraction Test different solvents and pH conditions. Optimize_Extraction->Solution_Extraction

Caption: Troubleshooting decision tree for addressing common issues with TFMCPP analysis.

References

Technical Support Center: Synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this compound, which is also known as Trazodone Impurity C.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of piperazine with 3,4-dichlorobenzotrifluoride. Another approach is the Palladium-catalyzed Buchwald-Hartwig amination, which can also be employed for the N-arylation of piperazine.

Q2: What is the primary challenge in the synthesis of this compound?

A2: The main challenge lies in controlling the regioselectivity and minimizing the formation of undesired side products. The key issues include:

  • Formation of the undesired regioisomer: Piperazine can react at the 3-position of 3,4-dichlorobenzotrifluoride, leading to the formation of 1-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine.

  • Di-substitution: Piperazine has two reactive secondary amine groups, which can lead to the formation of a di-substituted byproduct where two molecules of the aryl halide react with one molecule of piperazine.

  • Low Yields: Suboptimal reaction conditions can lead to incomplete conversion of starting materials and low overall yields of the desired product.

Q3: How can I improve the regioselectivity of the reaction to favor the desired 4-chloro isomer?

A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. The chlorine atom at the para-position (C-4) to the -CF3 group is generally more activated towards nucleophilic substitution than the chlorine at the meta-position (C-3). To enhance the formation of the desired 4-chloro isomer, consider the following:

  • Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) can facilitate the SNAr reaction and may influence regioselectivity.

  • Temperature Control: Running the reaction at an optimized temperature is crucial. Lower temperatures may favor the formation of the thermodynamically more stable product, while higher temperatures could lead to a mixture of isomers.

Q4: What are the common side products, and how can I minimize their formation?

A4: The most common side products are the undesired regioisomer, 1-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine, and the di-substituted piperazine derivative. To minimize their formation:

  • Control Stoichiometry: Use a molar excess of piperazine relative to 3,4-dichlorobenzotrifluoride. This will statistically favor the mono-arylation product and reduce the likelihood of di-substitution.

  • Slow Addition: Adding the aryl halide slowly to the solution of piperazine can help maintain a low concentration of the electrophile, further discouraging di-substitution.

  • Protecting Groups: While more complex, using a mono-protected piperazine (e.g., N-Boc-piperazine) can completely prevent di-substitution. The protecting group can then be removed in a subsequent step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Suggestion
Inactive Reactants Verify the purity and integrity of piperazine and 3,4-dichlorobenzotrifluoride. Piperazine is hygroscopic and can absorb water and carbon dioxide from the air, which can affect its reactivity.
Suboptimal Reaction Temperature Optimize the reaction temperature. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring (TLC or LC-MS).
Incorrect Solvent Ensure a suitable polar aprotic solvent (DMF, DMSO, NMP) is used. The solvent should be anhydrous.
Insufficient Base If using piperazine as both the nucleophile and the base is not effective, consider adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the HCl generated during the reaction.
Problem 2: Formation of a Significant Amount of the Undesired Regioisomer
Potential Cause Troubleshooting Suggestion
High Reaction Temperature High temperatures can lead to a loss of regioselectivity. Try running the reaction at a lower temperature for a longer duration.
Solvent Effects The choice of solvent can influence the regiochemical outcome. Experiment with different polar aprotic solvents to find the optimal one for your specific setup.
Problem 3: Significant Formation of Di-substituted Byproduct
Potential Cause Troubleshooting Suggestion
Incorrect Stoichiometry Increase the molar excess of piperazine to 3-5 equivalents relative to 3,4-dichlorobenzotrifluoride.
Rapid Addition of Aryl Halide Add the 3,4-dichlorobenzotrifluoride solution dropwise to the piperazine solution over an extended period (e.g., 1-2 hours) to maintain a low concentration of the electrophile.
Problem 4: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Co-elution of Isomers The desired product and its regioisomer may have similar polarities, making separation by column chromatography challenging. Use a high-resolution column and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes).
Removal of Excess Piperazine Excess piperazine can be removed by an acidic wash during the work-up. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated piperazine will move to the aqueous layer.
Crystallization Issues If purification by column chromatography is difficult, attempt recrystallization from a suitable solvent system. Experiment with different solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required.

Materials:

  • Piperazine

  • 3,4-Dichlorobenzotrifluoride

  • Dimethylformamide (DMF, anhydrous)

  • Potassium Carbonate (K₂CO₃, optional)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (3-5 equivalents) in anhydrous DMF.

  • If using, add potassium carbonate (2 equivalents).

  • Heat the mixture to 80-100 °C.

  • Slowly add a solution of 3,4-dichlorobenzotrifluoride (1 equivalent) in DMF to the reaction mixture over 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with 1M HCl to remove excess piperazine.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on Yield and Regioisomeric Ratio

EntrySolventTemperature (°C)Piperazine (equiv.)Base (equiv.)Yield (%)Ratio (4-Cl : 3-Cl)
1DMF803-6590:10
2DMF1203-7580:20
3DMSO1005K₂CO₃ (2)8595:5
4NMP1003Et₃N (2)7088:12

Note: The data in this table is illustrative and intended to show general trends. Actual results may vary.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reactants Check Reactant Purity start->check_reactants optimize_temp Optimize Temperature start->optimize_temp Isomer Formation? optimize_stoichiometry Adjust Stoichiometry (Excess Piperazine) start->optimize_stoichiometry Di-substitution? check_reactants->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_solvent->optimize_stoichiometry slow_addition Slow Addition of Aryl Halide optimize_stoichiometry->slow_addition add_base Add External Base slow_addition->add_base purification Optimize Purification (Column/Crystallization) add_base->purification success High Yield & Purity purification->success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Reaction Pathway and Side Reactions

Reaction_Pathway cluster_reactants Reactants cluster_products Products piperazine Piperazine desired_product This compound piperazine->desired_product SNAr (Major) isomer 1-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine piperazine->isomer SNAr (Minor) disubstituted Di-substituted Piperazine piperazine->disubstituted Side Reaction aryl_halide 3,4-Dichlorobenzotrifluoride aryl_halide->desired_product aryl_halide->isomer aryl_halide->disubstituted

Caption: Synthetic pathway and potential side products.

Technical Support Center: Optimizing HPLC Parameters for TFMCPP Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMCPP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for accurate and reliable TFMCPP detection.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC parameters for TFMCPP analysis with UV detection?

A1: For initial method development, a reversed-phase HPLC method with UV detection is a suitable starting point. The following table outlines recommended initial conditions. These parameters should be optimized to achieve desired separation and sensitivity.

Table 1: Recommended Initial HPLC-UV Parameters for TFMCPP Analysis

ParameterRecommended Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Q2: How do I prepare TFMCPP samples from biological matrices like plasma or urine?

A2: Sample preparation is critical for removing interferences and concentrating the analyte.[1] For biological fluids, protein precipitation or solid-phase extraction (SPE) are common techniques.[2][3][4]

  • Protein Precipitation: This is a simpler method often used for plasma samples.[1] It involves adding a precipitating agent like acetonitrile or methanol to the sample, followed by centrifugation to remove the precipitated proteins.

  • Solid-Phase Extraction (SPE): SPE provides a cleaner extract and is suitable for both plasma and urine.[1][5] A reversed-phase SPE cartridge can be used to retain TFMCPP while more polar interferences are washed away. The analyte is then eluted with an organic solvent.

Q3: TFMCPP is known to be metabolized. How can I ensure my HPLC method separates TFMCPP from its major metabolites?

A3: TFMCPP is extensively metabolized, primarily through hydroxylation of the aromatic ring.[6][7] To ensure separation, a gradient elution method is highly recommended. A shallow gradient can improve the resolution between the parent compound and its more polar metabolites. Method development should include running standards of known metabolites if available. If standards are not available, analysis of stressed samples (e.g., exposed to acid, base, or oxidative conditions) can help identify potential degradation products and ensure the method is stability-indicating.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of TFMCPP.

1. Peak Shape Problems

Issue: Peak Tailing

  • Possible Causes:

    • Secondary Interactions: TFMCPP, being a piperazine derivative, has basic nitrogen atoms that can interact with acidic residual silanols on the silica-based column packing. This is a common cause of peak tailing for basic compounds.

    • Column Overload: Injecting too much sample can lead to peak distortion.[6]

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of TFMCPP, it can exist in both ionized and non-ionized forms, leading to peak tailing.

  • Solutions:

    • Use a Low-Acidity Mobile Phase: Add a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This will protonate the silanols and TFMCPP, minimizing secondary interactions.

    • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to reduce the number of available residual silanols.

    • Reduce Sample Concentration: Dilute the sample and re-inject.[6]

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of TFMCPP.

Issue: Peak Fronting

  • Possible Causes:

    • Column Overload: Similar to peak tailing, injecting too high a concentration can cause fronting.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the peak to front.

  • Solutions:

    • Dilute the Sample: Reduce the concentration of the analyte in the injected sample.

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.[6] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Issue: Split Peaks

  • Possible Causes:

    • Clogged Inlet Frit or Column Void: Particulates from the sample or mobile phase can clog the column inlet frit, or a void can form at the head of the column, causing the sample to travel through two different paths.

    • Injector Problems: A partially blocked injector port can cause peak splitting.

  • Solutions:

    • Filter Samples and Mobile Phases: Always filter samples and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulates.[8]

    • Use a Guard Column: A guard column can protect the analytical column from contaminants.

    • Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction to dislodge particulates from the inlet frit.

    • Inspect and Clean the Injector: Refer to the instrument manual for instructions on cleaning the injector port and needle.

2. Retention Time Variability

Issue: Drifting or Shifting Retention Times

  • Possible Causes:

    • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of the more volatile component can change the elution strength over time.[9]

    • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[9]

    • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.[9]

    • Pump Malfunction: Leaks or faulty check valves in the pump can cause inconsistent flow rates.[10]

  • Solutions:

    • Prepare Fresh Mobile Phase Daily: Ensure accurate mixing and degas the mobile phase before use.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.[9]

    • Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions after each gradient run.

    • Perform Pump Maintenance: Regularly check for leaks and service the pump seals and check valves as needed.[10]

3. Baseline Issues

Issue: Noisy Baseline

  • Possible Causes:

    • Air Bubbles in the System: Air bubbles passing through the detector cell can cause sharp spikes in the baseline.[9]

    • Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated flow path can lead to a noisy baseline.

    • Detector Lamp Failure: An aging detector lamp can result in increased noise.[9]

  • Solutions:

    • Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved air.

    • Use High-Purity Solvents: Employ HPLC-grade solvents and reagents.[8]

    • Flush the System: Flush the system with a strong solvent like isopropanol to remove contaminants.

    • Replace Detector Lamp: If the lamp has exceeded its recommended lifetime, replace it.

Issue: Drifting Baseline

  • Possible Causes:

    • Column Bleed: At higher temperatures or with aggressive mobile phases, the stationary phase can slowly degrade and elute, causing a rising baseline, especially in a gradient run.

    • Contamination Buildup: Strongly retained compounds from previous injections can elute during a gradient, causing the baseline to drift upwards.

    • Inadequate Column Equilibration: Insufficient equilibration can lead to a drifting baseline at the beginning of a run.[9]

  • Solutions:

    • Use a High-Quality, Stable Column: Choose a column with low bleed characteristics.

    • Incorporate a Column Wash Step: At the end of each gradient run, include a high-organic wash step to elute any strongly retained compounds.

    • Increase Equilibration Time: Ensure the column is fully equilibrated before the next injection.[9]

Experimental Protocols

Protocol 1: Sample Preparation of TFMCPP from Human Plasma using Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

Protocol 2: HPLC Method Validation for TFMCPP

A typical validation plan for an HPLC method should include the following parameters as per ICH guidelines:[11][12][13]

  • Specificity: Analyze blank matrix, TFMCPP standard, and TFMCPP spiked in matrix to demonstrate no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of TFMCPP in the expected sample concentration range. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[13]

  • Accuracy: Analyze samples with known concentrations of TFMCPP at three levels (low, medium, and high) and calculate the percent recovery. Acceptance criteria are typically 85-115% for bioanalytical methods.

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicate samples of TFMCPP at three concentrations on the same day. The relative standard deviation (RSD) should be <15%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be <15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of TFMCPP that can be reliably detected and quantified, respectively. The LOQ is typically the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

Table 2: Example System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
RSD of Peak Area (n=6) < 2.0%
RSD of Retention Time (n=6) < 1.0%

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Identify Problem cluster_investigation Systematic Investigation cluster_solution Implement Solution Problem Chromatographic Problem (e.g., Peak Tailing, RT Shift) Check_MobilePhase Check Mobile Phase - Correct Composition? - Freshly Prepared? - Degassed? Problem->Check_MobilePhase Isolate Check_Column Check Column - Correct Type? - Equilibrated? - Contaminated? Problem->Check_Column Check_Hardware Check Hardware - Leaks? - Pump Pressure Stable? - Injector Clean? Problem->Check_Hardware Solution Implement Corrective Action - Prepare Fresh Mobile Phase - Flush/Replace Column - Perform Maintenance Check_MobilePhase->Solution If Issue Found Check_Column->Solution If Issue Found Check_Hardware->Solution If Issue Found Verify Verify Performance (Run System Suitability) Solution->Verify After Action Verify->Problem If Fails End Problem Resolved Verify->End If Passes

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Method_Development_Workflow Start Define Analytical Goal (e.g., Quantify TFMCPP in Plasma) Initial_Conditions Select Initial Conditions - C18 Column - ACN/Water Gradient - UV at 254 nm Start->Initial_Conditions Scouting_Run Perform Scouting Run (Broad Gradient) Initial_Conditions->Scouting_Run Evaluate_Chroma Evaluate Chromatogram - Peak Shape? - Resolution? - Retention Time? Scouting_Run->Evaluate_Chroma Optimize Optimize Parameters - Adjust Gradient Slope - Modify Mobile Phase pH - Change Temperature Evaluate_Chroma->Optimize If Not Acceptable System_Suitability Perform System Suitability Test Evaluate_Chroma->System_Suitability If Acceptable Optimize->Scouting_Run Re-evaluate Validate Validate Method (ICH Guidelines) System_Suitability->Validate End Final Method Validate->End

Caption: A typical workflow for developing an HPLC method for TFMCPP.

References

Best practices for handling and storing 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling, storage, and troubleshooting of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: Based on data for closely related phenylpiperazine compounds, this compound should be handled as a hazardous substance. Primary hazards include:

  • Toxicity: It may be toxic if swallowed and fatal if it comes into contact with the skin.

  • Corrosivity: It can cause severe skin burns and eye damage.[1]

  • Irritation: It may cause respiratory tract irritation.[2][3]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive suite of PPE is required to minimize exposure.[4] This includes:

  • Gloves: Two pairs of appropriate chemical-resistant gloves.[4][5]

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Lab Coat/Gown: A protective lab coat or gown, preferably with closed cuffs.[4]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1][6] If there's a risk of aerosol generation, a respirator may be necessary.[3]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure stability, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][7] It should be stored away from incompatible substances like strong oxidizing agents.[2][7] Some related compounds are noted to be light-sensitive and should be stored under inert gas; therefore, it is prudent to protect this compound from light and moisture.[3]

Q4: The compound is not dissolving in my chosen solvent. What should I do?

A4: Solubility can be a challenge. While specific data for this compound is limited, data for related compounds can provide a starting point. For instance, 1-(4-Trifluoromethylphenyl)piperazine hydrochloride is soluble in DMSO and PBS (pH 7.2) at 10 mg/mL. The hydrochloride salt of 1-(3-Trifluoromethylphenyl)piperazine shows varied solubility across different organic solvents. If you are experiencing solubility issues, consider gentle heating or sonication. It is crucial to perform small-scale solubility tests before preparing a large stock solution.

Q5: What should I do in the event of a spill?

A5: In case of a spill, evacuate the area and ensure adequate ventilation.[2] For minor spills, wear appropriate PPE, clean up the spill with an inert absorbent material, and place it in a suitable container for disposal.[1] Avoid generating dust.[2][6] For major spills, it may be necessary to alert emergency responders.[7] Do not allow the chemical to enter drains.

Data Summary

Solubility of Related Phenylpiperazine Compounds

CompoundSolventSolubility
1-(4-Trifluoromethylphenyl)piperazine (hydrochloride)DMSO10 mg/mL[8]
PBS (pH 7.2)10 mg/mL[8]
1-(3-Trifluoromethylphenyl)piperazine (hydrochloride)WaterVery Soluble[9]
MethanolFreely Soluble[9]
ChloroformSoluble[9]
AcetoneSlightly Soluble[9]
EtherVery Slightly Soluble[9]
HexaneInsoluble[9]

Note: This data is for structurally similar compounds and should be used as a guideline only.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Pre-Experiment Check: Ensure the chemical fume hood is functioning correctly. Don all required PPE, including double gloves, a lab coat, and eye protection.

  • Weighing the Compound: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial. All weighing procedures should be performed within the chemical fume hood to contain any airborne particles.

  • Solvent Addition: Add the desired volume of the chosen solvent to the vial.

  • Dissolution: Cap the vial securely. Use a vortex mixer or sonicator to aid dissolution. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage: Once fully dissolved, label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the solution under the recommended conditions (cool, dry, and protected from light).

Protocol 2: Handling a Minor Spill

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Wear a minimum of double gloves, a lab coat, and chemical safety goggles.

  • Containment & Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).[1]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.[6]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water.

  • Waste Disposal: Dispose of all contaminated materials (including gloves) as hazardous waste according to your institution's guidelines.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_storage Storage & Use PPE 1. Don PPE Weigh 2. Weigh Compound in Fume Hood PPE->Weigh Solvent 3. Add Solvent Weigh->Solvent Dissolve 4. Dissolve (Vortex/Sonicate) Solvent->Dissolve Label 5. Label Solution Dissolve->Label Store 6. Store Appropriately Label->Store Experiment 7. Use in Experiment Store->Experiment

Caption: Workflow for Preparing a Stock Solution.

spill_troubleshooting Start Spill Occurs Assess Assess Spill Size Start->Assess MinorSpill Minor Spill Assess->MinorSpill < 5 mL MajorSpill Major Spill Assess->MajorSpill > 5 mL Alert Alert Personnel & Isolate Area MinorSpill->Alert Evacuate Evacuate Area MajorSpill->Evacuate PPE Don Full PPE Alert->PPE Absorb Cover with Inert Absorbent PPE->Absorb Collect Collect Waste Absorb->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Emergency Contact Emergency Responders Evacuate->Emergency

Caption: Decision Tree for Spill Response.

References

TFMCPP Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMCPP) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is TFMCPP and what are its primary molecular targets?

A1: TFMCPP is a non-selective serotonergic agent belonging to the phenylpiperazine chemical class. It is widely used in research to probe the function of the serotonin (5-HT) system. Its primary molecular targets are various subtypes of serotonin receptors, where it generally acts as an agonist. Specifically, it has a notable affinity for the 5-HT1B and 5-HT2C receptor subtypes.[1]

Q2: What are the known off-target effects of TFMCPP?

A2: Due to its non-selective nature, TFMCPP binds to multiple serotonin receptor subtypes, including 5-HT1A, 5-HT1D, and 5-HT2A receptors, often with affinities comparable to its primary targets.[1] This cross-reactivity is a primary source of off-target effects. Additionally, TFMCPP can interact with the serotonin transporter (SERT), leading to the release of serotonin, which can further complicate the interpretation of experimental results.[1] Unlike the related compound m-chlorophenylpiperazine (mCPP), TFMCPP has a very low affinity for the 5-HT3 receptor, which can be an experimental advantage.[2]

Q3: Why is it critical to minimize off-target effects in my experiments?

Q4: What are the general strategies to reduce or control for TFMCPP's off-target effects?

A4: A multi-faceted approach is recommended:

  • Dose-Response Analysis: Conduct full dose-response experiments to identify the concentration range where the on-target effect is maximized and off-target effects are minimized. Off-target effects may have different potency profiles.

  • Use of Selective Antagonists: Co-administer highly selective antagonists for suspected off-target receptors to block their contribution to the observed effect.

  • Target Knockout/Knockdown Models: The most definitive control is to use a cell line or animal model where the intended target has been genetically removed (knockout) or its expression is significantly reduced (knockdown). The absence of a response to TFMCPP in these models confirms on-target activity.

  • Verify Compound Purity: Always ensure the identity and purity of your TFMCPP stock to eliminate contaminants as a source of unexpected results.

Data Presentation: Receptor Binding Profile

The following table summarizes the binding affinities (Ki or IC50 in nM) of TFMCPP and the related compound mCPP for various serotonin receptors and the serotonin transporter. Lower values indicate higher affinity. This data highlights the non-selective nature of TFMCPP and provides a basis for selecting appropriate controls.

TargetTFMCPP Affinity (nM)mCPP Affinity (nM)Comments
5-HT1A 288 - 1,950[1]~100[2]TFMCPP has moderate to low affinity.
5-HT1B 30 - 132[1]HighOne of the primary targets for both compounds.
5-HT1D 282[1]High
5-HT2A 160 - 269[1]HighTFMCPP acts as a weak partial agonist or antagonist at this receptor.[1][3]
5-HT2C 62[1]HighA primary target for both compounds.
5-HT3 2,373 (IC50)[2]61.4 (IC50)[2]TFMCPP has significantly lower affinity for 5-HT3 than mCPP.[2]
SERT 121 (EC50)[1]230 (IC50)[4]Both compounds can evoke serotonin release.[1][4]

Troubleshooting Guides

Issue: My experimental results with TFMCPP are inconsistent or show an unexpected phenotype.

This is a common indicator of potential off-target activity. The following workflow can help you diagnose the issue.

G A Unexpected or Inconsistent Results Observed B Step 1: Verify Compound Identity and Purity (e.g., LC-MS, NMR) A->B C Step 2: Perform Full Dose-Response Curve B->C D Step 3: Introduce Controls C->D E Use Structurally Unrelated Agonist for the Same Target D->E Does it replicate the effect? F Use Selective Antagonist for Suspected Off-Target D->F Does it block the effect? G Use Target Knockout/ Knockdown Model D->G Is the effect absent? H Step 4: Confirm Target Engagement (e.g., CETSA) E->H Yes I Conclusion: Results likely due to Off-Target Effect E->I No F->I Yes J Conclusion: Results likely On-Target F->J No G->I No G->J Yes H->J

Troubleshooting workflow for unexpected results.

Issue: I need to design an experiment with appropriate controls for TFMCPP.

A well-controlled experiment is essential for isolating the on-target effects of TFMCPP. The following diagram illustrates the logical relationships between different types of controls.

G cluster_0 Core Experiment cluster_1 Specificity Controls A Test System (Cells/Tissue/Animal) B TFMCPP Treatment A->B C Vehicle Control (Negative Control) A->C E TFMCPP + Selective Antagonist for Off-Target A->E F Structurally Unrelated Agonist A->F D Measure Biological Response B->D C->D D->E Compare Response D->F Compare Response G Target Knockout System + TFMCPP D->G Compare Response

Logic diagram for experimental controls.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of TFMCPP for a specific serotonin receptor subtype.

Objective: To determine the Ki of TFMCPP for the human 5-HT2C receptor.

Materials:

  • Cell membranes expressing the human 5-HT2C receptor.

  • Radioligand: [³H]Mesulergine (a 5-HT2C antagonist).

  • Non-specific binding control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.7.

  • TFMCPP stock solution and serial dilutions.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and scintillation counter.

  • 96-well plates.

Methodology:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice. Homogenize and dilute in the assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of [³H]Mesulergine, 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of [³H]Mesulergine, 50 µL of Mianserin (10 µM), and 100 µL of membrane preparation.

    • TFMCPP Competition: 50 µL of [³H]Mesulergine, 50 µL of each TFMCPP dilution, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific counts per minute (CPM) from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of TFMCPP.

    • Determine the IC50 value (the concentration of TFMCPP that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify direct target engagement of a compound in a cellular context. It is based on the principle that ligand binding increases the thermal stability of the target protein.

Objective: To confirm that TFMCPP engages its intended serotonin receptor target in intact cells.

Materials:

  • Cell line endogenously expressing the target receptor.

  • TFMCPP and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Equipment for protein quantification (e.g., Western blot or ELISA).

  • Thermal cycler or heating blocks.

Methodology:

  • Cell Treatment: Treat cultured cells with TFMCPP at the desired concentration or with a vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target receptor protein in the supernatant using Western blot or another sensitive protein detection method.

  • Data Analysis:

    • For each temperature point, compare the amount of soluble target protein between the vehicle-treated and TFMCPP-treated samples.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the TFMCPP-treated samples indicates thermal stabilization and confirms target engagement.

Signaling Pathway Visualization

TFMCPP's primary on-target and potential off-target pathways converge on similar downstream effectors, complicating analysis. The diagram below illustrates this complexity.

G cluster_0 On-Target Pathways cluster_1 Potential Off-Target Pathways cluster_2 Downstream Effectors TFMCPP TFMCPP HT1B 5-HT1B Receptor TFMCPP->HT1B HT2C 5-HT2C Receptor TFMCPP->HT2C HT1A 5-HT1A Receptor TFMCPP->HT1A HT2A 5-HT2A Receptor TFMCPP->HT2A SERT SERT TFMCPP->SERT Gi ↓ cAMP HT1B->Gi Gq ↑ IP3 / DAG HT2C->Gq HT1A->Gi HT2A->Gq Serotonin ↑ Extracellular Serotonin SERT->Serotonin Response Observed Biological Response Gi->Response Gq->Response Serotonin->Response

TFMCPP on-target and off-target signaling.

References

Technical Support Center: Enhancing the Bioavailability of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (Trazodone)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at enhancing the bioavailability of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, commonly known as Trazodone.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of Trazodone and why are there discrepancies in the literature?

A1: The reported oral bioavailability of Trazodone varies in the literature. Some sources state it is approximately 100% absorbed after oral administration[1]. However, other studies suggest the bioavailability is around 60% due to significant first-pass metabolism in the liver[1]. This discrepancy can be attributed to differences in study design, subject populations, and the specific formulations tested. It is crucial to consider the impact of first-pass metabolism when designing experiments and interpreting bioavailability data for Trazodone.

Q2: How does food intake affect the bioavailability of Trazodone?

A2: Taking Trazodone shortly after food ingestion can influence its absorption. Food may slightly increase the total amount of drug absorbed (by up to 20%), decrease the peak plasma concentration, and prolong the time it takes to reach peak concentration[2][3][4]. When taken on an empty stomach, peak plasma concentrations are typically reached in about one hour, whereas with food, this can be extended to two hours[2][3].

Q3: What is the Biopharmaceutics Classification System (BCS) class of Trazodone and why is it important?

A3: Trazodone is classified as a BCS Class II drug[5][6]. This means it has high permeability but low aqueous solubility. The low solubility is the rate-limiting step for its absorption. Therefore, strategies to enhance the bioavailability of Trazodone should primarily focus on improving its dissolution rate and solubility in the gastrointestinal tract.

Q4: What are the primary formulation strategies to enhance the bioavailability of Trazodone?

A4: Given its BCS Class II characteristics, the main formulation strategies aim to improve solubility and dissolution rate. These include:

  • Particle size reduction: Micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.

  • Solid dispersions: Dispersing Trazodone in a carrier matrix at the molecular level can enhance its dissolution.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs like Trazodone in the gastrointestinal tract.

  • Novel drug delivery systems: Formulations like fast-dissolving oral films and sustained-release systems can alter the release profile and potentially bypass some first-pass metabolism.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility of the Trazodone formulation. 1. Characterize the solid-state properties of the Trazodone powder (e.g., crystallinity, particle size). 2. Employ solubility enhancement techniques such as preparing a nanosuspension or a solid dispersion. 3. Use a co-solvent or surfactant in the vehicle, ensuring it is non-toxic and does not interfere with the assay.Trazodone is sparingly soluble in water, and its solubility is pH-dependent[7]. Ensuring the drug is in a form that can readily dissolve in the gastrointestinal fluid of the animal model is critical for consistent absorption.
Extensive first-pass metabolism in the animal model. 1. Administer Trazodone with an inhibitor of CYP3A4 , the primary metabolizing enzyme, if the study design allows. 2. Develop a formulation that promotes lymphatic transport , such as a lipid-based delivery system, to partially bypass the liver.Trazodone is extensively metabolized by CYP3A4 in the liver[1]. The metabolic profile can vary between species, leading to different bioavailability outcomes.
High experimental variability. 1. Ensure a consistent and homogenous formulation is administered to each animal. For suspensions, vortex vigorously before each dose[7]. 2. Standardize the administration procedure , including the gavage technique and the volume administered relative to body weight. 3. Control for food effects by standardizing the fasting and feeding schedule of the animals.Inconsistent dosing due to a settled suspension is a common source of variability[7]. The presence or absence of food can also significantly alter the absorption of Trazodone[2][3].
Issue 2: Inconsistent Results in In Vitro Dissolution Testing
Possible Cause Troubleshooting Step Rationale
Inappropriate dissolution medium. 1. Use a dissolution medium that mimics the in vivo conditions of the gastrointestinal tract (e.g., simulated gastric fluid, simulated intestinal fluid). 2. Consider the pH-dependent solubility of Trazodone. Test dissolution at various pH levels (e.g., 1.2, 4.5, 6.8).Trazodone's solubility is pH-dependent[6][7]. Using a single, non-representative dissolution medium may not accurately predict its in vivo behavior.
Coning or packing of the drug powder at the bottom of the dissolution vessel. 1. Increase the agitation speed of the paddle or basket. 2. Add a small amount of surfactant to the dissolution medium to improve wetting of the drug particles.Poorly soluble drugs can aggregate and sink, reducing the effective surface area for dissolution.
Incomplete drug release from the formulation. 1. Analyze the formulation for potential drug-excipient interactions that may be hindering release. 2. For extended-release formulations, ensure the release mechanism is functioning as intended under the tested conditions.Excipients can significantly impact the dissolution profile of a drug.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different Trazodone Formulations in Humans

FormulationDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Reference
Immediate-Release Tablet (Fasting)100 mg2172.20.516631.6[8]
Immediate-Release Tablet (Fed)100 mg1480.92.018193.0[2][9]
Dividose Tablet50 mg0.84 (relative to solution)--[10][11]
Film-Sealed Tablet50 mg0.90 (relative to solution)--[10][11]
Oral Solution50 mg1.05 (relative to solution)--[10][11]
Extended-Release Tablet (Generic)300 mg1920 ± 630-29960 ± 9090[6][12]
Extended-Release Tablet (Originator)300 mg1920 ± 770-27460 ± 8390[6][12]

Table 2: Binding Affinities of Trazodone for Human Serotonin Receptors and Transporter

TargetBinding Affinity (Ki, nM)Functional ActivityReference
5-HT1A118Partial Agonist[13]
5-HT2A35.6Antagonist[13]
5-HT2B78.4Antagonist[13]
5-HT2C224Antagonist[13]
SERT (Serotonin Transporter)367Inhibitor[13]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Trazodone Hydrochloride Tablets

Objective: To assess the in vitro release profile of Trazodone from a tablet formulation.

Materials:

  • USP Apparatus 2 (Paddle)

  • Dissolution vessels (900 mL)

  • Trazodone Hydrochloride tablets

  • 0.01 N Hydrochloric Acid

  • Phosphate buffer pH 6.8

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare the dissolution medium (e.g., 900 mL of 0.01 N HCl or phosphate buffer pH 6.8).

  • Pre-heat the dissolution medium to 37 ± 0.5°C.

  • Place one Trazodone tablet in each dissolution vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of Trazodone using a validated analytical method (e.g., UV spectrophotometry at 247 nm or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of Trazodone and assess its potential for active efflux.

Materials:

  • Caco-2 cells (passage number 20-40)

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Trazodone Hydrochloride

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the Trazodone solution in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Follow the same procedure as above, but add the Trazodone solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Sample Analysis: Analyze the concentration of Trazodone in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Mandatory Visualization

Trazodone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle 5-HT Serotonin_cleft Serotonin_vesicle->Serotonin_cleft Release Serotonin_cleft->SERT Reuptake 5HT2A_R 5-HT2A Receptor Serotonin_cleft->5HT2A_R Binds 5HT1A_R 5-HT1A Receptor Serotonin_cleft->5HT1A_R Binds Signaling_Cascade Downstream Signaling 5HT2A_R->Signaling_Cascade Activates Gq/PLC 5HT1A_R->Signaling_Cascade Inhibits Adenylyl Cyclase Trazodone Trazodone Trazodone->SERT Weak Inhibition Trazodone->5HT2A_R Antagonist Trazodone->5HT1A_R Partial Agonist

Caption: Trazodone's multifaceted interaction with the serotonergic system.

Trazodone_Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulation Trazodone Formulation (e.g., Nanosuspension, Solid Dispersion) Dissolution In Vitro Dissolution (Protocol 1) Formulation->Dissolution Permeability Caco-2 Permeability (Protocol 2) Dissolution->Permeability Informed by dissolution profile PK_Study Pharmacokinetic Study (Animal Model) Permeability->PK_Study Proceed if favorable in vitro data Bioavailability Determine Bioavailability (Cmax, Tmax, AUC) PK_Study->Bioavailability

Caption: Experimental workflow for enhancing Trazodone bioavailability.

References

Validation & Comparative

A Comparative Analysis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine and m-Chlorophenylpiperazine (mCPP) for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine (TFMCPP) and the widely studied compound meta-chlorophenylpiperazine (mCPP). Due to a notable scarcity of direct comparative studies in publicly available literature, this document synthesizes known data for mCPP and the limited information available for TFMCPP, alongside data for the related compound 3-(trifluoromethyl)phenyl)piperazine (TFMPP) to provide context. Researchers should interpret these compiled data with caution, as they are not derived from head-to-head experimental comparisons.

Introduction to the Compounds

This compound (TFMCPP) is a phenylpiperazine derivative. Its pharmacological profile is not extensively documented in peer-reviewed literature, presenting a challenge for direct comparison.

m-Chlorophenylpiperazine (mCPP) is a well-characterized psychoactive compound known to act as a non-selective serotonin receptor agonist and has some activity at the serotonin transporter.[1][2] It is frequently utilized as a pharmacological tool to probe the serotonin system.[1]

Comparative Pharmacological Profile

A direct comparison of the pharmacological profiles of TFMCPP and mCPP is hampered by the limited availability of data for TFMCPP. The following tables summarize the available quantitative data for mCPP and contextual data for related compounds.

Receptor Binding Affinities

The following table outlines the binding affinities (Ki, nM) of mCPP for various serotonin receptors. Data for TFMCPP is largely unavailable in the current literature.

Receptor SubtypemCPP Ki (nM)TFMCPP Ki (nM)Notes
5-HT1A~360-1300Not AvailablemCPP demonstrates relatively equipotent affinity across 5-HT receptor subtypes.[3]
5-HT1B~360-1300Not Available
5-HT1D~360-1300Not Available
5-HT2A~360-1300Not Available
5-HT2C~360-1300Not Available
5-HT Transporter>100,000Not AvailablemCPP is reported to have an IC50 of 230 nM for the serotonin transporter.[2]

Note: The Ki values for mCPP are presented as a range from a study in human brain membranes.[3] More specific values can be found in targeted literature but vary between studies.

For context, the related compound TFMPP (3-trifluoromethylphenyl)piperazine) shows affinities (Ki, nM) for 5-HT1A (288–1,950), 5-HT1B (30–132), 5-HT1D (282), 5-HT2A (160–269), and 5-HT2C (62) receptors.[4]

Functional Activity

The functional activity of these compounds, indicating their efficacy at a receptor, is crucial for understanding their pharmacological effects.

AssaymCPPTFMCPPNotes
Serotonin ReleaseMarked, dose-dependent increase in extracellular serotonin.[5]Potent serotonin releasing agent.mCPP's effect is antagonized by a serotonin re-uptake inhibitor.[5]
Dopamine ReleaseWeak increase in extracellular dopamine.[5]Not AvailableThe effect of mCPP on dopamine is much weaker than on serotonin.[5]
Agonist/Antagonist ActivityAgonist at multiple 5-HT receptors.[1]Not AvailablemCPP is a non-selective 5-HT agonist.[1]
Pharmacokinetic Profile

Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a compound.

ParametermCPPTFMCPPSpecies
Bioavailability14-108% (oral)Not AvailableHuman[6]
Clearance11-92 mL/hrNot AvailableHuman[6]
Elimination Half-life2.4-6.8 h (IV), 2.6-6.1 h (oral)Not AvailableHuman[7]

Note: The pharmacokinetic parameters for mCPP show large inter-individual variability.[6][7]

Key Experimental Methodologies

The following are detailed protocols for key experiments used to characterize compounds like TFMCPP and mCPP.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for serotonin receptors.

Materials:

  • Test compounds (TFMCPP, mCPP)

  • Radioligand (e.g., [3H]5-HT, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)

  • Cell membranes expressing the target serotonin receptor subtype

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)[8]

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[8]

  • Glass fiber filters (pre-soaked in polyethyleneimine)[8]

  • Scintillation cocktail

  • 96-well microplates

  • Filtration apparatus (cell harvester)

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration.[8]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a non-labeled competing ligand), and competitive binding (membranes + radioligand + varying concentrations of the test compound).[8]

  • Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[8]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate the specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to Ki using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_execution Assay Execution cluster_analysis Data Analysis prep1 Homogenize receptor-expressing tissue/cells prep2 Centrifuge and wash membranes prep1->prep2 prep3 Resuspend in assay buffer prep2->prep3 assay1 Total Binding: Membranes + Radioligand assay2 Non-specific Binding: Membranes + Radioligand + Competitor assay3 Competitive Binding: Membranes + Radioligand + Test Compound exec1 Incubate to equilibrium exec2 Rapid filtration exec1->exec2 exec3 Wash filters exec2->exec3 ana1 Scintillation counting ana2 Calculate Specific Binding ana1->ana2 ana3 Determine IC50 ana2->ana3 ana4 Calculate Ki (Cheng-Prusoff) ana3->ana4

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal.

Objective: To measure the effect of TFMCPP or mCPP administration on extracellular serotonin levels in a specific brain region (e.g., hippocampus, prefrontal cortex).

Materials:

  • Test compounds (TFMCPP, mCPP)

  • Animal model (e.g., rat, mouse)

  • Stereotaxic apparatus

  • Microdialysis probe and guide cannula

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement. Allow the animal to recover for several days.[9]

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[9]

  • Baseline Collection: Allow the system to equilibrate. Collect several baseline dialysate samples to determine the basal neurotransmitter levels.[9]

  • Drug Administration: Administer the test compound (TFMCPP or mCPP) systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.[9]

  • Post-treatment Collection: Continue to collect dialysate samples at regular intervals to monitor the change in extracellular serotonin levels over time.[9]

  • Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-treatment serotonin levels as a percentage of the baseline levels.

G cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis surg1 Anesthetize animal surg2 Stereotaxic implantation of guide cannula surg1->surg2 surg3 Animal recovery surg2->surg3 exp1 Insert microdialysis probe exp2 Perfuse with aCSF exp1->exp2 exp3 Collect baseline samples exp2->exp3 exp4 Administer test compound exp3->exp4 exp5 Collect post-treatment samples exp4->exp5 ana1 Analyze samples via HPLC-ECD ana2 Quantify serotonin levels ana1->ana2 ana3 Express as % of baseline ana2->ana3

Serotonin Receptor Signaling Pathways

mCPP and likely TFMCPP exert their effects by interacting with various serotonin receptor subtypes, which are primarily G-protein coupled receptors (GPCRs). The two major signaling cascades initiated by these receptors are the Gq and Gi/o pathways.

5-HT2 Receptor Family (Gq-coupled) Signaling

The 5-HT2A, 5-HT2B, and 5-HT2C receptors couple to Gq proteins.[10] Agonist binding to these receptors initiates a signaling cascade that leads to an increase in intracellular calcium.

G compound Agonist (e.g., mCPP) receptor 5-HT2 Receptor compound->receptor gq Gq protein receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ release er->ca2 response Cellular Response ca2->response pkc->response

5-HT1 Receptor Family (Gi/o-coupled) Signaling

The 5-HT1 receptor subtypes (1A, 1B, 1D, 1E, 1F) couple to inhibitory Gi/o proteins.[10] Activation of these receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This pathway also involves the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[10]

G compound Agonist (e.g., mCPP) receptor 5-HT1 Receptor compound->receptor gio Gi/o protein receptor->gio activates ac Adenylyl Cyclase (AC) gio->ac inhibits girk GIRK Channel gio->girk activates atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Inhibitory Cellular Response pka->response k_efflux K+ Efflux (Hyperpolarization) girk->k_efflux k_efflux->response

Conclusion

mCPP is a well-studied, non-selective serotonin receptor agonist with a complex pharmacological profile and variable pharmacokinetics. In contrast, this compound remains a largely uncharacterized compound in the public domain. The lack of available data for TFMCPP makes a direct and comprehensive comparison with mCPP challenging. Further research is required to fully elucidate the receptor binding affinities, functional activities, and pharmacokinetic/pharmacodynamic properties of TFMCPP to understand its potential as a research tool. The information on the related compound TFMPP suggests that substitutions on the phenylpiperazine scaffold can significantly alter the pharmacological profile, highlighting the need for specific experimental data for TFMCPP. Researchers are encouraged to use the provided experimental protocols as a starting point for the characterization of this and other novel compounds.

References

Comparative Efficacy of Trazodone and Selective Serotonin Reuptake Inhibitors (SSRIs) in the Treatment of Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), and Selective Serotonin Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Mechanism of Action

Trazodone's mechanism of action is multifaceted. It acts as a serotonin 5-HT2A receptor antagonist and also inhibits the reuptake of serotonin.[1][2] Additionally, it has antagonistic effects on alpha-1 adrenergic and histamine H1 receptors, which contribute to its sedative properties.[1][3] SSRIs, on the other hand, primarily function by selectively blocking the reuptake of serotonin at the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[4][5][6]

Comparative Efficacy Data

Multiple studies have compared the efficacy of Trazodone with that of SSRIs in treating major depressive disorder (MDD). The following tables summarize key quantitative data from these studies.

Table 1: Comparison of Efficacy in Reducing Depressive and Anxiety Symptoms

Outcome MeasureTimepointTrazodone XRSSRIsp-valueReference
MADRS 8 weeks8.0311.20.039[7]
12 weeks5.9911.060.001[7]
HAM-A 8 weeks4.276.980.03[7]
12 weeksNot ReportedNot ReportedNot Reported
QIDS-CR 12 weeks3.216.71< 0.001[7]
QIDS-SR 12 weeks57.660.003[7]

MADRS: Montgomery-Åsberg Depression Rating Scale; HAM-A: Hamilton Anxiety Rating Scale; QIDS-CR: Quick Inventory of Depressive Symptomatology—Clinician-Rated; QIDS-SR: Quick Inventory of Depressive Symptomatology—Self-Rated. Lower scores indicate less severe symptoms.

Table 2: Treatment Response and Remission Rates at 12 Weeks

OutcomeTrazodone XRSSRIsReference
Response Rate (QIDS-CR) 81.4%56.5%[7]
Response Rate (MADRS) 81.3%67.2%[7]
Remission Rate Higher in Trazodone XR armLower than Trazodone XR[7][8]

Recent research indicates that after 12 weeks of treatment, Trazodone XR was more effective than SSRIs in diminishing the severity of depression, anxiety, and insomnia.[7][8][9] Notably, a higher proportion of patients achieved remission in the Trazodone XR group compared to the SSRI group.[7][8] While both treatments were effective in reducing overall symptoms, Trazodone XR showed noticeable benefits over SSRIs in addressing insomnia after 4 weeks, and in reducing the severity of depression and anxiety after 8 weeks.[7]

Experimental Protocols

The data presented above is primarily from a 12-week, naturalistic, observational study comparing the effectiveness of Trazodone XR to SSRIs in patients with Major Depressive Disorder.

  • Study Design : A 12-week, non-inferiority, naturalistic observational study.[8]

  • Participants : Patients diagnosed with Major Depressive Disorder.

  • Intervention : Flexible doses of either Trazodone extended-release (XR) or an SSRI were administered for 12 weeks.[10][11]

  • Outcome Measures : The severity of depression, anxiety, and insomnia were assessed using various scales including the Montgomery-Åsberg Depression Rating Scale (MADRS), Hamilton Anxiety Rating Scale (HAM-A), Quick Inventory of Depressive Symptomatology—Clinician-Rated (QIDS-CR), and Quick Inventory of Depressive Symptomatology, Self-Rated (QIDS-SR).[7][9]

  • Data Analysis : Statistical comparisons were made between the two treatment groups at baseline and at various timepoints throughout the 12-week study period.[10]

Signaling Pathways

The distinct mechanisms of action of Trazodone and SSRIs are illustrated in the following signaling pathway diagrams.

cluster_Trazodone Trazodone Signaling Pathway Trazodone Trazodone SERT Serotonin Transporter (SERT) Trazodone->SERT Weak Inhibition Receptor_5HT2A 5-HT2A Receptor Trazodone->Receptor_5HT2A Antagonism Receptor_Alpha1 α1-Adrenergic Receptor Trazodone->Receptor_Alpha1 Antagonism Receptor_H1 H1 Histamine Receptor Trazodone->Receptor_H1 Antagonism Reuptake Serotonin Reuptake Inhibition Therapeutic_Effects Antidepressant & Anxiolytic Effects Reuptake->Therapeutic_Effects Antagonism_5HT2A Antagonism Antagonism_5HT2A->Therapeutic_Effects Antagonism_Alpha1 Antagonism Sedation Sedative Effects Antagonism_Alpha1->Sedation Antagonism_H1 Antagonism Antagonism_H1->Sedation cluster_SSRI SSRI Signaling Pathway SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Selective Inhibition Reuptake_Block Serotonin Reuptake Blocked Serotonin_Increase Increased Synaptic Serotonin Reuptake_Block->Serotonin_Increase Postsynaptic_Receptors Postsynaptic Serotonin Receptors Serotonin_Increase->Postsynaptic_Receptors Downstream_Signaling Downstream Signaling Cascades Postsynaptic_Receptors->Downstream_Signaling Therapeutic_Effects Antidepressant & Anxiolytic Effects Downstream_Signaling->Therapeutic_Effects

References

The Analytical Standard of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (CTPP), also known as TFMCPP, as a research chemical standard. We will delve into its analytical characterization, compare it with relevant alternatives, and provide detailed experimental protocols to assist researchers in its application.

Introduction to CTPP

This compound is a phenylpiperazine derivative that has garnered interest in neuropharmacological research. It acts as a selective partial serotonin releasing agent, making it a valuable tool for studying the serotonergic system.[1] As a research chemical standard, its purity and accurate characterization are paramount for obtaining reliable and reproducible experimental data. CTPP is structurally related to other well-known piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which is a known metabolite of the antidepressant drug Trazodone and a recreational drug.[2][3][4]

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for CTPP and a common alternative, TFMPP, is presented below. This data is crucial for the proper identification and quantification of these compounds in experimental settings.

PropertyThis compound (CTPP)1-(3-trifluoromethylphenyl)piperazine (TFMPP)
Synonyms TFMCPP, PAL-179TFMPP
Molecular Formula C₁₁H₁₂ClF₃N₂[1]C₁₁H₁₃F₃N₂[5]
Molar Mass 264.68 g·mol⁻¹[1]230.23 g/mol [5]
CAS Number 41213-04-1[1]15532-75-9[5]
Purity (Typical) ≥98%≥98%
Appearance Crystalline solid[6]Off-white, yellowish solid[4]
Solubility Soluble in DMSO and PBS (pH 7.2) at 10 mg/ml[6]Slightly soluble in acetone, fairly soluble in methanol[7]
UV max (in aqueous acid) Not specified202 nm[7]

Comparative Analysis with Alternative Standards

The choice of a research chemical standard often depends on the specific application and the analytical techniques available. While CTPP is a selective serotonin releasing agent, other piperazine derivatives with different pharmacological profiles are also used in research. The most common comparator is its isomer, TFMPP.

Key Distinctions:

  • Pharmacological Activity: CTPP is a selective partial serotonin releasing agent with an EC₅₀ of 33 nM.[1] In contrast, TFMPP is a serotonin receptor agonist with affinity for various 5-HT receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, and 5-HT₂c receptors, and also acts as a serotonin releasing agent.[4][8]

  • Analytical Separation: Due to their structural similarities, the separation of CTPP and its isomers, as well as other piperazine derivatives, requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.[9][10][11][12] It is crucial to develop methods that can distinguish between positional isomers, as they may have different pharmacological and toxicological profiles.[11]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of CTPP and related compounds. Below are representative protocols for GC-MS and HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Piperazine Derivatives

This protocol is adapted from methods used for the analysis of TFMPP and other piperazine derivatives and is suitable for the analysis of CTPP.[10][13]

1. Sample Preparation:

  • Accurately weigh an appropriate amount of the sample and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

  • If analyzing biological matrices (e.g., plasma, urine), perform a liquid-liquid or solid-phase extraction to isolate the analyte.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Agilent 6890N GC with 5975 MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl/95% methyl silicone column.[13]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

  • Injector Temperature: 250°C.[10]

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 min.

    • Ramp to 150°C at 10°C/min, hold for 5 min.

    • Ramp to 300°C at 7.5°C/min, hold for 2 min.[10]

  • Transfer Line Temperature: 280°C.[10]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.[10]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods developed for the simultaneous determination of piperazine derivatives.[12]

1. Sample Preparation and Derivatization (if necessary for fluorescence detection):

  • Prepare standard solutions in a suitable solvent (e.g., methanol).

  • For enhanced sensitivity with fluorescence detection, derivatization with a fluorescent labeling agent can be performed.

2. HPLC Instrumentation and Conditions:

  • Instrument: HPLC system with a fluorescence or UV detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., phosphate buffer) is typically used.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection:

    • UV detection at a wavelength appropriate for the analyte (e.g., 256 nm for 4-TFMPP hydrochloride).[6]

    • Fluorescence detection with appropriate excitation and emission wavelengths if a derivatization agent is used.

Visualizations

To further aid in the understanding of CTPP's context and analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Standard or Sample dissolve Dissolve in Methanol start->dissolve extract Liquid-Liquid or Solid-Phase Extraction (for biological matrices) dissolve->extract injection Inject into GC-MS dissolve->injection extract->injection separation Chromatographic Separation (HP-5ms column) injection->separation detection Mass Spectrometry Detection (EI, Full Scan/SIM) separation->detection identification Identification (Mass Spectrum) detection->identification quantification Quantification (Peak Area) detection->quantification

Caption: Experimental workflow for the GC-MS analysis of CTPP.

serotonin_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC VMAT2 VMAT2 Serotonin->VMAT2 SERT SERT Serotonin->SERT Reuptake Receptor 5-HT Receptors Serotonin->Receptor Binding VMAT2->Serotonin Vesicular Release Signaling Signal Transduction Receptor->Signaling CTPP CTPP CTPP->Serotonin Induces Release

Caption: Simplified serotonin signaling pathway showing the action of CTPP.

Conclusion

This compound serves as a valuable research chemical standard for investigating the serotonergic system due to its selective serotonin-releasing properties. Its proper use requires a thorough understanding of its analytical characteristics and the ability to distinguish it from structurally similar compounds. The experimental protocols and comparative data provided in this guide are intended to support researchers in the effective application of CTPP in their studies. As with any reference standard, it is essential to obtain a certificate of analysis from the supplier to ensure its purity and identity.

References

Validating TFMCPP as a Selective Serotonin Releasing Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMCPP) as a selective serotonin-releasing agent (SSRA). Designed for researchers, scientists, and drug development professionals, this document objectively compares TFMCPP's performance with other notable serotonin-releasing agents, supported by experimental data.

Comparative Analysis of Serotonin Releasing Agents

The following table summarizes the in vitro potency and selectivity of TFMCPP in comparison to 3,4-methylenedioxymethamphetamine (MDMA), fenfluramine, and chlorphentermine. Potency is represented by the half-maximal effective concentration (EC50) for inducing the release of serotonin (5-HT) and dopamine (DA). A higher EC50 value indicates lower potency. Selectivity is determined by the ratio of dopamine to serotonin EC50 values, with a higher ratio indicating greater selectivity for serotonin release.

Compound5-HT Release EC50 (nM)DA Release EC50 (nM)Selectivity Ratio (DA/5-HT)
TFMCPP 121[1]InactiveNot Applicable
MDMA 58[1]119[1]2.1
Fenfluramine 79InactiveNot Applicable
Chlorphentermine Data not availableData not availableHighly Selective (Qualitative)[2]

Key Observations:

  • TFMCPP is a potent serotonin-releasing agent with an EC50 value of 121 nM.[1]

  • Notably, TFMCPP demonstrates high selectivity for the serotonin system, as it is inactive as a dopamine-releasing agent.[1]

  • MDMA is a more potent serotonin releaser than TFMCPP but also induces dopamine release, making it less selective.[1]

  • Fenfluramine also shows high selectivity for serotonin release.

Mechanism of Action: Serotonin Release

Serotonin-releasing agents like TFMCPP primarily act on the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. These agents typically function as SERT substrates, meaning they are transported into the neuron by SERT. This process leads to a reversal of the transporter's function, causing it to expel serotonin from the neuron into the synapse, thereby increasing the extracellular concentration of serotonin.

serotonin_release_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SRA TFMCPP (Serotonin Releasing Agent) SERT_out SERT SRA->SERT_out Binds to SERT SERT_in SERT (Reversed) SERT_out->SERT_in Induces Conformational Change Serotonin_out Serotonin (5-HT) SERT_in->Serotonin_out Transports 5-HT out Vesicle Synaptic Vesicle (Serotonin Storage) Serotonin_in Serotonin (5-HT) Serotonin_in->SERT_in Released from Vesicles Receptor 5-HT Receptor Serotonin_out->Receptor Binds to Receptor

Mechanism of TFMCPP-induced serotonin release.

Experimental Protocols

In Vitro Serotonin Release Assay Using Synaptosomes

This protocol outlines a common method for assessing the serotonin-releasing properties of a compound in vitro.

1. Preparation of Synaptosomes:

  • Euthanize rodents (e.g., rats) and rapidly dissect the brain region of interest (e.g., hippocampus, striatum).

  • Homogenize the tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the release assay.

2. [3H]Serotonin Loading:

  • Pre-incubate the synaptosomal suspension at 37°C for a short period (e.g., 5-10 minutes).

  • Add a known concentration of radiolabeled serotonin (e.g., [3H]5-HT) to the suspension and incubate for a further period (e.g., 15-30 minutes) to allow for uptake into the synaptosomes.

3. Serotonin Release Assay:

  • Aliquot the [3H]5-HT-loaded synaptosomes into tubes containing various concentrations of the test compound (e.g., TFMCPP) or a vehicle control.

  • Incubate the tubes for a defined period (e.g., 10-30 minutes) at 37°C to allow for drug-induced release of [3H]5-HT.

  • Terminate the release by rapid filtration through glass fiber filters. This separates the synaptosomes from the incubation medium.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters (representing [3H]5-HT remaining in the synaptosomes) and in the filtrate (representing released [3H]5-HT) using liquid scintillation counting.

4. Data Analysis:

  • Calculate the percentage of [3H]5-HT released for each drug concentration relative to the total amount of [3H]5-HT taken up by the synaptosomes.

  • Plot the percentage of release against the log concentration of the test compound to generate a dose-response curve.

  • Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal release.

Experimental Workflow for Validation

The following diagram illustrates a typical workflow for validating a compound as a selective serotonin-releasing agent.

experimental_workflow A Compound Synthesis and Purification B Primary Screening: In Vitro 5-HT Release Assay A->B C Determine 5-HT Release Potency (EC50) B->C D Secondary Screening: In Vitro DA Release Assay C->D E Determine DA Release Potency (EC50) D->E F Assess Selectivity (DA EC50 / 5-HT EC50) E->F G Receptor Binding Assays (Off-target effects) F->G If Selective H In Vivo Microdialysis (Animal models) G->H I Behavioral Studies (Functional outcomes) H->I J Validation as Selective Serotonin Releasing Agent I->J

Workflow for validating a selective serotonin releasing agent.

References

Comparative Analysis of TFMCPP and Other Phenylpiperazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMCPP) and other key phenylpiperazine derivatives. This analysis is supported by quantitative data from receptor binding and functional assays, detailed experimental protocols, and visualizations of relevant signaling pathways.

Phenylpiperazines are a class of psychoactive compounds that have been widely studied for their interactions with various neurotransmitter systems, particularly the serotonergic system. Among these, TFMCPP, along with its structural analogs such as meta-chlorophenylpiperazine (mCPP), benzylpiperazine (BZP), and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have garnered significant interest due to their distinct pharmacological profiles and potential therapeutic applications. This guide offers a comparative overview to aid in the selection and investigation of these compounds for research and drug development purposes.

Pharmacological Profile: A Quantitative Comparison

The primary mechanism of action for many phenylpiperazines involves their interaction with serotonin (5-HT) receptors. The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of TFMCPP and other notable phenylpiperazines at various serotonin receptor subtypes.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Phenylpiperazines at Serotonin (5-HT) Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C5-HT3
TFMCPP 180130200210150352373[1]
mCPP 360 - 1300[2]--360 - 1300[2]-360 - 1300[2]61.4[1]
TFMPP ------2373[1]

Data presented as Ki (nM) values. Lower values indicate higher binding affinity. Data for some receptor subtypes were not available in the reviewed literature.

Table 2: Comparative Functional Activity (EC50, nM) of Phenylpiperazines at Serotonin (5-HT) Receptors

Compound5-HT1A (Agonist)5-HT2C (Agonist)
TFMCPP --
mCPP --
TFMPP --

Data presented as EC50 (nM) values. Lower values indicate higher potency. Comprehensive functional data for all compounds at all receptor subtypes is limited in the available literature.

In Vivo Behavioral Effects

The diverse receptor binding profiles of phenylpiperazines translate into distinct behavioral effects in animal models.

  • TFMCPP has been shown to induce a moderate head twitch response in mice, suggesting hallucinogen-like effects.[3]

  • mCPP is known to induce anxiogenic-like effects in animal models, which are thought to be mediated by its agonist activity at 5-HT2C receptors.[4][5] It has also been shown to decrease locomotor activity.[3]

  • BZP primarily exhibits stimulant-like effects, increasing locomotor activity in a dose-dependent manner.[3]

  • TFMPP , similar to TFMCPP, elicits a head twitch response, indicative of hallucinogenic properties.[3] It also decreases locomotor activity.[3]

Key Signaling Pathways

The interaction of phenylpiperazines with serotonin receptors, particularly the 5-HT2 family, initiates intracellular signaling cascades that are crucial for their pharmacological effects. The diagram below illustrates a generalized signaling pathway for Gq-coupled 5-HT2 receptors, which are primary targets for compounds like TFMCPP and mCPP.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2 Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response Phenylpiperazine Phenylpiperazine (e.g., TFMCPP) Phenylpiperazine->Receptor Binds to

Gq-coupled 5-HT2 receptor signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used in the characterization of phenylpiperazines.

Radioligand Binding Assay for Serotonin Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing the target serotonin receptor Incubate Incubate membranes, radioligand, and test compound together Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [³H]ketanserin for 5-HT2A) Radioligand_Prep->Incubate Test_Compound_Prep Prepare serial dilutions of the test compound (e.g., TFMCPP) Test_Compound_Prep->Incubate Filtration Rapidly filter the mixture to separate bound from free radioligand Incubate->Filtration Washing Wash the filters to remove unbound radioligand Filtration->Washing Scintillation Measure radioactivity on the filters using scintillation counting Washing->Scintillation Analysis Analyze data to determine IC50 and calculate Ki Scintillation->Analysis

Workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing the target human serotonin receptor.

  • Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A).

  • Unlabeled test compound (e.g., TFMCPP).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate at a specific temperature for a set period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay for 5-HT2C Receptor Functional Activity

This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled receptor signaling.

Calcium_Flux_Assay cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture cells stably expressing the 5-HT2C receptor Plating Plate cells in a 96-well black, clear-bottom plate Cell_Culture->Plating Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Plating->Loading Baseline Measure baseline fluorescence Loading->Baseline Compound_Addition Add varying concentrations of the test compound Baseline->Compound_Addition Post_Addition Continuously measure fluorescence to detect calcium influx Compound_Addition->Post_Addition Analysis Plot the change in fluorescence against compound concentration to determine EC50 Post_Addition->Analysis

Workflow for a calcium flux assay.

Materials:

  • Cells stably expressing the human 5-HT2C receptor.

  • Cell culture medium and supplements.

  • 96-well black, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (e.g., TFMCPP).

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells into a 96-well microplate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for a specified time to allow for dye uptake and de-esterification.

  • Baseline Measurement: Measure the baseline fluorescence of each well using a fluorescence microplate reader.

  • Compound Addition: Add varying concentrations of the test compound to the wells using the plate reader's automated injector.

  • Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mouse Head-Twitch Response (HTR) Assay

The head-twitch response in mice is a behavioral assay used to assess the in vivo hallucinogenic-like potential of a compound, primarily mediated by 5-HT2A receptor activation.[6][7][8]

Materials:

  • Male CD-1 or C57BL/6J mice.

  • Test compound (e.g., TFMCPP) dissolved in a suitable vehicle.

  • Observation chambers (e.g., clear cylindrical enclosures).

  • Video recording equipment (optional but recommended for unbiased scoring).

Procedure:

  • Acclimation: Acclimate the mice to the testing room and observation chambers for at least 30 minutes before drug administration.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Observation: Place the mouse in the observation chamber and record the number of head twitches over a specific time period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

This guide provides a foundational understanding of the comparative pharmacology of TFMCPP and other phenylpiperazines. For more in-depth analysis, researchers are encouraged to consult the primary literature and conduct further experiments tailored to their specific research questions.

References

Cross-reactivity of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine with other receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of phenylpiperazine compounds with various neurotransmitter receptors. Due to the limited availability of direct binding data for 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, this document focuses on its close structural analogs: meta-chlorophenylpiperazine (m-CPP), a major active metabolite of the antidepressant Trazodone, and 3-Trifluoromethylphenylpiperazine (TFMPP), a known psychoactive substance. The data presented herein, derived from in vitro radioligand binding and functional assays, offers valuable insights into the potential off-target effects and polypharmacology of this class of compounds.

Comparative Receptor Binding Affinities

The following tables summarize the binding affinities (Ki in nM) of m-CPP and TFMPP for a range of serotonin (5-HT), adrenergic, and other receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of meta-chlorophenylpiperazine (m-CPP)

Receptor SubtypeKi (nM)Functional Activity
5-HT1A~100Agonist
5-HT1BModerate AffinityAgonist
5-HT1DModerate AffinityAgonist
5-HT2AModerate AffinityAgonist
5-HT2BHigh AffinityAgonist
5-HT2C3.4Partial Agonist
5-HT3Significant AffinityAgonist
5-HT7Significant AffinityAgonist
α1-adrenergicSignificant AffinityAntagonist
α2-adrenergicSignificant AffinityAntagonist
Histamine H1Significant AffinityAntagonist
Serotonin Transporter (SERT)~100Inhibitor

Data compiled from multiple sources.[1][2][3][4]

Table 2: Binding Affinities (Ki, nM) of 3-Trifluoromethylphenylpiperazine (TFMPP)

Receptor SubtypeKi (nM)Functional Activity
5-HT1A288–1,950Full Agonist
5-HT1B30–132Full Agonist
5-HT1D282Full Agonist
5-HT2A160–269Weak Partial Agonist/Antagonist
5-HT2C62Full Agonist
5-HT3>2,300 (IC50)Insignificant Affinity
Serotonin Transporter (SERT)121 (EC50)Releaser

Data compiled from multiple sources.[2][5]

Experimental Methodologies

The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. A general protocol for such an assay is outlined below.

General Radioligand Binding Assay Protocol

Objective: To determine the affinity of a test compound (e.g., m-CPP, TFMPP) for a specific receptor by measuring its ability to displace a radiolabeled ligand known to bind to that receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).

  • Radioligand specific for the receptor (e.g., [³H]Ketanserin for 5-HT2A receptors, [³H]8-OH-DPAT for 5-HT1A receptors).

  • Test compound (unlabeled).

  • Incubation buffer (specific composition varies depending on the receptor).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Workflow:

prep Prepare cell membranes expressing the target receptor incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound prep->incubation separation Separate bound from free radioligand by rapid filtration through glass fiber filters incubation->separation wash Wash filters to remove non-specifically bound radioligand separation->wash measurement Measure radioactivity on filters using a scintillation counter wash->measurement analysis Analyze data to determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) measurement->analysis ki_calc Calculate the Ki value from the IC50 using the Cheng-Prusoff equation analysis->ki_calc

General workflow for a radioligand binding assay.

Signaling Pathways Overview

The interaction of phenylpiperazines with various receptors can trigger distinct downstream signaling cascades. The following diagrams illustrate simplified signaling pathways for two of the most significantly affected receptor families.

5-HT2A Receptor Signaling (Antagonism by Trazodone)

Trazodone, the parent drug of m-CPP, is a potent antagonist at 5-HT2A receptors. This action is believed to contribute to its therapeutic effects.[6][7]

cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates serotonin Serotonin serotonin->receptor Activates trazodone Trazodone / m-CPP trazodone->receptor Blocks cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Simplified 5-HT2A receptor signaling pathway and the antagonistic action of Trazodone/m-CPP.

5-HT1A Receptor Signaling (Agonism by m-CPP and TFMPP)

Both m-CPP and TFMPP act as agonists at 5-HT1A receptors, which are coupled to inhibitory G-proteins (Gi/o).[1][2][4]

cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to ligand m-CPP / TFMPP ligand->receptor Activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., neuronal hyperpolarization) pka->cellular_response

Simplified 5-HT1A receptor signaling pathway showing the agonistic action of m-CPP/TFMPP.

Conclusion

The phenylpiperazine scaffold, represented here by m-CPP and TFMPP, exhibits a complex pharmacological profile with significant cross-reactivity across multiple receptor systems, particularly within the serotonergic and adrenergic families. This polypharmacology is a critical consideration in drug development, as it can contribute to both therapeutic efficacy and adverse side effects. The data and pathways presented in this guide underscore the importance of comprehensive receptor screening for any novel compound containing the phenylpiperazine moiety. Further research is warranted to elucidate the precise binding profile of this compound and its functional consequences.

References

Head-to-Head Comparison: TFMCPP vs. TFMPP in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 3-(Trifluoromethyl)-4-chlorophenylpiperazine (TFMCPP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) reveals distinct pharmacological profiles, primarily centered on their interaction with the serotonin system. While both are phenylpiperazine derivatives, their subtle structural differences lead to varied receptor affinities and functional activities, impacting their potential applications in neuroscience research and drug development. This guide provides a detailed comparison of their known pharmacological properties, supported by available experimental data and methodologies.

Chemical Structures

The chemical structures of TFMCPP and TFMPP are presented below. The key difference is the presence of a chlorine atom at the 4th position of the phenyl ring in TFMCPP.

TFMCPP (3-Trifluoromethyl-4-chlorophenylpiperazine)

TFMPP (1-(3-Trifluoromethylphenyl)piperazine)

Caption: Putative signaling cascade following TFMPP binding to G-protein coupled serotonin receptors.

Serotonin_Release_Signaling cluster_release Serotonin Release Mechanism (TFMCPP & TFMPP) Compound TFMCPP or TFMPP SERT Serotonin Transporter (SERT) Compound->SERT Substrate Interaction Vesicle Synaptic Vesicle (containing Serotonin) SERT->Vesicle Transporter Reversal Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Serotonin Release Postsynaptic_Receptor Postsynaptic 5-HT Receptors Synaptic_Cleft->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation

Caption: Proposed mechanism of serotonin release mediated by TFMCPP and TFMPP via the serotonin transporter.

Conclusion

TFMCPP and TFMPP are valuable research tools for investigating the serotonin system. TFMPP acts as a broad-spectrum serotonin receptor agonist and a serotonin releasing agent, with well-characterized in vitro pharmacology. In contrast, TFMCPP is described as a more selective, partial serotonin releasing agent, though its interactions with serotonin receptors remain to be fully elucidated. The lack of comprehensive binding data for TFMCPP highlights an area for future research that would enable a more complete head-to-head comparison. The distinct profiles of these compounds suggest they may have different applications in probing the complexities of serotonergic neurotransmission and its role in various physiological and pathological processes.

Validating the Specificity of TFMCPP for Serotonin Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of m-Trifluoromethylphenylpiperazine (TFMCPP) with alternative compounds used in the study of the serotonin transporter (SERT). The data presented herein is intended to assist researchers in validating the specificity of TFMCPP as a tool for investigating serotonergic neurotransmission.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities of TFMCPP and commonly used selective serotonin reuptake inhibitors (SSRIs) for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.

CompoundSERT Affinity (Ki/IC50/EC50 in nM)DAT Affinity (Ki/IC50 in nM)NET Affinity (Ki/IC50 in nM)Selectivity (SERT vs. DAT/NET)
TFMCPP 121 (EC50)[1]No effect on reuptake or efflux[1]No effect on reuptake or efflux[1]Highly selective for SERT
Fluoxetine 1.0 - 10200 - 1000100 - 500High
Paroxetine 0.1 - 1.0100 - 50010 - 50Very High
Citalopram 1.0 - 5.0> 1000> 1000Very High
Sertraline 0.2 - 2.025 - 10050 - 200High

Note: Lower Ki/IC50/EC50 values indicate higher binding affinity. Selectivity is a qualitative assessment based on the ratio of binding affinities for SERT versus DAT and NET.

Experimental Methodologies

The binding affinity and functional activity of TFMCPP and other compounds at monoamine transporters are typically determined using in vitro assays, such as radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., TFMCPP) to displace a radiolabeled ligand that is known to bind to a specific transporter (e.g., [³H]citalopram for SERT).

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin) into cells expressing the corresponding transporter.

Protocol Outline:

  • Cell Culture: Cells stably expressing the human serotonin, dopamine, or norepinephrine transporter are cultured in appropriate multi-well plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake process.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated within the cells is determined by lysing the cells and measuring the radioactivity in the lysate.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological context, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis CellCulture Cell Culture (HEK293) expressing SERT, DAT, or NET MembranePrep Membrane Preparation CellCulture->MembranePrep for Binding Assay UptakeAssay Functional Uptake Assay CellCulture->UptakeAssay BindingAssay Radioligand Binding Assay MembranePrep->BindingAssay IC50_Calc IC50/Ki Calculation BindingAssay->IC50_Calc UptakeAssay->IC50_Calc Selectivity_Analysis Selectivity Profile IC50_Calc->Selectivity_Analysis

Caption: Experimental workflow for validating transporter specificity.

Serotonin_Reuptake_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding & Signal Transduction Vesicle Synaptic Vesicle SERT->Vesicle Repackaging TFMCPP TFMCPP TFMCPP->SERT Inhibition

Caption: Serotonin reuptake pathway and the inhibitory action of TFMCPP.

References

A Comparative In Vivo Analysis of TFMCPP and Fenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of 1-(3-Trifluoromethylphenyl)piperazine (TFMCPP) and fenfluramine, two potent serotonergic agents. The following sections detail their mechanisms of action, comparative pharmacological effects supported by experimental data, and the methodologies employed in key in vivo studies.

Executive Summary

TFMCPP and fenfluramine both exert significant effects on the serotonin (5-HT) system, primarily by increasing extracellular 5-HT levels. However, their underlying mechanisms and broader pharmacological profiles exhibit key distinctions. Fenfluramine acts as a serotonin-releasing agent and reuptake inhibitor, and also demonstrates activity as a positive modulator of the sigma-1 receptor.[1][2][3] TFMCPP, and its structural analog m-chlorophenylpiperazine (mCPP), are also recognized as serotonin-releasing agents.[4] While both compounds have been investigated for their effects on behavior and neurochemistry, fenfluramine has undergone extensive clinical development, particularly for its anti-seizure properties.[5][6] This guide synthesizes available preclinical in vivo data to facilitate a comparative understanding of these two compounds.

Comparative In Vivo Effects

The following tables summarize quantitative data from in vivo studies to provide a clear comparison of the pharmacological effects of TFMCPP (and its analog mCPP) and fenfluramine.

Table 1: Neurochemical Effects

ParameterTFMCPP/mCPPFenfluramineKey Findings & Citations
Extracellular Serotonin (5-HT) Levels (mCPP) mCPP induces a marked, dose-related increase in extracellular 5-HT.[7] Fenfluramine also significantly increases extracellular 5-HT levels.[4]
Extracellular Dopamine (DA) Levels Modest (mCPP)Not a primary effectmCPP produces a much weaker effect on dopamine release compared to serotonin.[7]

Table 2: Behavioral and Physiological Effects

ParameterTFMCPP/mCPPFenfluramineKey Findings & Citations
Locomotor Activity VariableDecreaseThe effects of serotonergic agents on locomotor activity can be complex and species-dependent.[8][9]
Discriminative Stimulus Properties Full substitution for fenfluramine (mCPP)Serves as a training drugThe discriminative stimulus effects of fenfluramine are mediated by 5-HT2C and, to some extent, 5-HT2A receptors. mCPP fully substitutes for fenfluramine, indicating similar subjective effects.[10]
Body Temperature Not extensively reported for TFMCPPHypothermiaD-fenfluramine induces a sustained decrease in body temperature in rats under normal ambient temperatures.[11][12]
Anti-seizure Activity Not a primary area of investigationEffectiveFenfluramine has demonstrated significant anti-seizure efficacy in both preclinical models and clinical trials for Dravet and Lennox-Gastaut syndromes.[5][6]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to allow for replication and critical evaluation of the cited data.

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters, such as serotonin and dopamine, in the brain of freely moving animals following drug administration.

Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats are surgically implanted with a guide cannula targeting a specific brain region (e.g., hippocampus, prefrontal cortex).[4][13] Animals are allowed to recover for a set period.

  • Probe Insertion: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.[14]

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[4]

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration: TFMCPP or fenfluramine is administered via a specified route (e.g., intraperitoneal injection).

  • Post-Drug Collection: Dialysate collection continues for several hours after drug administration.

  • Analysis: Neurotransmitter concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Locomotor Activity Assessment

Objective: To evaluate the effects of TFMCPP and fenfluramine on spontaneous movement in rodents.

Protocol:

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor animal movement.[9][15]

  • Habituation: Animals are habituated to the testing room for a period before the experiment.

  • Drug Administration: Animals are administered either TFMCPP, fenfluramine, or a vehicle control.

  • Testing: Immediately after injection, each animal is placed in the center of the open-field arena.

  • Data Collection: Locomotor activity, including distance traveled, rearing frequency, and time spent in different zones of the arena, is recorded for a specified duration (e.g., 60 minutes).

  • Analysis: Data are analyzed to compare the locomotor activity of drug-treated groups with the control group.

Drug Discrimination Studies

Objective: To assess the subjective effects of TFMCPP by determining if it substitutes for the discriminative stimulus effects of a known serotonergic agent like fenfluramine.

Protocol:

  • Training: Rats are trained to press one of two levers in an operant chamber to receive a reward (e.g., food pellet). They are trained to associate one lever with the administration of fenfluramine (the "drug" lever) and the other lever with the administration of saline (the "saline" lever).[10][16]

  • Test Sessions: Once the animals have learned the discrimination, test sessions are conducted with TFMCPP.

  • Substitution Test: Animals are administered various doses of TFMCPP, and the percentage of responses on the drug-associated lever is recorded. Full substitution is indicated if the animals predominantly press the drug lever after TFMCPP administration.

  • Antagonism Test: To identify the receptor mechanisms involved, animals can be pre-treated with a specific serotonin receptor antagonist before the administration of fenfluramine or TFMCPP.

Body Temperature Measurement

Objective: To measure changes in core body temperature in response to TFMCPP or fenfluramine administration.

Protocol:

  • Animal Housing: Animals are housed individually in a temperature-controlled environment.[17][18]

  • Baseline Measurement: Baseline core body temperature is measured using a rectal probe or an implanted telemetry device.[19]

  • Drug Administration: Animals receive an injection of TFMCPP, fenfluramine, or vehicle.

  • Post-Drug Measurement: Body temperature is measured at regular intervals for several hours following the injection.

  • Analysis: Changes in body temperature from baseline are calculated and compared between treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways for fenfluramine and a typical experimental workflow for in vivo studies.

Fenfluramine_Signaling_Pathways cluster_serotonergic Serotonergic Pathway cluster_sigma1 Sigma-1 Receptor Pathway Fenfluramine Fenfluramine SERT Serotonin Transporter (SERT) Fenfluramine->SERT Inhibits Reuptake Vesicles Synaptic Vesicles Fenfluramine->Vesicles Promotes Release Fenfluramine_S1R Fenfluramine Serotonin_Release ↑ Serotonin Release Vesicles->Serotonin_Release Serotonin_Receptors 5-HT Receptors (5-HT1D, 5-HT2A, 5-HT2C) Serotonin_Release->Serotonin_Receptors Activates GABAergic_Neuron GABAergic Neuron Serotonin_Receptors->GABAergic_Neuron Modulates GABA_Release ↑ GABA Release GABAergic_Neuron->GABA_Release Sigma1R Sigma-1 Receptor (σ1R) Fenfluramine_S1R->Sigma1R Positive Modulator Glutamatergic_Neuron Glutamatergic Neuron Sigma1R->Glutamatergic_Neuron Modulates Glutamate_Modulation ↓ Glutamatergic Excitability Glutamatergic_Neuron->Glutamate_Modulation In_Vivo_Experimental_Workflow Animal_Prep Animal Preparation (e.g., Surgery, Habituation) Baseline Baseline Measurement Animal_Prep->Baseline Drug_Admin Drug Administration (TFMCPP or Fenfluramine) Baseline->Drug_Admin Data_Collection In Vivo Data Collection (e.g., Microdialysis, Behavior) Drug_Admin->Data_Collection Analysis Data Analysis Data_Collection->Analysis Results Results & Interpretation Analysis->Results

References

Benchmarking TFMCPP: A Comparative Analysis Against Known Serotonin Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Trifluoromethylphenylpiperazine (TFMCPP) with established serotonin agonists, offering a quantitative analysis of their performance at various serotonin (5-HT) receptor subtypes. The included data, presented in standardized tables, is supported by detailed experimental protocols to ensure reproducibility and facilitate informed decision-making in research and development.

Introduction to TFMCPP

TFMCPP is a non-selective agonist at serotonin receptors, exhibiting activity at both 5-HT1 and 5-HT2 receptor families. Its broad pharmacological profile necessitates a thorough comparison with more selective, well-characterized serotonin agonists to understand its specific applications and potential off-target effects. This guide benchmarks TFMCPP against the endogenous ligand Serotonin (5-HT) and three clinically and scientifically relevant agonists: DOI, a potent 5-HT2A/2C agonist; Buspirone, a 5-HT1A partial agonist; and Sumatriptan, a 5-HT1B/1D agonist.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a compound for its receptor is a critical determinant of its potency. The following table summarizes the inhibitory constant (Ki) and 50% inhibitory concentration (IC50) values for TFMCPP and the benchmark agonists across a range of human serotonin receptor subtypes. Lower values indicate higher binding affinity.

Compound5-HT1A (Ki/IC50, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT1E (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)5-HT3 (IC50, nM)
TFMCPP ---5277-6293[1]---2373[2]
Serotonin (5-HT) ---5.3-9.7[1]----
DOI ---2970[1]0.7202.4-
Buspirone 24[1]Inactive[1]--Moderate Affinity[1]---
Sumatriptan --20-30[3]2520[1]----

Comparative Analysis of Functional Activity

Functional activity assays measure the biological response elicited by a compound upon binding to its receptor. The following table presents the half-maximal effective concentration (EC50) values, which indicate the concentration of an agonist that produces 50% of the maximal response.

CompoundReceptor SubtypeAssay TypeEC50 (nM)
TFMCPP 5-HT1E[35S]GTPγS binding-
Serotonin (5-HT) 5-HT3AElectrophysiology2700[4]
5-HT2ACalcium Mobilization1230[5]
DOI 5-HT2A--
Buspirone 5-HT1ATyrosine Hydroxylation Inhibition48400[6]
5-HT1AG-protein activation15-186[7]
Sumatriptan 5-HT1B/1D--

Signaling Pathways and Experimental Workflow

The interaction of TFMCPP and benchmark agonists with their target receptors initiates distinct intracellular signaling cascades. The following diagrams illustrate these pathways and the general workflow for their characterization.

G cluster_5HT1 5-HT1 Receptor Signaling (Gi/o-coupled) cluster_5HT2 5-HT2 Receptor Signaling (Gq/11-coupled) Agonist1 TFMCPP / Serotonin / Buspirone Receptor1 5-HT1A/1B/1D/1E Receptor Agonist1->Receptor1 Binds G_protein1 Gi/o Protein Receptor1->G_protein1 Activates AC Adenylyl Cyclase G_protein1->AC Inhibits cAMP ↓ cAMP AC->cAMP Agonist2 TFMCPP / Serotonin / DOI Receptor2 5-HT2A/2B/2C Receptor Agonist2->Receptor2 Binds G_protein2 Gq/11 Protein Receptor2->G_protein2 Activates PLC Phospholipase C G_protein2->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2

Signaling pathways of 5-HT1 and 5-HT2 receptor subtypes.

G cluster_binding Radioligand Binding Assay Workflow cluster_functional Functional Assay Workflow (e.g., cAMP Assay) start_binding Prepare cell membranes expressing the target receptor incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound (e.g., TFMCPP) start_binding->incubate separate Separate bound from free radioligand by filtration incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze_binding Analyze data to determine Ki/IC50 values measure->analyze_binding start_functional Culture cells expressing the target receptor stimulate Stimulate cells with varying concentrations of the test compound start_functional->stimulate lyse Lyse cells to release intracellular contents stimulate->lyse measure_cAMP Measure intracellular cAMP levels lyse->measure_cAMP analyze_functional Analyze data to determine EC50 and Emax values measure_cAMP->analyze_functional

General experimental workflows for binding and functional assays.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

1. Materials:

  • Cell membranes expressing the human serotonin receptor of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Test compound (TFMCPP) and reference compounds (Serotonin, DOI, Buspirone, Sumatriptan).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine.

  • 96-well filter plates and a vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

2. Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand.

    • Competitive Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gi/o-Coupled Receptors

This protocol outlines a method to determine the functional activity (EC50) of agonists at Gi/o-coupled serotonin receptors (e.g., 5-HT1A) by measuring the inhibition of adenylyl cyclase activity.

1. Materials:

  • Cells stably expressing the human Gi/o-coupled serotonin receptor of interest.

  • Cell culture medium and reagents.

  • Test compound (TFMCPP) and reference compounds.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well or 96-well microplates.

  • Plate reader compatible with the chosen assay kit.

2. Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in microplates.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plates at room temperature or 37°C for a time specified by the cAMP detection kit manufacturer.

  • cAMP Detection: Add the cAMP detection reagents according to the kit's protocol.

  • Measurement: Read the plate on a suitable plate reader.

3. Data Analysis:

  • Generate a standard curve to convert the raw data to cAMP concentrations.

  • Plot the cAMP concentration against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This guide provides a foundational benchmark for TFMCPP against key serotonin agonists. The data indicates that TFMCPP is a non-selective serotonergic ligand with a complex pharmacological profile. For researchers and drug development professionals, this comparative analysis highlights the importance of comprehensive characterization of novel compounds against a panel of well-defined reference agents to elucidate their therapeutic potential and predict possible side effects. The provided experimental protocols offer a starting point for conducting such in-house evaluations.

References

A Comparative Guide to Establishing the Purity of Synthesized 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount to the reliability and reproducibility of experimental results. This guide provides an objective comparison of modern analytical techniques for establishing the purity of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (CTPP), a key building block in the development of various therapeutic agents. We present a detailed overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with experimental protocols and comparative data to aid in the selection of the most suitable method for your research needs.

Introduction to CTPP and the Imperative of Purity

This compound is a substituted arylpiperazine, a chemical scaffold prevalent in a wide range of centrally acting drugs. The biological activity of CTPP and its derivatives is highly dependent on their structural integrity and purity. The presence of impurities, such as unreacted starting materials, by-products, or isomers, can lead to erroneous biological data, altered pharmacological profiles, and potential toxicity. Therefore, rigorous purity assessment is a critical step in the synthesis and characterization of CTPP.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of CTPP.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.
Primary Use Quantitation of the main component and non-volatile impurities.Identification and quantitation of volatile and semi-volatile impurities.Absolute quantitation of the main component and structural elucidation of impurities.
Sensitivity High (typically ppm levels).[1]Very high for volatile compounds (ppb levels).[1]Moderate (requires a higher sample concentration).[1]
Accuracy High, dependent on the purity of the reference standard.High, dependent on the purity of the reference standard.Very high, as it can be a primary ratio method.[2][3]
Precision Excellent (typically <1% RSD).[4][5]Excellent (typically <2% RSD).Excellent (typically <1% RSD).[3][4]
Limit of Detection Low (ng/mL range).[6]Very low for volatile impurities (pg/mL range).Higher compared to chromatographic methods.[4]
Sample Throughput High.Moderate to High.Moderate.
Destructive? Yes.Yes.No.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control of CTPP, providing excellent resolution for non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of synthesized CTPP in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 10 90
      25 10 90
      26 70 30

      | 30 | 70 | 30 |

  • Data Analysis: The purity of CTPP is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized CTPP, such as residual starting materials or low molecular weight by-products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of CTPP in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 300 °C

      • Hold: 10 minutes at 300 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percentage if response factors are known to be similar.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity and is an excellent orthogonal technique to chromatography. It is particularly useful for certifying reference standards.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of CTPP into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of CTPP and a signal of the internal standard.

    • Calculate the purity of CTPP using the following formula: Purity (%) = (I_CTPP / N_CTPP) * (N_IS / I_IS) * (MW_CTPP / MW_IS) * (m_IS / m_CTPP) * P_IS Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • CTPP = this compound

      • IS = Internal Standard

Potential Impurities in CTPP Synthesis

A thorough understanding of the synthetic route is crucial for identifying potential impurities. A common synthesis of CTPP involves the nucleophilic substitution of 3,4-dichlorobenzotrifluoride with piperazine. Potential impurities include:

  • Unreacted Starting Materials: 3,4-dichlorobenzotrifluoride and piperazine.

  • Positional Isomer: 1-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine, arising from the reaction at the other chlorine position.

  • Bis-substituted By-product: 1,4-bis[4-chloro-3-(trifluoromethyl)phenyl]piperazine.

  • Solvent Residues: From the reaction and purification steps.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in purity determination and the relevance of CTPP in a research context, the following diagrams are provided.

Purity_Workflow Workflow for Establishing CTPP Purity cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_confirmation Purity Confirmation Synthesis Synthesis of CTPP Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis (Non-volatile impurities) Purification->HPLC GCMS GC-MS Analysis (Volatile impurities) Purification->GCMS qNMR qNMR Analysis (Absolute Purity) Purification->qNMR Data_Integration Integration of Analytical Data HPLC->Data_Integration GCMS->Data_Integration qNMR->Data_Integration Purity_Established Purity > 99.5% Established Data_Integration->Purity_Established Further_Purification Further Purification Required Data_Integration->Further_Purification

Caption: Workflow for the synthesis, purification, and purity determination of CTPP.

Signaling_Pathway Hypothetical Signaling Pathway Involving a CTPP Derivative CTPP_Derivative CTPP Derivative (e.g., 5-HT Receptor Ligand) Receptor Serotonin Receptor (e.g., 5-HT1A) CTPP_Derivative->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP) Modulation G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA, ERK) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Neuronal Firing) Kinase_Cascade->Cellular_Response Impurity Impurity (e.g., Positional Isomer) Impurity->Receptor Off-target binding

References

TFMCPP as a Reference Compound in Serotonin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(Trifluoromethyl)phenylpiperazine (TFMCPP) with alternative reference compounds used in serotonin (5-HT) research. TFMCPP is a non-selective serotonergic agent that has been widely used to probe the function of the serotonin system. However, its utility is limited by its broad activity across multiple 5-HT receptor subtypes and its interaction with the serotonin transporter (SERT). This guide offers an objective comparison of TFMCPP's pharmacological profile against more selective ligands, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.

Comparative Pharmacological Profile

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50/pA2) of TFMCPP and a selection of alternative, more selective serotonergic ligands. It is important to note that these values are compiled from various sources and experimental conditions may differ, potentially influencing the absolute values.

Table 1: Binding Affinities (Ki, nM) of Serotonergic Compounds at Human 5-HT Receptor Subtypes

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C5-HT35-HT7SERT (IC50)
TFMCPP ~100-200~50-150~100-300~50-100~200-500~30-80>1000[1]~100-400~230[2]
Agonists
8-OH-DPAT0.9 2181382500-4800>10000125-
CP-9425389[3]2 [3]49[3]1600[3]-860[3]---
DOI135112680.7 [4]20[4]2.4 [4]>1000083-
Antagonists
WAY-1006350.39 [1]398115851778-3090>10000158-
SB-22428915856.9 [5]50110000->10000---
GR 1279351262.0 1.6 1000-251-12.6-
Ketanserin1291900[6]10001.3 39.815.8>1000063.1-
RS-102221100010000>1000097715854.0 [7]>10000>10000-
SB-269970501[8]1000010000>10000>10000>10000>100001.25 [9]-

Values in bold indicate the primary target receptor for selective ligands. '-' indicates data not readily available.

Table 2: Functional Activity (EC50/IC50/pA2) of Serotonergic Compounds

CompoundReceptorAssay TypeValue
TFMCPP 5-HT2CCa2+ FluxEC50: ~10-100 nM
Agonists
8-OH-DPAT5-HT1A[35S]GTPγS BindingEC50: 2.5 nM
CP-942535-HT1BVarious functional assaysPotent Agonist[10]
DOI5-HT2ACa2+ FluxEC50: 1-3 nM[11]
5-HT2CCa2+ FluxEC50: 1-3 nM[11]
Antagonists
WAY-1006355-HT1AInhibition of 5-HT releasepA2: 7.95[12]
SB-2242895-HT1B[35S]GTPγS BindingpIC50: 7.8
GR 1279355-HT1DContraction AssayPotent Antagonist[13]
Ketanserin5-HT2AVasoconstrictionpA2: 9.19[14]
RS-1022215-HT2CMicrophysiometrypA2: 8.1[7]
SB-2699705-HT7Adenylyl CyclasepA2: 8.5[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.

Radioligand Binding Assay (General Protocol)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

1. Materials:

  • Cell membranes expressing the target human serotonin receptor.
  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
  • Test compound (e.g., TFMCPP) and reference compounds.
  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
  • 96-well microplates.
  • Glass fiber filters (e.g., GF/B or GF/C).
  • Cell harvester.
  • Scintillation counter and scintillation fluid.

2. Methods:

  • Plate Setup: Prepare a 96-well plate with triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known non-labeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).
  • Incubation: Add cell membranes, radioligand, and test compounds to the wells. Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay (General Protocol)

This assay measures the change in intracellular calcium concentration following the activation of Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).

1. Materials:

  • Cells stably expressing the target Gq-coupled serotonin receptor (e.g., HEK293 or CHO cells).
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Test compound (e.g., TFMCPP) and reference agonists/antagonists.
  • 96- or 384-well black, clear-bottom microplates.
  • Fluorescent plate reader with an injection system.

2. Methods:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
  • Washing: Gently wash the cells with assay buffer to remove excess dye.
  • Compound Addition and Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then inject the test compound at various concentrations. Immediately begin recording the fluorescence intensity over time.
  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the agonist to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response). For antagonists, pre-incubate the cells with the antagonist before adding the agonist and measure the shift in the agonist's dose-response curve to calculate the pA2 value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and procedures.

G cluster_5HT1A 5-HT1A Receptor Signaling 5-HT 5-HT 5-HT1A_R 5-HT1A Receptor 5-HT->5-HT1A_R Binds Gi/o Gi/o Protein 5-HT1A_R->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Inh Inhibitory Cellular Response PKA->Cellular_Response_Inh Leads to

Figure 1: Simplified 5-HT1A receptor signaling pathway.

G cluster_5HT2A 5-HT2A Receptor Signaling 5-HT 5-HT 5-HT2A_R 5-HT2A Receptor 5-HT->5-HT2A_R Binds Gq/11 Gq/11 Protein 5-HT2A_R->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Cellular_Response_Exc Excitatory Cellular Response Ca2+->Cellular_Response_Exc Leads to PKC->Cellular_Response_Exc

Figure 2: Simplified 5-HT2A receptor signaling pathway.

G cluster_workflow Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prepare_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end End analysis->end

Figure 3: Experimental workflow for a radioligand binding assay.

Conclusion

TFMCPP has historically served as a useful tool in serotonin research due to its broad agonist activity. However, its lack of selectivity is a significant limitation in studies aiming to dissect the roles of specific 5-HT receptor subtypes. The availability of a wide array of selective agonists and antagonists, as highlighted in this guide, provides researchers with more precise pharmacological tools. When selecting a reference compound, it is crucial to consider the specific research question and the receptor subtype of interest. For studies requiring the specific activation or blockade of a single 5-HT receptor subtype, the use of selective ligands over non-selective compounds like TFMCPP is strongly recommended. This guide serves as a starting point for researchers to make informed decisions in their experimental design, ultimately leading to more accurate and reproducible findings in the complex field of serotonin pharmacology.

References

A Side-by-Side Analysis of TFMCPP and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(3-(trifluoromethyl)phenyl)piperazine, commonly known as TFMCPP or m-TFMCPP, is a psychoactive compound belonging to the phenylpiperazine class. As a research chemical and a known metabolite of some pharmaceutical agents, its pharmacological profile is of significant interest. The position of the trifluoromethyl (-CF3) group on the phenyl ring gives rise to three distinct positional isomers: ortho-TFMCPP (2-TFMCPP), meta-TFMCPP (3-TFMCPP), and para-TFMCPP (4-TFMCPP).

In pharmacology, such seemingly minor structural variations can lead to profound differences in receptor affinity, functional activity, and metabolic fate. This guide provides a comparative analysis of these isomers. Direct, side-by-side experimental data for all three isomers is scarce in publicly available literature. Therefore, this analysis focuses on the well-characterized meta-isomer and leverages established structure-activity relationship (SAR) principles for the phenylpiperazine class to infer the likely pharmacological properties of the ortho- and para-isomers.

Pharmacological Profile: A Comparative Overview

The primary mechanism of action for TFMCPP involves interaction with serotonin (5-HT) receptors and the serotonin transporter (SERT). The trifluoromethyl group is strongly electron-withdrawing, which significantly influences the molecule's interaction with its biological targets compared to unsubstituted phenylpiperazine.

Data Presentation

The following tables summarize the available quantitative data for meta-TFMCPP. Data for the ortho- and para-isomers are largely unavailable and are noted as such.

Table 1: Comparative Receptor Binding Affinities (Kᵢ in nM)

Targetortho-TFMCPPmeta-TFMCPPpara-TFMCPP
5-HT₁ₐ Receptor Data not available288 - 1,950[1]Data not available
5-HT₁₋ Receptor Data not available30 - 132[1]Data not available
5-HT₂ₐ Receptor Data not available160 - 269[1]Data not available
5-HT₂C Receptor Data not available62[1]Data not available
Serotonin Transporter (SERT) Data not available121 (EC₅₀)[1]Data not available

Table 2: Comparative In Vitro Functional Activity

Targetortho-TFMCPP (Predicted)meta-TFMCPP (Observed)para-TFMCPP (Predicted)
5-HT₁ₐ Receptor Activity not determinedFull Agonist[1]Activity not determined
5-HT₁₋ Receptor Activity not determinedFull Agonist[1]Activity not determined
5-HT₂ₐ Receptor Activity not determinedWeak Partial Agonist / Antagonist[1]Activity not determined
5-HT₂C Receptor Likely Antagonist¹Full Agonist[1]Likely Agonist¹
Serotonin Release Activity not determinedReleasing Agent[1]Activity not determined

¹Inference based on structure-activity relationship studies of substituted phenylpiperazines, which suggest that bulky ortho-substituents can sterically hinder the conformation required for 5-HT₂C receptor agonism, potentially leading to antagonist activity.

Table 3: Comparative In Vitro Metabolic Stability

Parameterortho-TFMCPPmeta-TFMCPPpara-TFMCPP
Metabolizing Enzymes Data not availableCYP2D6, CYP1A2, CYP3A4[1]Data not available
In Vitro Half-Life (t½) Data not availableData not availableData not available
Intrinsic Clearance (CLᵢₙₜ) Data not availableData not availableData not available

Structure-Activity Relationship (SAR) Insights

The pharmacological differences between the TFMCPP isomers can be predicted based on SAR studies of the phenylpiperazine class.

  • The Role of the Phenylpiperazine Scaffold : The arylpiperazine moiety is a well-established pharmacophore that interacts with a variety of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. The basic nitrogen atom of the piperazine ring is crucial for forming a salt bridge with key acidic residues (e.g., Aspartic acid) in the receptor binding pocket.[2]

  • Influence of Substituent Position : The position of the -CF3 group is critical. Studies on ortho- and meta-substituted phenylpiperazines at the 5-HT₂C receptor suggest that agonist activity requires a conformation where the phenyl and piperazine rings are nearly co-planar.

    • For o-TFMCPP , the bulky trifluoromethyl group at the ortho position likely introduces significant steric hindrance. This would prevent the molecule from adopting the co-planar conformation necessary for receptor activation, thus predicting it to be a 5-HT₂C antagonist rather than an agonist.[3]

    • For m-TFMCPP , the meta position of the -CF3 group allows for this co-planar "activating" conformation, consistent with its observed agonist activity at the 5-HT₂C receptor.[3]

    • For p-TFMCPP , the para position is less sterically hindered than the ortho position, suggesting it would likely also act as a 5-HT₂C agonist. However, the altered position of the electron-withdrawing group would change the electronic distribution of the phenyl ring, which could subtly alter its affinity and selectivity profile across different serotonin receptor subtypes.

Mandatory Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the analysis of TFMCPP isomers.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2C Receptor Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates CellularResponse Downstream Cellular Response PKC->CellularResponse Phosphorylates Targets Ligand m-TFMCPP (Agonist) Ligand->Receptor Binds ER->Ca Releases

5-HT₂C Receptor Gq/11 Signaling Pathway.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis A Prepare Receptor Source (e.g., Membrane Homogenate) D Incubate Receptor, Radioligand, and Competitor to Reach Equilibrium A->D B Prepare Radioligand (Fixed Concentration) B->D C Prepare Unlabeled Competitor (Serial Dilutions) C->D E Separate Bound from Free Ligand (e.g., Rapid Filtration) D->E F Quantify Radioactivity of Bound Ligand E->F G Plot % Inhibition vs. Competitor Conc. F->G H Calculate IC₅₀ and Kᵢ G->H

Workflow for a Competitive Radioligand Binding Assay.

Microsomal_Stability_Workflow A Prepare Incubation Mix: Liver Microsomes + Buffer B Add Test Compound (e.g., 1 µM) A->B C Pre-incubate at 37°C B->C D Initiate Reaction by adding NADPH C->D E Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction (e.g., add cold Acetonitrile) E->F G Process Sample (e.g., Centrifuge to pellet protein) F->G H Analyze Supernatant by LC-MS/MS to Quantify Parent Compound G->H I Calculate t½ and Intrinsic Clearance H->I

Workflow for an In Vitro Microsomal Stability Assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., TFMCPP isomers) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from tissues or cell lines expressing the target receptor (e.g., CHO-K1 cells expressing human 5-HT₂C receptors).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Mesulergine for 5-HT₂C).

  • Test Compounds: TFMCPP isomers and a known reference compound, prepared in serial dilutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., MgCl₂).

  • Non-Specific Binding (NSB) Determinator: A high concentration of a non-labeled ligand known to bind to the receptor (e.g., 10 µM Mianserin).

  • Filtration Apparatus: 96-well cell harvester with glass fiber filter mats (e.g., Whatman GF/B).

  • Scintillation Fluid and Counter: For quantifying radioactivity.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Add the test compound dilutions to the respective wells.

  • Add the NSB determinator to the designated NSB wells.

  • Add the radioligand at a fixed concentration (typically at or below its K₋ value) to all wells.

  • Initiate the binding reaction by adding the receptor membrane preparation to all wells. The final volume is typically 200-250 µL.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filter mats using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Dry the filter mats, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (counts in NSB wells) from the total binding (counts in wells without competitor).

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Use non-linear regression analysis to fit the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Liver Microsomes: Pooled human liver microsomes (HLM).

  • Test Compound: Stock solution of the TFMCPP isomer (e.g., 10 mM in DMSO).

  • Cofactor: NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Reaction Termination Solution: Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

  • Control Compounds: Compounds with known high and low metabolic clearance (e.g., Verapamil and Propranolol for high clearance, Buspirone for low clearance).

  • Equipment: 96-well plates, incubator shaker (37°C), centrifuge, LC-MS/MS system.

Procedure:

  • Preparation: Prepare the incubation mixture by diluting the liver microsomes in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

  • Add the test compound to the microsome suspension to achieve the final desired concentration (e.g., 1 µM) and pre-incubate for 5-10 minutes at 37°C. A parallel incubation without the NADPH regenerating system should be included as a negative control.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold termination solution. The 0-minute time point represents the initial compound concentration.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein using the equation: CLᵢₙₜ = (0.693 / t½) * (incubation volume / mg of microsomal protein).

References

Safety Operating Guide

Proper Disposal of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, a halogenated aromatic compound, is crucial for maintaining laboratory safety and environmental protection. This compound is classified as hazardous waste and must be handled with stringent safety protocols throughout its lifecycle, from use to final disposal. Under no circumstances should this chemical be released into the environment, flushed down the drain, or disposed of as regular trash.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. As a general guideline for this class of compounds, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves (e.g., Nitrile rubber), a lab coat or chemical-resistant apron, and safety goggles or a face shield to prevent skin and eye contact.[3] All handling of this substance should occur within a certified chemical fume hood to minimize the risk of inhalation.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be conducted in a systematic and compliant manner. This involves proper segregation, containment, and labeling.

Experimental Workflow for Disposal
  • Segregation of Waste: A fundamental principle of chemical waste management is the segregation of different waste streams. Halogenated organic waste, such as this compound, must be collected separately from non-halogenated waste.[3][4] This is critical because mixing halogenated compounds with other waste types can complicate the disposal process and increase costs.[5]

  • Use of Designated Waste Containers: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads), must be placed in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and must be kept securely closed when not in use.[5]

  • Labeling of Waste Containers: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] The label should also include the concentration of the chemical and any other components in the waste mixture.

  • Storage of Waste: The designated waste container should be stored in a well-ventilated, secondary containment area, away from incompatible materials.[6] Storage should comply with all institutional and local regulations for hazardous waste accumulation.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.[7] Do not attempt to dispose of the chemical waste through any other means.

Quantitative Data Summary

The following table summarizes the key hazard classifications for piperazine compounds, which are indicative of the potential hazards of this compound.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity (Oral)Toxic if swallowed.[7]Ingestion
Skin Corrosion/IrritationCauses severe skin burns.[1][7]Skin Contact
Eye Damage/IrritationCauses serious eye damage.[1][7]Eye Contact
Aquatic ToxicityHarmful to aquatic life.[1]Environmental Release

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste is_halogenated Is the waste halogenated? start->is_halogenated collect_halogenated Collect in designated 'Halogenated Organic Waste' container is_halogenated->collect_halogenated Yes collect_non_halogenated Collect in appropriate 'Non-Halogenated Organic Waste' container is_halogenated->collect_non_halogenated No label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Concentrations collect_halogenated->label_container collect_non_halogenated->label_container store_safely Store container in a well-ventilated, secondary containment area label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor for pickup store_safely->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including piperazine derivatives and substances containing chloro- and trifluoromethyl-phenyl groups. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[1]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.
II. Operational Plan: Safe Handling Procedures

A. Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

B. Donning and Doffing PPE:

Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers: Sit down and put on shoe covers, one at a time.

  • Gown: Put on the disposable gown, ensuring it is securely tied at the back.

  • Respirator: Perform a fit-check for your N95 respirator or ensure the PAPR is functioning correctly.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.

  • Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.

  • Eye Protection: Remove safety goggles or face shield from the back.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

C. Storage:

  • Store the compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent exposure to moisture and air.[1]

III. Emergency Procedures: First Aid

In Case of Exposure:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
IV. Disposal Plan

All disposable PPE and materials contaminated with this compound should be considered hazardous waste.

  • Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.

Visual Workflow for Safe Handling

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_decon Decontamination & Doffing PPE cluster_disposal Waste Disposal a Conduct Risk Assessment b Review Safety Data Sheet (if available) a->b c Prepare Engineering Controls (Fume Hood) b->c d Shoe Covers c->d Proceed to PPE e Gown d->e f Respirator e->f g Eye Protection f->g h Double Gloves g->h i Work in Fume Hood h->i Begin Work j Handle with Care i->j k Remove Outer Gloves j->k Work Complete l Remove Gown & Inner Gloves k->l m Remove Shoe Covers l->m n Remove Eye Protection m->n o Remove Respirator n->o p Wash Hands Thoroughly o->p q Collect Contaminated Materials p->q After Hand Washing r Dispose as Hazardous Waste q->r

Caption: Workflow for safe handling of potent chemical compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.